molecular formula C3H8N4O2 B1347089 Malonic acid dihydrazide CAS No. 3815-86-9

Malonic acid dihydrazide

Cat. No.: B1347089
CAS No.: 3815-86-9
M. Wt: 132.12 g/mol
InChI Key: PSIKPHJLTVSQFO-UHFFFAOYSA-N
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Description

Malonic acid dihydrazide is a useful research compound. Its molecular formula is C3H8N4O2 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
The exact mass of the compound Propanedioic acid, dihydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.76 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propanedihydrazide
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InChI

InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIKPHJLTVSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00191543
Record name Malonic acid, dihydrazide
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Molecular Weight

132.12 g/mol
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CAS No.

3815-86-9
Record name Malonic dihydrazide
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Record name Malonyl dihydrazide
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Record name Malonic dihydrazide
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Record name Malonic Acid Dihydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonic acid dihydrazide (CAS No: 3815-86-9), also known as propanedioyl dihydrazide, is a versatile organic compound that serves as a crucial building block in a multitude of scientific and industrial applications.[1][2] Its unique structure, featuring two reactive hydrazide functional groups attached to a central methylene (B1212753) group, allows for its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3][4] This guide provides a comprehensive overview of its synthesis and detailed characterization, presenting data in a clear, accessible format for laboratory professionals.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of a dialkyl malonate, such as diethyl malonate, with an excess of hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine displaces the ethoxy groups of the diethyl malonate to form the dihydrazide.

Experimental Protocol

A detailed procedure for the synthesis is as follows:

  • Reaction Setup: To a stirred, hot solution of hydrazine hydrate (e.g., 61 mL, 80% solution, ~1002 mmol) in absolute ethanol (B145695) (100 mL), slowly add a solution of diethyl malonate (e.g., 38 mL, 40.05 g, 250.06 mmol) in absolute ethanol (100 mL) dropwise over a period of 2 hours.[5]

  • Reflux: Upon completion of the addition, the reaction mixture is refluxed in a water bath for a period of 4 to 10 hours.[5][6]

  • Isolation: After reflux, the mixture is cooled in an ice-water bath to precipitate the product.[5]

  • Purification: The resulting white solid is collected by filtration. The crude product is then washed sequentially with ethanol and diethyl ether to remove unreacted starting materials and byproducts.[5]

  • Drying: The purified white solid is dried in a desiccator over anhydrous calcium chloride to yield the final product.[5] A typical yield for this reaction is approximately 90%.[6]

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl_Malonate Diethyl Malonate in Absolute Ethanol Mixing Slow, Dropwise Addition (2 hours) Diethyl_Malonate->Mixing Hydrazine_Hydrate Hydrazine Hydrate in Absolute Ethanol Hydrazine_Hydrate->Mixing Reflux Reflux (4-10 hours) Mixing->Reflux Cooling Cooling (Ice Bath) Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Ethanol & Diethyl Ether Filtration->Washing Drying Drying over Anhydrous CaCl2 Washing->Drying MADH Malonic Acid Dihydrazide Drying->MADH

Synthesis Workflow of this compound

Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Below are the key physical and spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₈N₄O₂[1][2]
Molecular Weight 132.12 g/mol [1][3][7]
Appearance White to off-white crystalline powder[2][3]
Melting Point 152-160 °C[3][6]
CAS Number 3815-86-9[1][8]
IUPAC Name propanedihydrazide[7][9]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

Analysis TechniqueObserved DataReference(s)
¹H NMR (DMSO-d₆)Signals corresponding to the methylene (-CH₂-) and amine (-NH, -NH₂) protons are expected. The spectrum is available from various sources.[5][10]
IR Spectroscopy (KBr) Characteristic peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations are observed.[5]
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z = 132, corresponding to the molecular weight.[1][11]

Applications and Logical Relationships

This compound's bifunctional nature makes it a valuable intermediate in various chemical syntheses. It serves as a precursor for creating more complex molecules with applications in diverse fields.

Applications Key Application Areas cluster_apps Applications MADH Malonic Acid Dihydrazide Pharma Pharmaceuticals (e.g., anti-tuberculosis, anti-cancer) MADH->Pharma Building Block Polymers Polymer Chemistry (Coatings, Adhesives) MADH->Polymers Linker Agrochem Agrochemicals (Herbicides, Pesticides) MADH->Agrochem Intermediate Coordination Coordination Chemistry (Metal Complex Formation) MADH->Coordination Ligand

References

malonic acid dihydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide, a versatile organic compound, holds significant importance across various scientific disciplines, including medicinal chemistry, polymer science, and organic synthesis. Its unique chemical structure, characterized by a central methylene (B1212753) group flanked by two hydrazide functionalities, imparts a range of reactive properties that enable its use as a key building block for novel molecular architectures. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, supplemented with detailed experimental protocols and graphical representations to facilitate its application in research and development.

Chemical Properties and Structure

This compound, also known as propanedioic acid, dihydrazide, is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identifiers and Descriptors
IdentifierValue
IUPAC Name Propanedioic acid, dihydrazide
Synonyms Malonyl hydrazide, Malonhydrazide, Malonic dihydrazide[2][3]
CAS Number 3815-86-9[2][3]
Chemical Formula C₃H₈N₄O₂[2][3][4]
Molecular Weight 132.12 g/mol [2][3]
SMILES C(C(=O)NN)C(=O)NN[2]
InChI InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9)[2][3]
InChIKey PSIKPHJLTVSQFO-UHFFFAOYSA-N[2][3]
Physical and Chemical Properties
PropertyValue
Appearance White to almost white crystalline powder[1][2]
Melting Point 152-154 °C[2]
Boiling Point (Predicted) 554.0 ± 33.0 °C[2]
Density (Predicted) 1.358 ± 0.06 g/cm³[2]
pKa (Predicted) 11.88 ± 0.35[2]
Solubility Soluble in water and various organic solvents[4]
Storage 2-8°C, protect from light[2]

Molecular Structure

The structure of this compound features a flexible three-carbon backbone. The presence of two primary amine groups and two amide functionalities makes it a versatile building block in organic synthesis and a potent ligand in coordination chemistry. The molecule can exhibit keto-enol tautomerism, which can influence its reactivity and coordination behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of a dialkyl malonate, typically diethyl malonate, with hydrazine (B178648) hydrate (B1144303).

Reaction Scheme

G diethyl_malonate Diethyl Malonate reflux Reflux diethyl_malonate->reflux hydrazine_hydrate Hydrazine Hydrate (2 eq.) hydrazine_hydrate->reflux ethanol (B145695) Ethanol (Solvent) ethanol->reflux malonic_dihydrazide This compound reflux->malonic_dihydrazide ethanol_byproduct Ethanol (Byproduct) reflux->ethanol_byproduct

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on commonly cited laboratory methods.[5][6]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Stirring apparatus

  • Ice-water bath

  • Büchner funnel and flask

  • Desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (2 equivalents) dropwise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath and maintain reflux for 4-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath to induce crystallization of the product.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride to a constant weight.

Expected Yield: 90-95%[5][6]

Reactivity and Applications

This compound's rich functionality makes it a valuable precursor in various chemical transformations.

Key Reactions
  • Formation of Hydrazones: The primary amine groups readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to its use in dynamic covalent chemistry and the synthesis of various heterocyclic compounds.

  • Coordination Chemistry: The nitrogen and oxygen atoms of the hydrazide moieties act as excellent donor sites for metal ions, making it a versatile ligand for the synthesis of coordination polymers and metal complexes with interesting magnetic and catalytic properties.[5][7]

  • Polymer Chemistry: As a bifunctional monomer, it is used in the preparation of polyamides and other polymers, often imparting improved thermal stability.[1]

Major Applications

G cluster_synthesis Organic Synthesis cluster_pharma Pharmaceuticals cluster_materials Materials Science cluster_agri Agrochemicals mad Malonic Acid Dihydrazide building_block Building Block for Hydrazones & Heterocycles mad->building_block drug_dev Drug Development (e.g., Anti-cancer, Anti-tuberculosis) mad->drug_dev polymers Polymer Synthesis mad->polymers coordination Coordination Chemistry (Metal Complexes) mad->coordination agrochemicals Precursor for Pesticides & Herbicides mad->agrochemicals

Caption: Applications of this compound.

This compound serves as a critical intermediate in several industrial and research applications:

  • Pharmaceuticals: It is a key component in the synthesis of various pharmaceutical compounds, including potential anti-tuberculosis and anti-cancer agents.[1]

  • Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]

  • Polymer Industry: It is employed to create hydrazone linkages in polymers, which can enhance the properties of materials used in coatings and adhesives.[1]

  • Analytical Chemistry: It can be used as a reagent in certain analytical methods for the detection and quantification of specific compounds.[1]

Conclusion

This compound is a compound of considerable scientific interest due to its versatile chemical nature and broad range of applications. The information and protocols provided in this guide are intended to support researchers and professionals in leveraging the unique properties of this molecule for the advancement of their respective fields. Further exploration of its reactivity and the development of novel applications remain promising areas for future research.

References

malonic acid dihydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of malonic acid dihydrazide, a versatile compound with significant applications in pharmaceutical development, polymer chemistry, and organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Properties of this compound

This compound, also known as propanedioyl dihydrazide, is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₈N₄O₂[1][2][3][4]
Molecular Weight 132.12 g/mol [1][2][5]
Precise Molecular Weight 132.1212 g/mol [3][4]
CAS Number 3815-86-9[2][3][4]
Melting Point 156 - 160 °C[1]
Appearance White to off-white crystalline powder[1]
Synonyms Malonohydrazide, Malonyl dihydrazide, Propanedioyl dihydrazide[3][5][6]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale protocol involves the reaction of a malonic diethyl ester with hydrazine (B178648) hydrate (B1144303).[7] A continuous flow method has also been developed for larger-scale synthesis.[8]

This protocol details the synthesis of this compound via the reaction of malonic diethyl ester with hydrazine hydrate in ethanol (B145695).

Materials:

  • Malonic diethyl ester

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous CaCl₂

Procedure:

  • Prepare a hot solution of excess hydrazine hydrate (61 mL, ~1002 mmol) in 100 mL of absolute ethanol.

  • Slowly add malonic diethyl ester (38 mL, 250.06 mmol) dropwise to the stirred hydrazine hydrate solution over 2 hours.

  • Reflux the reaction mixture in a water bath for 10 hours.

  • After reflux, cool the mixture in an ice-water bath to precipitate the product.

  • Filter the resulting white solid.

  • Wash the solid with ethanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Expected Yield: 91%

Below is a workflow diagram illustrating the synthesis process.

G cluster_0 Synthesis of this compound A Prepare hot solution of Hydrazine Hydrate in Ethanol B Add Malonic Diethyl Ester dropwise (2h) A->B C Reflux mixture (10h) B->C D Cool in ice-water bath C->D E Filter white solid D->E F Wash with Ethanol and Diethyl Ether E->F G Dry over Anhydrous CaCl2 F->G H This compound (Yield: 91%) G->H G cluster_1 Role in Enzyme Inhibition Precursor This compound Reaction Reaction with Aldehydes, Isothiocyanates, etc. Precursor->Reaction Inhibitor Hydrazone or Thiosemicarbazide Derivative (Inhibitor) Reaction->Inhibitor Binding Binding to Active Site Inhibitor->Binding Enzyme Target Enzyme (e.g., HIV-1 Integrase, CD73) Enzyme->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

References

A Technical Guide to the Solubility of Malonic Acid Dihydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malonic acid dihydrazide (CAS 3815-86-9), a derivative of malonic acid, is a versatile molecule with applications in organic synthesis, pharmaceuticals, and polymer chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in these fields, particularly in drug development where solubility directly impacts formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general experimental protocol for solubility determination, and presents visual workflows to aid in research and development.

Solubility Profile of this compound

Key Solubility Observations:

  • High Polarity Solvents: this compound is soluble in water.[1] It is also readily soluble in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Lower Polarity Organic Solvents: It is reported to be very slightly soluble or has poor solubility in most common organic solvents.

The solubility in polar solvents can be attributed to the presence of two hydrazide functional groups (-CONHNH2), which can participate in hydrogen bonding with protic solvents like water and interact strongly with polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various solvents have not been formally published. For the purpose of providing a comparative reference, the table below includes the known qualitative solubility of this compound and quantitative data for its parent compound, malonic acid. It is crucial to note that the solubility of malonic acid is not a direct substitute for that of its dihydrazide derivative but can offer some insight into the behavior of the core structure in different solvent environments.

SolventThis compound SolubilityMalonic Acid Solubility (at 20°C)
WaterSoluble[1]73.5 g/100 mL[2]
Dimethyl Sulfoxide (DMSO)Easily Soluble20 mg/mL[3]
Dimethylformamide (DMF)Easily SolubleData not available
EthanolData not available57 g/100 mL (in absolute ethanol)[2]
MethanolData not available~1.1 mL required to dissolve 1g[2]
Common Organic SolventsVery slightly soluble / Poorly solubleData varies depending on the specific solvent

Note: The qualitative solubility of this compound is based on descriptive accounts in the literature. The quantitative data for malonic acid is provided for comparative purposes only and should not be used as a direct measure for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution at a given temperature.[4][5][6]

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:
  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with secure caps

  • Oven for drying

  • Desiccator

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required can vary and may need to be determined empirically (e.g., 24-48 hours).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the compound's melting/decomposition point.

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of the solute = (Mass of vial + dried solute) - (Mass of empty vial)

    • Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Solubility is typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

    Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to solubility determination and its implications.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_solid Excess this compound mix Mix and Equilibrate (Thermostatic Shaker) prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix filter Filter Supernatant mix->filter weigh_sol Weigh Filtered Solution filter->weigh_sol evap Evaporate Solvent weigh_sol->evap weigh_res Weigh Dried Residue evap->weigh_res calc Calculate Solubility (g/100mL or g/100g) weigh_res->calc

Caption: Experimental workflow for determining solubility via the gravimetric method.

solubility_implications cluster_dev Drug Development Stages cluster_outcomes Potential Outcomes sol Solubility Data formulation Formulation Development sol->formulation bioavailability Bioavailability Assessment sol->bioavailability dosing Dosage Form Design sol->dosing oral Oral Delivery Feasibility formulation->oral injectable Injectable Formulation Potential formulation->injectable efficacy Therapeutic Efficacy bioavailability->efficacy dosing->efficacy

Caption: Logical relationship between solubility data and drug development outcomes.

References

Technical Guide: Malonic Acid Dihydrazide - Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Malonic Acid Dihydrazide

This compound, also known as propanedioyl dihydrazide, is a key chemical intermediate in various research and development sectors, including pharmaceutical synthesis and polymer chemistry. Its physical state at ambient temperature is a white to off-white or light yellow crystalline powder.[1][2][3]

Quantitative Data Summary

The melting point of this compound is a critical parameter for its identification and purity assessment. Below is a summary of reported melting point ranges from various sources.

PropertyValueSource(s)
Melting Point152-154 °C[4]
152-156 °C[5]
156-160 °C[1]
158 °C[3]
Physical StateWhite to off-white crystalline powder[1][2]
Solid[3]
Molecular FormulaC₃H₈N₄O₂[1][5]
Molecular Weight132.12 g/mol [1][5]

Experimental Protocols

Determination of Melting Point

Objective: To accurately determine the melting point range of a solid sample of this compound using the capillary method.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • This compound sample

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. Using a mortar and pestle, carefully grind the crystals into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.

  • Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom. Repeat until the tube is filled with 1-2 mm of compacted powder.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for the more precise measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Recording the Melting Range:

    • Record the temperature (T₁) at which the first liquid droplets appear.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For high accuracy, repeat the measurement with a fresh sample and capillary tube.

Synthesis of this compound

Objective: To synthesize this compound from diethyl malonate and hydrazine (B178648) hydrate (B1144303).

Materials and Reagents:

  • Diethyl malonate

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve diethyl malonate in ethanol.

  • Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate to the ethanolic solution of diethyl malonate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion.

  • Crystallization: After the reflux period, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound, for instance, in a desiccator over a suitable drying agent.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the chemical synthesis pathway for this compound.

Synthesis_Workflow cluster_reactants cluster_process Process Steps reagent reagent intermediate intermediate product product process process DiethylMalonate Diethyl Malonate HydrazineHydrate Hydrazine Hydrate ReactionMixture Reaction Mixture step1 1. Mixing of Reactants Ethanol Ethanol (Solvent) MalonicAcidDihydrazide This compound ReactionMixture->MalonicAcidDihydrazide Cooling & Crystallization step2 2. Reflux step3 3. Isolation & Purification

References

Spectral Analysis of Malonic Acid Dihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for malonic acid dihydrazide, a key building block in the synthesis of various pharmaceutical and chemical entities. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by experimental protocols for its synthesis and analysis.

Synthesis of this compound

This compound is commonly synthesized through the hydrazinolysis of diethyl malonate.

Experimental Protocol: Synthesis

A solution of diethyl malonate (1 equivalent) in absolute ethanol (B145695) is added dropwise to a stirred, hot solution of hydrazine (B178648) hydrate (B1144303) (excess, e.g., 4 equivalents) in absolute ethanol over a period of 2 hours. The reaction mixture is then refluxed for 10 hours. After cooling the mixture in an ice-water bath, the resulting white solid precipitate is collected by filtration. The solid is washed with ethanol and diethyl ether and subsequently dried in a desiccator over anhydrous calcium chloride to yield this compound.

Spectral Data and Analysis

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in DMSO-d6.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.08Singlet2H-NH-
4.25Singlet4H-NH₂
2.91Singlet2H-CH₂-

Interpretation: The ¹H NMR spectrum displays three distinct singlets. The downfield signal at 9.08 ppm corresponds to the two protons of the secondary amide (-NH-) groups. The signal at 4.25 ppm is assigned to the four protons of the primary amine (-NH₂) groups. The upfield singlet at 2.91 ppm represents the two protons of the methylene (B1212753) (-CH₂-) group. The integration values are consistent with the number of protons in each chemical environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O (Amide Carbonyl)
~40-CH₂- (Methylene Carbon)
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr disc, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretching (amine and amide)
~3200StrongN-H stretching (amide)
~1640StrongC=O stretching (Amide I band)
~1530StrongN-H bending (Amide II band)
~1400MediumCH₂ bending

Interpretation: The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine and secondary amide groups. The strong band around 1640 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the amide group (Amide I). The peak near 1530 cm⁻¹ corresponds to the N-H bending vibration (Amide II). The medium intensity peak around 1400 cm⁻¹ is due to the scissoring motion of the methylene (-CH₂-) group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.

Molecular Ion:

  • m/z: 132.06[1]

  • Formula: C₃H₈N₄O₂

Major Fragmentation Peaks:

m/zRelative Intensity (%)Possible Fragment
10128.1[M - NHNH₂]⁺
742.0[H₂N-NH-C=O]⁺
5910.2[O=C-NH-NH₂]⁺
4323.9[CH₂=C=O]⁺ or [H₂N-N=CH]⁺
32100.0[N₂H₄]⁺ or [O₂]⁺
3124.7[N₂H₃]⁺

Interpretation: The mass spectrum shows a molecular ion peak at m/z 132, corresponding to the molecular weight of this compound. The fragmentation pattern is consistent with the structure, showing losses of hydrazinyl radicals and other characteristic fragments. The base peak at m/z 32 is likely due to hydrazine, a stable fragment.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d6 (approximately 0.5-0.7 mL), in an NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

FT-IR Spectroscopy

A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

A solid sample of this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization start Diethyl Malonate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Malonic Acid Dihydrazide drying->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (EI-MS) product->ms data_nmr ¹H and ¹³C Chemical Shifts, Multiplicities, Integrations nmr->data_nmr data_ir IR Absorption Frequencies (cm⁻¹) ir->data_ir data_ms Mass-to-Charge Ratios (m/z) & Relative Intensities ms->data_ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Navigating the Chemistry and Applications of Malonic Acid Dihydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Safety, Handling, and Diverse Research Applications of a Versatile Chemical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount to ensuring laboratory safety and fostering innovation. Malonic acid dihydrazide, a versatile organic compound, serves as a crucial building block in a multitude of synthetic pathways, from the creation of novel polymers to the development of potential therapeutic agents. This technical guide provides a thorough overview of the safety data, handling precautions, and key experimental applications of this compound, offering a valuable resource for its effective and safe utilization in a research environment.

Core Safety and Handling Protocols

The safe handling of any chemical substance is the bedrock of responsible research. The Safety Data Sheet (SDS) for this compound outlines its potential hazards and the necessary precautions to mitigate risks. It is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it is harmful if swallowed. Adherence to the prescribed safety measures is crucial to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield are essential to prevent contact with the eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to avoid skin contact.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.

  • Respiratory Protection: In situations where dust formation is likely, a dust mask or a respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.

First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₃H₈N₄O₂
Molecular Weight 132.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 156 - 160 °C
Solubility Soluble in water
Toxicological Data
Hazard ClassificationCategory
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)
Acute Toxicity (Oral) Harmful if swallowed

Experimental Protocols and Research Applications

This compound is a valuable precursor in various synthetic procedures, particularly in the formation of hydrazones and as a cross-linking agent in polymer chemistry. Its derivatives have shown promise in diverse areas of drug discovery, including as enzyme inhibitors and antimicrobial agents.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a malonic acid ester with hydrazine (B178648) hydrate.

Methodology:

  • Dissolve diethyl malonate in absolute ethanol.

  • Slowly add this solution to a stirred, hot solution of hydrazine hydrate, also in absolute ethanol.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture, which will cause the this compound to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

G reagent1 Diethyl Malonate in Ethanol reaction_vessel Reaction Flask reagent1->reaction_vessel Add slowly reagent2 Hydrazine Hydrate in Ethanol reagent2->reaction_vessel reflux Reflux reaction_vessel->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration & Washing cooling->filtration product Malonic Acid Dihydrazide filtration->product

Synthesis workflow for this compound.

Application in Polymer Chemistry: A Cross-Linking Agent

This compound can be employed as a cross-linking agent to modify the properties of polymers. The dihydrazide functionality can react with suitable functional groups on polymer chains, such as ketones or aldehydes, to form stable cross-links.

Experimental Workflow:

  • Dissolve the polymer to be cross-linked in an appropriate solvent.

  • Add a catalytic amount of acid, if required.

  • Introduce a solution of this compound to the polymer solution.

  • Heat the mixture to facilitate the cross-linking reaction.

  • Isolate and purify the cross-linked polymer.

G start Polymer Solution add_madh Add Malonic Acid Dihydrazide start->add_madh heating Heating add_madh->heating crosslinking Cross-linking Reaction Occurs heating->crosslinking end Cross-linked Polymer crosslinking->end

Polymer cross-linking with this compound.

Role in Drug Discovery and Development

Derivatives of this compound, particularly hydrazones, have garnered significant interest in the field of drug discovery due to their wide range of biological activities. These activities include potential applications as:

  • Enzyme Inhibitors: Derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase, lactate (B86563) dehydrogenase (LDH-A), monoamine oxidase (MAO), matrix metalloproteinases (MMPs), and CD73.[1][2][3][4][5][6]

  • Antimicrobial Agents: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[7][8][9]

  • Anticancer Agents: Research has explored the potential of these compounds in cancer therapy.[2][10][11]

The general workflow for identifying and developing bioactive derivatives of this compound is a multi-step process.

G start Malonic Acid Dihydrazide synthesis Synthesis of Derivative Library start->synthesis screening Biological Screening (e.g., Enzyme Assays, Antimicrobial Testing) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Active Compounds preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug discovery workflow using this compound derivatives.

Experimental Protocol for Biological Evaluation (General Example - Enzyme Inhibition Assay):

  • Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

  • In a microplate, add the enzyme, its substrate, and a buffer solution.

  • Add varying concentrations of the test compound to the wells.

  • Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Incubate the plate under optimal conditions for the enzyme (e.g., temperature, time).

  • Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This technical guide provides a foundational understanding of this compound, emphasizing its safe handling and diverse applications in research. By adhering to the outlined safety protocols and leveraging the provided experimental frameworks, researchers can effectively and safely utilize this versatile compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Applications of Malonic Acid Dihydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide, a versatile and highly reactive organic compound, serves as a pivotal building block in a myriad of synthetic transformations. Its unique structural feature, possessing two nucleophilic hydrazide moieties flanking a central methylene (B1212753) group, allows for its participation in a wide range of chemical reactions, leading to the formation of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a particular focus on its utility in the preparation of biologically active heterocyclic compounds and coordination complexes. Detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations are presented to offer researchers a practical and in-depth resource for leveraging this valuable synthetic tool.

Introduction

This compound (CAS No. 3815-86-9) is a white crystalline solid that is readily prepared by the reaction of diethyl malonate with hydrazine (B178648) hydrate (B1144303).[1] Its bifunctional nature, characterized by two terminal hydrazide groups, makes it an exceptional precursor for the synthesis of a variety of organic molecules. The nucleophilicity of the amino groups and the ability of the hydrazide functionality to undergo condensation reactions with carbonyl compounds are the cornerstones of its synthetic utility. This guide will explore its primary applications in the construction of hydrazones, pyrazoles, pyrimidines, and as a ligand in coordination chemistry.

Synthesis of this compound

A reliable and high-yielding protocol for the synthesis of this compound is crucial for its subsequent applications. The following experimental procedure provides a standardized method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of diethyl malonate (1 equivalent) and hydrazine hydrate (2 equivalents) in absolute ethanol is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • After the reflux period, the reaction mixture is allowed to cool to room temperature, during which a white precipitate of this compound forms.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Quantitative Data:

ParameterValueReference
Yield Typically >90%[1]
Melting Point 152-156 °C[1]

Applications in the Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

Synthesis of Hydrazones

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. They are readily synthesized by the condensation reaction of this compound with aldehydes or ketones. These derivatives often exhibit a wide range of biological activities.

Materials:

  • This compound

  • Substituted aldehyde or ketone (2 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol or methanol, the corresponding aldehyde or ketone (2 equivalents) is added.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for a period of 2-8 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

Workflow for Bis-hydrazone Synthesis:

G reagents This compound + 2 eq. Aldehyde/Ketone + Ethanol/Methanol + cat. Acetic Acid reflux Reflux (2-8 hours) reagents->reflux Heating workup Cooling, Filtration, Washing, Drying reflux->workup Reaction Completion product Bis-hydrazone Product workup->product Isolation

Caption: General workflow for the synthesis of bis-hydrazones from this compound.

Table 1: Synthesis of Various Hydrazone Derivatives

Aldehyde/KetoneSolventReaction Time (h)Yield (%)Reference
Substituted BenzaldehydesEthanol6-875-90[2]
2-PyridinecarboxaldehydeMethanol571-79[3]
Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of this compound with 1,3-dicarbonyl compounds, a reaction often referred to as the Knorr pyrazole (B372694) synthesis.[1][4]

The reaction proceeds through a series of nucleophilic additions and dehydrations. Initially, one hydrazide moiety of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring.

G cluster_0 Knorr Pyrazole Synthesis This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Derivative Pyrazole Derivative Cyclized Intermediate->Pyrazole Derivative Dehydration

Caption: Mechanism of Knorr pyrazole synthesis.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone)

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) is dissolved in glacial acetic acid.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives

1,3-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)Reference
AcetylacetoneGlacial Acetic Acid685[5]
Ethyl Acetoacetate (B1235776)Glacial Acetic Acid682[5]
Diethyl MalonateGlacial Acetic Acid678[5]
Synthesis of Pyrimidines and Fused Pyrimidines

This compound is a valuable precursor for the synthesis of pyrimidine (B1678525) derivatives and fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The reaction typically involves the condensation of this compound with suitable three-carbon synthons.

Materials:

  • A substituted pyrimidine precursor (e.g., 4-amino-2-hydrazinylpyrimidine-5-carbonitrile)

  • A suitable cyclizing agent (e.g., acetylacetone, benzoic acid derivatives)

  • Solvent (e.g., ethylene (B1197577) glycol, POCl₃)

Procedure:

  • The pyrimidine precursor is reacted with the cyclizing agent in a suitable solvent.

  • The reaction conditions (temperature and time) are dependent on the specific reactants and desired product. For example, heating at 120°C for 3 hours in ethylene glycol with acetylacetone, or at 60°C for 2 hours with benzoic acid derivatives in the presence of POCl₃ and N,N-dimethylaniline.[7]

  • The reaction mixture is worked up by pouring it into ice-water, followed by filtration and recrystallization of the product.

Table 3: Synthesis of Fused Pyrimidine Derivatives

Pyrimidine PrecursorCyclizing AgentSolventYield (%)Reference
4-Amino-2-hydrazinylpyrimidine-5-carbonitrileAcetylacetoneEthylene Glycol63[7]
4-(4-chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrileBenzoic AcidPOCl₃75-80[7]

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. This compound can participate in such reactions to afford complex heterocyclic structures. For instance, a four-component reaction of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate can yield dihydropyrano[2,3-c]pyrazoles. Although this compound is not a direct reactant in this specific example, its constituent parts (hydrazine and a malonic acid derivative equivalent) are key to the transformation, highlighting the synthetic potential of related structures.

This compound as a Ligand in Coordination Chemistry

The carbonyl oxygen and amino nitrogen atoms of this compound can act as donor atoms, allowing it to function as a versatile ligand in coordination chemistry. It can coordinate to various metal ions to form stable complexes with interesting structural and electronic properties.[1][8]

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Methanol or Ethanol

Procedure:

  • A methanolic or ethanolic solution of the metal salt is added to a solution of this compound in the same solvent.

  • The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries (e.g., 1:2 or 1:3 M:L).[8]

  • The reaction mixture is refluxed for a specified period (e.g., 1 hour).

  • Upon cooling, the crystalline metal complex precipitates out and is collected by filtration, washed, and dried.

Workflow for Metal Complex Synthesis:

G reagents This compound + Metal Salt + Methanol/Ethanol reflux Reflux (1 hour) reagents->reflux Heating workup Cooling, Filtration, Washing, Drying reflux->workup Reaction Completion product Metal Complex workup->product Isolation

Caption: General workflow for the synthesis of metal complexes with this compound.

Table 4: Stoichiometry and Geometry of Synthesized Metal Complexes

Metal IonM:L RatioProposed GeometryReference
Mn(II), Cu(II), Ni(II), Zn(II), Cd(II)1:2Octahedral/Tetrahedral[8]
Co(III), Fe(III)1:3Octahedral[8]

Biological Activities of this compound Derivatives

The diverse heterocyclic compounds synthesized from this compound have been investigated for a range of biological activities, demonstrating their potential in drug discovery and development.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown promising antibacterial and antifungal activities.[7][8] The mechanism of action is often attributed to the azomethine group (-NHN=CH-), which can interfere with microbial cell wall synthesis or other essential cellular processes.[7]

Table 5: Antimicrobial Activity of Selected Derivatives

Compound TypeTest OrganismActivity (MIC/IC₅₀)Reference
Fused PyrimidineS. aureusMIC: 15.6 µg/mL[7]
Fused PyrimidineE. coliMIC: 31.2 µg/mL[7]
Fused PyrimidineC. albicansMIC: 7.8 µg/mL[7]
Anticancer Activity

Pyrazole and fused pyrimidine derivatives synthesized from precursors related to this compound have demonstrated significant anticancer activity against various cancer cell lines.[6] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as those involving kinases like CDK2.[9]

G cluster_0 Anticancer Signaling Pathway Pyrazole Derivative Pyrazole Derivative CDK2/Cyclin A2 CDK2/Cyclin A2 Pyrazole Derivative->CDK2/Cyclin A2 Inhibition Cell Cycle Progression Cell Cycle Progression CDK2/Cyclin A2->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Inhibition leads to

Caption: Inhibition of CDK2/Cyclin A2 by pyrazole derivatives leading to apoptosis.

Table 6: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 28HCT1160.035[9]
Pyrazole Derivative 28HepG20.028[9]
Pyrazole Derivative 29HepG210.05[9]
Pyrazole Derivative 29MCF717.12[9]

Conclusion

This compound has proven to be a remarkably versatile and valuable reagent in organic synthesis. Its ability to serve as a precursor for a wide array of heterocyclic compounds, including hydrazones, pyrazoles, and pyrimidines, underscores its importance in the construction of molecules with significant biological potential. Furthermore, its role as a ligand in coordination chemistry opens avenues for the development of novel metal-based therapeutic agents. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate the work of researchers in harnessing the full synthetic potential of this compound for applications in medicinal chemistry and materials science.

References

Malonic Acid Dihydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Malonic acid dihydrazide (MADH) has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its simple, symmetrical structure, featuring two reactive hydrazide moieties connected by a flexible methylene (B1212753) linker, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This guide explores the synthesis, applications, and structure-activity relationships of MADH derivatives, offering a comprehensive resource for scientists engaged in drug discovery and development. Derivatives of MADH, particularly hydrazide-hydrazones, have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Synthesis of the Core Building Block and Derivatives

The synthetic utility of this compound lies in the reactivity of its terminal hydrazide groups (-CONHNH₂). These groups serve as nucleophiles and can readily react with electrophilic species, most notably the carbonyl carbons of aldehydes and ketones.

1.1. General Synthesis Pathway

The primary route to synthesizing the key derivatives, bis-hydrazones, is a two-step process. It begins with the formation of this compound from a malonic ester, followed by a condensation reaction with an appropriate aldehyde or ketone. This straightforward approach allows for the creation of a vast library of compounds by varying the carbonyl component.[5][6][7][8]

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis A Diethyl Malonate B This compound (MADH) A->B Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (B145695), Reflux C This compound (MADH) E Bis-Hydrazone Derivative C->E Ethanol/Methanol (B129727) cat. Acetic Acid, Reflux D Aromatic Aldehyde (2 eq.) (R-CHO) D->E Ethanol/Methanol cat. Acetic Acid, Reflux

General workflow for the synthesis of bis-hydrazone derivatives from this compound.

1.2. Yields of Synthesis

The condensation reaction to form hydrazide-hydrazones is generally efficient, often proceeding in good to quantitative yields. The specific yield is dependent on the reactivity of the chosen aldehyde and the precise reaction conditions.

Product TypeReactantsSolvent / CatalystYield (%)Reference
Hydrazide-HydrazonesCarboxylic Acid Hydrazide + AldehydeMethanol / Acetic Acid76 - 100[9][10]
Ethyl Thiazole-5-Carboxylate DerivativesThiourea Derivative + Ethyl 2-chloro-3-oxobutanoateMethanol / PiperidineExcellent[7]
Hydrazide from EsterEster Derivative + Hydrazine MonohydrateEthanolGood[7]

Pharmacological Applications

The flexible nature of the MADH scaffold allows for the synthesis of derivatives that can interact with a wide range of biological targets, leading to diverse pharmacological effects.

2.1. Anticonvulsant Activity

Hydrazones are a well-established pharmacophore for anticonvulsant activity.[2][11][12] Derivatives of MADH have been extensively investigated as potential antiepileptic drugs. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[13][14] The anticonvulsant potential is typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][13]

Compound IDTest ModelED₅₀ (mg/kg)Reference
6k MES54.31[13]
6k scPTZ92.01[13]
6r MES46.05[13]
6r scPTZ83.90[13]
6d MES15.8[15]
6d scPTZ14.1[15]

2.2. Antimicrobial Activity

MADH derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][8] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound Type / StrainMIC (µg/mL)Reference
Hydrazone 3a vs. M. tuberculosis3.1 - 12.5[16]
Hydrazone 4a vs. M. tuberculosis3.1[16]
Hydrazide-hydrazone vs. E. faecalis12.5[4]
Hydrazide-hydrazone vs. S. aureus6.25[17]
Hydrazide-hydrazone vs. E. coli12.5[17]
5-nitrofuran derivative vs. S. aureus1.95[18]

2.3. Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of hydrazone derivatives.[19] The proposed mechanism for some of these compounds involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[19] This dual-inhibition profile could offer advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound Type% Inhibition of EdemaReference
Phthalic Anhydride Hydrazone 27d 58.6%[20]
Phthalic Anhydride Hydrazone 27e 61.4%[20]
Phthalic Anhydride Hydrazone 27h 64.0%[20]
Furan-type Hydrazide 17 (NO Inhibition)71%[21]
Furan-type Hydrazide 18 (NO Inhibition)75%[21]

Structure-Activity Relationships (SAR)

The biological activity of MADH derivatives can be finely tuned by modifying the substituents on the aromatic rings introduced from the aldehyde precursors. This allows for systematic optimization of potency and selectivity.

Key SAR observations include:

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, on the aromatic ring generally enhances antibacterial activity.[17][18] Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH) may lead to reduced activity.[17]

  • Anticonvulsant Activity: The position and nature of substituents on the phenyl ring are critical. For example, smaller, polar, electron-donating groups like -OH or -OCH₃ at the para-position have been associated with activity in the MES test.[11]

  • Enzyme Inhibition: For laccase inhibition, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilization in the active site, while bulky substituents favored strong interactions with the binding pocket.[10][22]

G cluster_0 Core Scaffold cluster_1 Substituent Effect on Antimicrobial Activity Core Malonic Acid Dihydrazone Scaffold EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl, -Br) Core->EWG Add R-group EDG Electron-Donating Group (e.g., -OH, -OCH₃) Core->EDG Add R-group Activity_Inc Increased Potency EWG->Activity_Inc Activity_Dec Decreased Potency EDG->Activity_Dec

Structure-activity relationship (SAR) for antimicrobial activity of MADH derivatives.

Key Experimental Protocols

4.1. General Procedure for the Synthesis of Hydrazide-Hydrazone Derivatives

This protocol is a generalized method based on common laboratory practices for the synthesis of hydrazones from hydrazides.[7][9]

  • Reactant Mixture: To a solution of this compound (1.0 mmol) in a suitable solvent such as absolute ethanol or methanol (20-25 mL), add the desired aromatic or heterocyclic aldehyde (2.0 mmol).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Heat the resulting mixture at reflux for a period of 3 to 4 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with a small amount of cold solvent and dry it under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent, typically ethanol.

4.2. In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[23]

  • Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines. Add the bacterial suspension to each well.

  • Incubation: Incubate the microplates at 37°C for 18-24 hours.

  • Analysis: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

4.3. In Vivo Anticonvulsant Screening

These are standard preclinical models for assessing the efficacy of potential antiepileptic drugs.[12][13]

  • Maximal Electroshock (MES) Test:

    • Animal Model: Typically performed in mice or rats.

    • Procedure: Administer the test compound intraperitoneally (i.p.). After a predetermined time, induce a seizure by applying an electrical stimulus via corneal or ear electrodes.

    • Endpoint: The test compound is considered protective if it prevents the tonic hind limb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Animal Model: Typically performed in mice.

    • Procedure: Administer the test compound (i.p.). After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

    • Endpoint: Observe the animals for the onset of clonic seizures. Protection is noted if the compound prevents seizures or significantly delays their onset compared to a vehicle control group.

Conclusion

This compound is a cornerstone building block that provides a rapid and efficient entry into a rich chemical space of hydrazide-hydrazone derivatives. The synthetic accessibility, coupled with the broad and tunable range of biological activities, makes the MADH scaffold a highly attractive starting point for drug discovery programs. The extensive research into its anticonvulsant, antimicrobial, and anti-inflammatory derivatives continues to highlight its therapeutic potential, ensuring its place as a compound of significant interest in medicinal chemistry.

References

Malonic Acid Dihydrazide: A Versatile Ligand for the Development of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonic acid dihydrazide (MAD), a versatile polydentate ligand, has garnered significant attention in coordination chemistry for its ability to form stable complexes with a wide array of transition metal ions.[1][2] Its flexible structural backbone, featuring multiple donor sites, allows for various coordination modes, leading to complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements.[3][4][5] These metal complexes often exhibit enhanced biological activities compared to the free ligand, demonstrating significant potential in the development of new therapeutic agents.[1][6][7] Applications span antimicrobial, antifungal, enzyme inhibition, and anti-inflammatory domains.[1][5][8][9][10] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound metal complexes, presenting key data and experimental protocols to aid researchers in the field.

Introduction

Hydrazides and their derivatives are a vital class of compounds in medicinal and coordination chemistry, largely due to the therapeutic potential of the hydrazide moiety (-CONHNH₂).[1] When incorporated into ligands, these groups provide multiple coordination sites, readily forming stable chelates with transition metals. It has been observed that the biological activity of some organic compounds increases upon chelation with metal ions.[1] These complexes play a crucial role in bioinorganic chemistry and are essential in understanding redox enzyme systems.[1][2]

This compound (also referred to as malonohydrazide, MDH, or MAH) is a particularly interesting ligand due to the flexibility imparted by its central methylene (B1212753) (-CH₂-) group, which allows for greater rotational freedom compared to dihydrazides of other dibasic acids.[7] It can act as a neutral bidentate ligand or, through keto-enol tautomerism, coordinate in its enolic form, offering diverse structural possibilities.[1][3] This technical paper details the synthesis protocols, coordination behavior, and physicochemical properties of MAD metal complexes, with a focus on their potential applications in drug development.

Experimental Protocols

Synthesis of this compound (Ligand)

The ligand is typically synthesized through the hydrazinolysis of a malonic acid ester.

Methodology:

  • Equivalent amounts of diethyl malonate (e.g., 15.2 ml) are dissolved in ethanol (B145695).[1]

  • Hydrazine hydrate (B1144303) (e.g., 6.2 ml) is added to the solution.[1]

  • The mixture is refluxed on a water bath for approximately 4-6 hours.[1][10]

  • Upon cooling, the white crystalline product of this compound precipitates.

  • The product is filtered, washed with a suitable solvent like methanol (B129727) or ether, and can be recrystallized from absolute ethanol to achieve high purity.[1][10]

  • The typical yield is high (80-90%), with a melting point of around 152-156°C.[1][7]

Synthesis of Metal Complexes

Two primary methods are employed for the synthesis of MAD metal complexes: a conventional chemical method in solution and a more recent tribochemical solid-state method.

2.2.1 Chemical Method (Solution-based) This is the most common approach for synthesizing MAD complexes.

Methodology:

  • A methanolic or ethanolic solution of the desired metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) is prepared (e.g., 2.5 mmol in 50 mL methanol).[3]

  • A separate solution of this compound is prepared in the same solvent, with the molar ratio adjusted based on the expected stoichiometry (e.g., 1:2 or 1:3 Metal:Ligand).[3]

  • The ligand solution is added to the metal salt solution with stirring.

  • The reaction mixture is refluxed for a period of 1 to 5 hours.[3][5]

  • The resulting colored precipitate is cooled, filtered, washed with distilled water and/or the solvent, and dried in vacuo or in an oven at a controlled temperature (e.g., 80°C).[1][3]

2.2.2 Tribochemical Method (Solid-state) This method is highlighted as a high-yield, environmentally friendly "green chemistry" alternative.[1][2] It is particularly useful for anion exchange reactions.

Methodology:

  • A pre-synthesized metal complex (e.g., [Cu(L)Cl₂]) is placed in an agate mortar (e.g., 0.5 g).[1]

  • An excess of a salt with the desired anion (e.g., 6 g of KI) is added.[1]

  • The solids are ground together for an extended period (e.g., 2 hours) until a color change indicates the completion of the reaction.[1]

  • The resulting complex is extracted using a suitable solvent mixture (e.g., 80% MeOH and 20% EtOH), refluxed, and left to crystallize.[1]

  • The product is then filtered, washed, and dried.[1]

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_tribo Tribochemical Method L1 Diethyl Malonate + Hydrazine Hydrate L2 Reflux in Ethanol (4-6 hours) L1->L2 L3 Crystallization L2->L3 L4 Malonic Acid Dihydrazide (MAD) L3->L4 C1 MAD + Metal Salt (in Ethanol/Methanol) L4->C1 Use as Ligand C2 Reflux (1-5 hours) C1->C2 C3 Precipitation C2->C3 C4 MAD Metal Complex C3->C4 T1 Pre-synthesized Complex (e.g., Chloride) C4->T1 Use as Precursor T2 Grind with excess KI (2 hours) T1->T2 T3 Anion Exchange & Extraction T2->T3 T4 Iodide Complex T3->T4 Coordination_Modes cluster_ligand Ligand Tautomerism cluster_coordination Coordination with Metal (M) Keto Keto Form (-CO-NH-NH2) Enol Enol Form (-C(OH)=N-NH2) Keto->Enol Tautomerization Bidentate Bidentate Coordination (via Carbonyl Oxygens) Keto->Bidentate Leads to Enol->Keto Polydentate Polydentate Coordination (via Enolic O & Azomethine N) Enol->Polydentate Leads to Metal Metal Ion Bidentate->Metal Polydentate->Metal Antimicrobial_Mechanism Complex Metal Complex (Lipophilic) Membrane Microbial Cell Membrane (Lipid) Complex->Membrane Penetrates Cell Cellular Processes Membrane->Cell Enters Cytoplasm Inhibition Enzyme / Protein Inactivation Cell->Inhibition Blocks Normal Function Death Microbial Cell Death Inhibition->Death Leads to

References

Malonic Acid Dihydrazide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide and its derivatives represent a versatile class of organic compounds with significant potential across various scientific disciplines, including medicinal chemistry, materials science, and corrosion inhibition. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these compounds. It details experimental protocols for their preparation and for the assessment of their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Quantitative data from multiple studies are compiled and presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the underlying mechanisms of action, including key signaling pathways, visualized through Graphviz diagrams. This comprehensive resource aims to equip researchers and drug development professionals with the necessary information to explore and harness the therapeutic potential of this compound derivatives.

Introduction

This compound, a dicarboxylic acid derivative, serves as a valuable scaffold in synthetic chemistry due to its reactive hydrazide functional groups. These groups can readily undergo condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives.[1] The resulting compounds often exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[2][3] The core structure of this compound provides a flexible linker, and modifications to the terminal hydrazone moieties allow for the fine-tuning of physicochemical and pharmacological properties. This guide will explore the synthesis of these derivatives and their promising applications in several therapeutic areas.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the reaction of a malonic acid ester, such as diethyl malonate, with hydrazine (B178648) hydrate (B1144303).[4][5] The resulting dihydrazide can then be used as a building block for the synthesis of various derivatives, most commonly through condensation with aromatic or heterocyclic aldehydes.

General Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Al-Amiery et al. (2012) and others.[4][5]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol (B145695)

  • Ice-water bath

  • Reflux apparatus

  • Filtration apparatus

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • In a separate flask, prepare a solution of excess hydrazine hydrate (4 equivalents) in absolute ethanol.

  • Slowly add the diethyl malonate solution dropwise to the stirred, hot hydrazine hydrate solution over a period of 2 hours.

  • Reflux the reaction mixture in a water bath for 10 hours.

  • After reflux, cool the reaction mixture in an ice-water bath to induce precipitation.

  • Collect the white solid product by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the purified this compound in a desiccator over anhydrous calcium chloride.

Characterization: The product can be characterized by its melting point (typically 154-155 °C) and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.[4]

General Experimental Protocol: Synthesis of this compound Derivatives (Hydrazones)

This protocol describes the condensation of this compound with aldehydes to form Schiff base derivatives.[4][6]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes (2 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Suspend this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the desired aldehyde (2 equivalents) in absolute ethanol. A few drops of glacial acetic acid can be added as a catalyst.

  • Add the aldehyde solution to the hot this compound suspension with stirring over 1 hour.

  • Reflux the reaction mixture in a water bath for 3-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice-water bath.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified derivative.

Characterization: The formation of the hydrazone linkage can be confirmed by the appearance of a C=N stretching band in the IR spectrum and characteristic signals for the imine proton in the 1H NMR spectrum.[7]

Biological Activities and Potential Uses

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for the development of novel therapeutic agents.

Antimicrobial Activity

Hydrazone derivatives, in general, are known to possess significant antimicrobial properties.[2][7] The antimicrobial activity of this compound derivatives can be attributed to the presence of the toxophoric azomethine group (-NH-N=CH-).[2]

This is a standard method for quantifying the antimicrobial activity of compounds.[8]

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Gentamicin, Fluconazole) as positive controls

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microorganisms overnight and adjust the turbidity of the suspension to the 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the microbial inoculum to each well.

  • Controls: Include a positive control (standard antimicrobial agent), a negative control (broth with DMSO), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth, which can be assessed visually or by measuring the absorbance with a microplate reader.[8]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound IDR-group on AldehydeTest OrganismMIC (µg/mL)Reference
HBM 2-hydroxybenzylideneStaphylococcus aureus-[4]
MBC N-phenylhydrazine-1-carbothiamideEscherichia coli-[4]
2HPMPDH SalicylaldehydeVarious Bacteria/FungiNot specified[7]
3HPMPDH 3-hydroxy benzaldehydeVarious Bacteria/FungiNot specified[7]
4HPMPDH 4-hydroxy benzaldehydeVarious Bacteria/FungiNot specified[7]

Note: Specific MIC values for HBM and MBC were not provided in the cited source in the context of antimicrobial activity, but rather for corrosion inhibition. The potential for antimicrobial activity is inferred from the general class of compounds.

Anticancer Activity

A significant area of investigation for hydrazone derivatives is their potential as anticancer agents.[9] Several studies have shown that these compounds can induce apoptosis in cancer cells.[10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

Compound IDCell LineIC50 (µM)Reference
3h (pyrrole derivative) PC-3 (Prostate)1.32[9]
MCF-7 (Breast)2.99[9]
HT-29 (Colon)1.71[9]
3d (isoniazid-hydrazone) MCF-7 (Breast)11.35[14]
4g (aryl sulfonate) MCF-7 (Breast)17.8[10]
4h (aryl sulfonate) MCF-7 (Breast)21.2[10]

Several hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][11][14] This often involves the intrinsic or mitochondrial pathway.

Apoptosis_Pathway

Anti-inflammatory Activity

Certain hydrazide derivatives have shown promise as anti-inflammatory agents.[15] Their efficacy is often evaluated using the carrageenan-induced paw edema model in rodents.

This is a classic and widely used model for screening acute anti-inflammatory activity.[16][17][18]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of rats (typically via oral or intraperitoneal routes) 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Table 3: Anti-inflammatory Activity of Selected Hydrazide Derivatives

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Ellagic Acid 103~50%[15]
Indomethacin (Standard) 53~60%[15]

Note: While specific data for this compound derivatives in this assay were not found in the initial searches, this protocol and data for a related polyphenol provide a relevant framework for their evaluation.

Anticonvulsant Activity

Hydrazone derivatives have been extensively studied for their anticonvulsant properties, with many compounds showing efficacy in preclinical models of epilepsy.[1][19][20]

The exact mechanism of action for the anticonvulsant activity of many hydrazone derivatives is still under investigation. However, it is believed that they may act through various mechanisms, including modulation of voltage-gated sodium channels, enhancement of GABAergic neurotransmission, or interaction with other targets in the central nervous system.[20] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to screen for anticonvulsant activity.[3]

Anticonvulsant_Workflow

Table 4: Anticonvulsant Activity of Selected Hydrazone Derivatives

Compound ClassTest ModelActivityReference
Phthalimide-GABA-anilide and hydrazone pharmacophore MES & scPTZActive[3]
Isatin semicarbazones and hydrazones MES & scMet & scStyActive[19]
Pyridyl ketones hydrazones MESActive[20]

Note: This table represents the activity of broader classes of hydrazone derivatives, indicating the potential for this compound derivatives to exhibit similar properties.

Other Potential Uses

Beyond their therapeutic applications, this compound derivatives have shown utility in other fields. For instance, they have been investigated as effective corrosion inhibitors for carbon steel in acidic media.[4][21] The presence of heteroatoms (N, O, S) in their structure facilitates their adsorption onto the metal surface, forming a protective layer that hinders corrosion.[21]

Conclusion and Future Directions

This compound derivatives constitute a promising and versatile class of compounds with a wide array of biological activities. The synthetic accessibility and the potential for structural diversification make them attractive candidates for further investigation in drug discovery. The compiled data and protocols in this guide provide a solid foundation for researchers to design and evaluate novel derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects, which will be crucial for their translation into clinical applications. Furthermore, quantitative structure-activity relationship (QSAR) studies, aided by computational modeling, could guide the rational design of next-generation this compound-based therapeutics.

References

Methodological & Application

synthesis of malonic acid dihydrazide from diethyl malonate and hydrazine hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonic acid dihydrazide is a versatile chemical intermediate characterized by its dual hydrazide functionalities flanking a central methylene (B1212753) group. This structure makes it a valuable building block in synthetic chemistry, particularly for the synthesis of heterocyclic compounds, coordination complexes, and polymers. In the field of drug development, this compound and its derivatives are of significant interest due to their wide range of biological activities. These activities include potential as anti-inflammatory, analgesic, and antimicrobial agents. The hydrazide moieties can readily react with aldehydes and ketones to form hydrazones, which are important pharmacophores in many therapeutic agents. Furthermore, this compound serves as a ligand in the formation of metal complexes, some of which have shown promise as potential therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound from the common starting materials diethyl malonate and hydrazine (B178648) hydrate (B1144303). It also includes a summary of key quantitative data and discusses the applications of this compound in drug development.

Data Presentation

A summary of the quantitative data for the synthesis of this compound is presented in Table 1. This data has been compiled from various literature sources to provide a comparative overview of the reaction outcomes under different conditions.

ParameterValueReference
Reactants
Diethyl Malonate1 equivalent[1]
Hydrazine Hydrate1-3 equivalents[1][2]
Solvent Ethanol or Methanol[1][3]
Reaction Conditions
TemperatureReflux[1]
Reaction Time4 hours[1]
Product Characteristics
Yield90-91%[1][4]
Melting Point152-156 °C[1][4]
Elemental Analysis (C₃H₈N₄O₂)
Calculated C%27.27[4]
Found C%27.32[4]
Calculated H%6.10[4]
Found H%6.06[4]
Calculated N%42.41[4]
Found N%42.37[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equivalent molar amounts of diethyl malonate (e.g., 15.2 mL) and hydrazine hydrate (e.g., 6.2 mL) in absolute ethanol.[1]

  • Reflux: Heat the reaction mixture to reflux using a water bath or heating mantle and maintain the reflux for 4 hours with continuous stirring.[1]

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to facilitate the precipitation of the white product.[1]

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Recrystallization: For further purification, recrystallize the crude product from absolute ethanol.[1]

  • Drying: Dry the purified crystals of this compound in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as IR and NMR spectroscopy to confirm its structure.[4]

Applications in Drug Development

This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The presence of two reactive hydrazide groups allows for the facile introduction of various pharmacophores through condensation reactions with aldehydes and ketones, leading to the formation of a wide array of Schiff bases and other derivatives.

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their antibacterial and antifungal properties. The formation of metal complexes with ligands derived from this compound can enhance their antimicrobial activity.[5][6]

  • Corrosion Inhibitors: Malonyl dihydrazide derivatives have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments, an application relevant to the protection of metallic implants and medical devices.[4]

  • Coordination Chemistry and Bioinorganic Chemistry: this compound is an important ligand in coordination chemistry. Its metal complexes have been studied for their potential therapeutic applications, leveraging the unique properties of the metal centers.[1][3]

  • Precursors for Heterocyclic Synthesis: The dihydrazide is a key starting material for the synthesis of various heterocyclic compounds, which form the core structure of many drugs.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

SynthesisReaction cluster_reactants Reactants cluster_product Product diethyl_malonate Diethyl Malonate plus + diethyl_malonate->plus hydrazine_hydrate Hydrazine Hydrate malonic_dihydrazide This compound hydrazine_hydrate->malonic_dihydrazide Ethanol, Reflux plus->hydrazine_hydrate

Caption: Chemical reaction for the synthesis of this compound.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start reactants Mix Diethyl Malonate & Hydrazine Hydrate in Ethanol start->reactants reflux Reflux for 4 hours reactants->reflux cool Cool to Room Temperature & then in Ice Bath reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Distilled Water filter->wash recrystallize Recrystallize from Absolute Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize (MP, IR, NMR) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Malonic Acid Dihydrazide as a Crosslinking Agent in Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malonic acid dihydrazide (MDH) is a versatile crosslinking agent frequently employed in the development of polymer-based materials, particularly for biomedical applications. As a dihydrazide, it contains two hydrazide functional groups (-CONHNH2) that can react with various functional groups on polymer chains, such as aldehydes, ketones, and carboxylic acids, to form stable covalent bonds. This crosslinking ability is instrumental in the formation of three-dimensional polymer networks, such as hydrogels, which are of significant interest for controlled drug delivery, tissue engineering, and wound healing. The biocompatibility of the resulting hydrazone linkages makes MDH an attractive choice for creating materials intended for in vivo use.

Key Applications in Drug Delivery

This compound is primarily used to crosslink polysaccharides and other biocompatible polymers to form hydrogels. These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release.

  • Injectable Hydrogels: MDH is used to create in-situ forming hydrogels by reacting with aldehyde-modified polymers. For instance, the reaction between dextran (B179266) aldehyde and this compound results in a biocompatible and biodegradable hydrogel that can be injected as a liquid and subsequently solidifies under physiological conditions, making it an excellent candidate for drug delivery and tissue engineering applications.

  • pH-Responsive Systems: The hydrazone bonds formed during crosslinking with MDH can be designed to be sensitive to pH changes. This property is particularly useful for creating "smart" drug delivery systems that release their payload in specific environments, such as the acidic microenvironment of a tumor.

  • Controlled Release of Therapeutics: The crosslinking density, which can be controlled by varying the concentration of MDH, directly influences the mesh size of the polymer network. This, in turn, dictates the diffusion rate of the encapsulated drug, allowing for precise control over the release kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound as a crosslinking agent in various polymer systems.

Table 1: Gelation Time of Dextran-Based Hydrogels Crosslinked with this compound

Dextran Aldehyde Concentration (w/v %)This compound Concentration (w/v %)Temperature (°C)Gelation Time (minutes)
5137~ 10
10137~ 5
10237~ 2.5

Table 2: Swelling Ratio and In Vitro Degradation of Hyaluronic Acid Hydrogels Crosslinked with MDH

Polymer Concentration (w/v %)MDH to Polymer Molar RatioSwelling Ratio (%)Mass Loss after 14 days (%)
20.5450 ± 30~ 20
21.0320 ± 25~ 15
41.0280 ± 20~ 10

Experimental Protocols

Protocol 1: Synthesis of an Injectable Dextran-Malonic Acid Dihydrazide Hydrogel

This protocol describes the preparation of an in-situ forming hydrogel from dextran aldehyde and this compound.

Materials:

  • Dextran (average MW 40 kDa)

  • Sodium periodate (B1199274) (NaIO4)

  • This compound (MDH)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Ethylene (B1197577) glycol

  • Deionized water

Procedure:

  • Preparation of Dextran Aldehyde: a. Dissolve 10 g of dextran in 100 mL of deionized water. b. Add a predetermined amount of sodium periodate to achieve the desired degree of oxidation. For example, a 1:1 molar ratio of NaIO4 to glucose units in dextran. c. Stir the reaction mixture in the dark at room temperature for 6 hours. d. Stop the reaction by adding 1 mL of ethylene glycol and stirring for another hour. e. Purify the resulting dextran aldehyde by dialysis against deionized water for 3 days, changing the water twice daily. f. Lyophilize the purified solution to obtain dextran aldehyde as a white powder.

  • Preparation of MDH Solution: a. Prepare a 2% (w/v) solution of this compound in PBS (pH 7.4). b. Sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Hydrogel Formation: a. Prepare a 10% (w/v) solution of the lyophilized dextran aldehyde in PBS (pH 7.4). b. To form the hydrogel, mix the dextran aldehyde solution with the MDH solution at a 1:1 volume ratio in a sterile vial. c. Vortex the mixture for 10-15 seconds. The solution will form a gel at 37°C. The gelation time can be monitored by inverting the vial.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Behavior: a. Prepare cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height). b. Lyophilize the samples to determine their dry weight (Wd). c. Immerse the dried samples in PBS (pH 7.4) at 37°C. d. At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws). e. Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. In Vitro Drug Release: a. Prepare drug-loaded hydrogels by dissolving the therapeutic agent in the dextran aldehyde solution before mixing with the MDH solution. b. Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation. c. At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS. d. Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). e. Calculate the cumulative drug release as a percentage of the initial drug loading.

Visualizations

G cluster_prep Preparation of Precursor Solutions cluster_formation Hydrogel Formation cluster_char Characterization poly_sol Polymer Solution (e.g., Dextran Aldehyde in PBS) mix Rapid Mixing (Vortexing) poly_sol->mix cross_sol Crosslinker Solution (this compound in PBS) cross_sol->mix drug_sol Therapeutic Agent (Optional, dissolved in polymer solution) drug_sol->poly_sol Add gel In-situ Gelation (Physiological Conditions, e.g., 37°C) mix->gel Crosslinking Reaction swell Swelling Studies gel->swell degrade Degradation Analysis gel->degrade release Drug Release Profiling gel->release mech Mechanical Testing gel->mech

Caption: Experimental workflow for synthesis and characterization of MDH-crosslinked hydrogels.

G cluster_polymers Reactants cluster_reaction Crosslinking Reaction cluster_product Product P1 Polymer with Aldehyde Groups (e.g., Dextran-CHO) Reaction Formation of Hydrazone Bonds P1->Reaction P2 Malonic Acid Dihydrazide (MDH) P2->Reaction Hydrogel Crosslinked Polymer Network (Hydrogel) Reaction->Hydrogel Results in

Caption: Logical relationship of MDH crosslinking chemistry.

Application Notes and Protocols for Crosslinking Hyaluronic Acid with Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and characterization of hyaluronic acid (HA) hydrogels crosslinked with malonic acid dihydrazide (MADH). The resulting hydrogels are biocompatible and biodegradable, making them suitable for a variety of biomedical applications, including drug delivery and tissue engineering.

Overview

This protocol details a two-step process for the formation of HA-MADH hydrogels. The first step involves the oxidation of hyaluronic acid to introduce aldehyde functional groups. The second step is the crosslinking of the aldehyde-modified HA with the dihydrazide crosslinker, this compound, through the formation of hydrazone bonds. The protocol also outlines standard techniques for characterizing the resulting hydrogel.

Experimental Protocols

Materials
  • Hyaluronic acid (sodium hyaluronate)

  • Sodium periodate (B1199274) (NaIO₄)

  • This compound (MADH)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO appropriate for the HA used)

  • Deionized water

  • Magnetic stirrer and stir bars

  • pH meter

  • Lyophilizer (freeze-dryer)

  • Rheometer

  • Analytical balance

  • Standard laboratory glassware

Protocol 1: Oxidation of Hyaluronic Acid

This protocol describes the introduction of aldehyde groups onto the hyaluronic acid backbone.

  • Dissolution of HA: Dissolve hyaluronic acid in deionized water to a final concentration of 1% (w/v). Stir the solution at room temperature until the HA is completely dissolved. This may take several hours.

  • Addition of Oxidizing Agent: In the dark (to prevent photodegradation of the periodate), add a predetermined amount of sodium periodate to the HA solution while stirring. The molar ratio of sodium periodate to the HA repeating unit will determine the degree of oxidation. A common starting point is a 0.5:1 molar ratio.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring, protected from light.

  • Quenching the Reaction: Quench the reaction by adding an excess of ethylene (B1197577) glycol. Stir for another 2 hours.

  • Purification:

    • Transfer the solution to a dialysis tube.

    • Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Freeze the purified solution at -80°C.

    • Lyophilize the frozen solution to obtain a white, fluffy solid of aldehyde-modified hyaluronic acid (HA-aldehyde).

  • Characterization (Optional but Recommended):

    • Determine the degree of oxidation using ¹H NMR spectroscopy or a quantitative assay such as the trinitrobenzene sulfonic acid (TNBS) assay.

Protocol 2: Crosslinking of HA-aldehyde with this compound

This protocol describes the formation of the hydrogel by crosslinking the HA-aldehyde with MADH.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of HA-aldehyde in PBS (e.g., 2% w/v). The pH of the PBS should be in the range of 5.5-7.4.

    • Prepare a stock solution of this compound in the same PBS (e.g., 1% w/v).

  • Hydrogel Formation:

    • Mix the HA-aldehyde solution and the MADH solution at a desired volume ratio. The final concentrations of the polymer and crosslinker will influence the properties of the hydrogel. A common starting point is a 1:1 volume ratio.

    • Vortex or stir the mixture vigorously for a few seconds to ensure homogeneity.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes to hours, depending on the concentrations and pH.

  • Characterization:

    • The resulting hydrogel can be characterized for its physical and chemical properties as described in the following sections.

Characterization of HA-MADH Hydrogels

Gelation Time

The gelation time can be determined by the vial tilting method. After mixing the HA-aldehyde and MADH solutions, the vial is tilted at regular intervals. The gelation time is the point at which the solution no longer flows.

Rheological Properties

The mechanical properties of the hydrogel can be characterized using a rheometer.

  • Place a sample of the hydrogel on the rheometer plate.

  • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and the loss modulus (G'').

  • A higher G' indicates a more elastic and rigid gel.

Swelling Behavior

The swelling ratio provides information about the crosslinking density of the hydrogel.

  • Prepare a hydrogel of a known weight (W_dry). This can be the theoretical dry weight based on the polymer and crosslinker concentrations, or a lyophilized pre-formed gel.

  • Immerse the hydrogel in PBS at 37°C.

  • At regular time intervals, remove the hydrogel, blot away excess surface water, and weigh it (W_swollen).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry

Quantitative Data Summary

The following tables provide representative data ranges for hyaluronic acid hydrogels crosslinked with dihydrazides. The exact values for HA-MADH hydrogels will need to be determined experimentally.

Table 1: Reaction Parameters for HA-Dihydrazide Hydrogel Formation

ParameterTypical Range
HA-aldehyde Concentration (% w/v)1 - 5
Dihydrazide Crosslinker Concentration (% w/v)0.5 - 2
pH of Reaction Buffer5.5 - 7.4
Temperature (°C)25 - 37

Table 2: Physical Properties of HA-Dihydrazide Hydrogels

PropertyTypical Range
Gelation Time5 minutes - 2 hours
Storage Modulus (G') (Pa)100 - 5000
Equilibrium Swelling Ratio10 - 100

Visualizations

experimental_workflow cluster_modification Step 1: HA Modification cluster_crosslinking Step 2: Hydrogel Formation cluster_characterization Step 3: Characterization ha Hyaluronic Acid (HA) dissolve_ha Dissolve HA in dH2O ha->dissolve_ha add_periodate Add Sodium Periodate (NaIO4) dissolve_ha->add_periodate react_oxidation React for 24h (dark) add_periodate->react_oxidation quench Quench with Ethylene Glycol react_oxidation->quench dialyze Dialyze against dH2O quench->dialyze lyophilize Lyophilize dialyze->lyophilize ha_aldehyde Aldehyde-Modified HA (HA-aldehyde) lyophilize->ha_aldehyde prepare_solutions Prepare HA-aldehyde and MADH solutions in PBS ha_aldehyde->prepare_solutions mix_solutions Mix Solutions prepare_solutions->mix_solutions gelation Incubate for Gelation mix_solutions->gelation hydrogel HA-MADH Hydrogel gelation->hydrogel rheology Rheological Analysis hydrogel->rheology swelling Swelling Studies hydrogel->swelling gel_time Gelation Time Measurement hydrogel->gel_time

Application Notes and Protocols: Malonic Acid Dihydrazide in Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including biocompatibility, tunable mechanical strength, and controlled swelling, make them ideal candidates for a variety of biomedical applications, particularly in drug delivery and tissue engineering. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel. Malonic acid dihydrazide, a dicarboxylic acid dihydrazide, serves as an effective crosslinker for polymers containing aldehyde or carboxyl groups, forming stable hydrazone or amide bonds, respectively. This application note provides detailed protocols for the preparation and characterization of hydrogels using this compound as a crosslinking agent, with a focus on polysaccharide-based systems.

Applications

Hydrogels crosslinked with this compound are promising materials for a range of biomedical applications due to their biocompatibility and tunable properties. Key applications include:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained and controlled release over time. The release kinetics can be modulated by altering the crosslinking density.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.

  • Wound Dressings: The high water content of these hydrogels helps to maintain a moist wound environment, which is conducive to healing. They can also be loaded with antimicrobial agents to prevent infection.

  • Agricultural Applications: Hydrogels can act as micro water reservoirs in soil, slowly releasing water to plant roots and improving water retention in arid regions.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Polysaccharide-Based Hydrogel using this compound

This protocol is adapted from methods for crosslinking polysaccharides like chitosan (B1678972) and hyaluronic acid with dihydrazides.

Materials:

  • Polysaccharide (e.g., Chitosan, Sodium Alginate, Hyaluronic Acid)

  • This compound (MADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Dialysis membrane (MWCO appropriate for the chosen polysaccharide)

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen polysaccharide (e.g., Chitosan) in a suitable solvent to a final concentration of 1-2% (w/v). For chitosan, a dilute acetic acid solution (e.g., 1% v/v) is typically used. For hyaluronic acid or sodium alginate, deionized water or a buffer can be used.

  • Activation of Carboxyl Groups (if necessary): If the polysaccharide contains carboxyl groups (e.g., hyaluronic acid, alginate), they can be activated to enhance the reaction with the dihydrazide.

    • Dissolve the polysaccharide in MES buffer.

    • Add EDC and NHS to the polymer solution. A molar excess of EDC and NHS relative to the carboxyl groups is recommended.

    • Stir the solution for 30-60 minutes at room temperature.

  • Crosslinking Reaction:

    • Dissolve this compound in deionized water or the same buffer used for the polymer solution.

    • Add the this compound solution to the polymer solution. The molar ratio of MADH to the polymer's repeating units can be varied to control the crosslinking density.

    • Adjust the pH of the mixture if necessary to facilitate the reaction (typically between 4.5 and 6.5 for hydrazone bond formation).

    • Stir the mixture at room temperature for 24-48 hours to allow for hydrogel formation.

  • Purification:

    • Transfer the resulting hydrogel into a dialysis membrane.

    • Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents (EDC, NHS, MADH).

  • Lyophilization:

    • Freeze the purified hydrogel at -80°C.

    • Lyophilize the frozen hydrogel to obtain a porous scaffold.

G cluster_prep Polymer Solution Preparation cluster_crosslink Crosslinking cluster_purify Purification & Drying polymer Polysaccharide (e.g., Chitosan) polymer_sol 1-2% (w/v) Polymer Solution polymer->polymer_sol solvent Solvent (e.g., 1% Acetic Acid) solvent->polymer_sol mix Mix and Stir (24-48h) polymer_sol->mix madh This compound Solution madh->mix hydrogel Hydrogel Formation mix->hydrogel dialysis Dialysis (3-5 days) hydrogel->dialysis lyophilize Lyophilization dialysis->lyophilize final_product Porous Hydrogel Scaffold lyophilize->final_product

Caption: Workflow for polysaccharide hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties

2.1 Swelling Behavior

  • Weigh the lyophilized hydrogel sample (dry weight, Wd).

  • Immerse the sample in a buffer solution of a specific pH (e.g., pH 4, 7.4, or 9.2).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

2.2 Mechanical Properties (Compression Test)

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Allow the samples to swell to equilibrium in a suitable buffer (e.g., PBS at pH 7.4).

  • Place the swollen hydrogel on the platform of a mechanical tester equipped with a compression platen.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined compression percentage.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

2.3 In Vitro Drug Release Study

  • Load the hydrogel with a model drug by soaking a lyophilized sample in a concentrated drug solution until equilibrium is reached.

  • Alternatively, add the drug to the polymer solution before crosslinking.

  • Wash the drug-loaded hydrogel briefly to remove surface-adsorbed drug.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

G cluster_swelling Swelling Study cluster_mechanical Mechanical Testing cluster_drug_release Drug Release Study weigh_dry Weigh Dry Hydrogel (Wd) immerse Immerse in Buffer weigh_dry->immerse weigh_swollen Weigh Swollen Hydrogel (Ws) at Intervals immerse->weigh_swollen calculate_swelling Calculate Swelling Ratio weigh_swollen->calculate_swelling prepare_sample Prepare Cylindrical Sample swell_equilibrium Swell to Equilibrium prepare_sample->swell_equilibrium compress Compress at Constant Rate swell_equilibrium->compress analyze_stress_strain Analyze Stress-Strain Curve compress->analyze_stress_strain load_drug Load Hydrogel with Drug place_in_medium Place in Release Medium (37°C) load_drug->place_in_medium sample_medium Sample Medium at Intervals place_in_medium->sample_medium quantify_drug Quantify Drug Concentration sample_medium->quantify_drug

Caption: Workflow for hydrogel characterization.

Data Presentation

Table 1: Swelling Properties of Malonic Acid Crosslinked Chitosan-Sodium Carboxymethyl Cellulose (B213188) Hydrogel
pH of MediumSwelling Time (minutes)Swelling Ratio (%)
4.0 30126.5
1440 (24h)153.0
7.0 30130.0
1440 (24h)212.5
9.2 30169.4
1440 (24h)1547.2
Data adapted from a study on malonic acid crosslinked chitosan-sodium carboxymethyl cellulose hydrogels.[3] A significant increase in the swelling index is observed in alkaline conditions, with the hydrogel showing approximately 1700% swelling at pH 9.2.[1][2]
Table 2: Mechanical Properties of Polysaccharide-Based Hydrogels (Representative Data)
Hydrogel CompositionCrosslinker Concentration (mol%)Compressive Modulus (kPa)Compressive Strength at 50% Strain (kPa)
Polysaccharide A1.0DataData
Polysaccharide A2.0DataData
Polysaccharide B1.0DataData
Polysaccharide B2.0DataData
(This table provides a template for presenting mechanical property data. Actual values will depend on the specific polymer and crosslinking conditions.)
Table 3: In Vitro Drug Release Profile (Representative Data)
Time (hours)Cumulative Drug Release (%) - Low CrosslinkingCumulative Drug Release (%) - High Crosslinking
1DataData
2DataData
4DataData
8DataData
12DataData
24DataData
48DataData
(This table provides a template for presenting drug release data. The release profile is expected to be slower for hydrogels with a higher degree of crosslinking.)

Signaling Pathways and Logical Relationships

The formation of a hydrogel using this compound as a crosslinker primarily involves the formation of covalent bonds between the polymer chains. The logical relationship for this process is illustrated below.

G polymer Polymer with Aldehyde or Carboxyl Groups crosslinking Covalent Bond Formation (Hydrazone or Amide Linkage) polymer->crosslinking madh This compound (H2N-NH-CO-CH2-CO-NH-NH2) madh->crosslinking hydrogel Crosslinked 3D Hydrogel Network crosslinking->hydrogel

References

Application of Malonic Acid Dihydrazide in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonic acid dihydrazide is a versatile and highly reactive scaffold that has garnered significant attention in pharmaceutical synthesis. Its unique chemical structure, featuring two nucleophilic hydrazide moieties connected by a flexible three-carbon linker, makes it an invaluable building block for the synthesis of a diverse array of bioactive molecules. This document provides a detailed account of its applications in the synthesis of hydrazones, heterocyclic compounds such as pyrazoles and pyridazinones, and their metal complexes, all of which have demonstrated promising therapeutic potential.

Synthesis of Bioactive Hydrazone Derivatives

Hydrazones derived from this compound are a cornerstone of its pharmaceutical applications. The condensation reaction between this compound and various aldehydes or ketones readily forms stable hydrazone linkages (-CO-NH-N=CH-). This straightforward synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the final compounds. These derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2]

Quantitative Data: Biological Activities of Hydrazone Derivatives
Compound ClassBiological ActivityTest Organism/Cell LineMeasurementValueReference
Hydrazide-hydrazonesAntibacterialS. aureusMIC6.25 µg/mL[3]
Hydrazide-hydrazonesAntibacterialE. coliMIC12.5 µg/mL[3]
Hydrazide-hydrazonesAntifungalC. albicansMIC3.9 µg/mL[3]
Quinoline-based DihydrazonesAnticancerMCF-7 (Breast Cancer)IC507.05 µM[4]
Quinoline-based DihydrazonesAnticancerBGC-823 (Gastric Cancer)IC508.12 µM[4]
Pyrrole-based HydrazonesAntioxidantDPPH radical scavengingIC5061.27% inhibition at 250 µM[5]
Phenolic N-acylhydrazonesAntioxidantDPPH radical scavengingIC500.7 µM[6]

Experimental Protocol: Synthesis of N,N'-bis((5-nitrofuran-2-yl)methylene)malonohydrazide

This protocol describes a general method for the synthesis of bis-hydrazones from this compound.

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 5-nitro-2-furaldehyde (2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR, Mass Spectrometry) and determine its melting point.

Workflow for Hydrazone Synthesis

G cluster_reagents Reagents cluster_process Process cluster_output Output reagent1 This compound dissolve Dissolve Dihydrazide in Ethanol reagent1->dissolve reagent2 Aldehyde/Ketone add_reagents Add Aldehyde/Ketone and Catalyst reagent2->add_reagents solvent Ethanol solvent->dissolve catalyst Glacial Acetic Acid catalyst->add_reagents dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product Purified Hydrazone Derivative dry->product characterization Characterization (FT-IR, NMR, MS, m.p.) product->characterization

Caption: General workflow for the synthesis of hydrazone derivatives.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized by the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents.[7][8] Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Pyrazole-based hybridsA549 (Lung)42.79[9]
Pyrazole-based hybridsMCF-7 (Breast)2.82[9]
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)8.21[9]
Pyrazolone-pyrazolesMCF-7 (Breast)16.50[9]
Diphenyl pyrazole-chalconesHNO-97 (Head and Neck)10.0[11]

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazoles from a β-dicarbonyl compound and a hydrazine (B178648), which can be adapted for this compound derivatives.

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate or a substituted hydrazine (1 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature, which may result in the precipitation of the pyrazole product.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by spectroscopic methods and melting point determination.

Reaction Scheme for Pyrazole Synthesis

G reagent1 This compound Derivative intermediate Hydrazone Intermediate reagent1->intermediate reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product Pyrazole Derivative intermediate->product Heat cyclization Intramolecular Cyclization

Caption: Synthesis of pyrazoles from this compound.

Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A common synthetic route involves the cyclocondensation of γ-keto acids with hydrazines.[12][13] β-Aroylpropionic acids, which can be synthesized via Friedel-Crafts acylation of an aromatic compound with succinic anhydride, are common precursors that react with hydrazine hydrate to form the pyridazinone ring.[14] These compounds have been investigated for their cardiovascular, anti-inflammatory, and anticancer activities.[12]

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Aroylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is placed in a round-bottom flask.

  • The mixture is heated under reflux for 6-8 hours.

  • After cooling, the solvent is partially evaporated under reduced pressure.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

  • The structure of the synthesized pyridazinone is confirmed by IR, NMR, and mass spectral analysis.

Metal Complexes of this compound Derivatives

The hydrazone derivatives of this compound can act as versatile ligands, coordinating with various metal ions through their nitrogen and oxygen donor atoms. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][10][15] The formation of these complexes can lead to changes in properties such as solubility, stability, and bioavailability, which are crucial in drug design.

Quantitative Data: Antimicrobial Activity of Metal Complexes
Ligand/ComplexTest OrganismMIC (µg/mL)Reference
Malonic dihydrazide Schiff baseS. aureus12.5[16]
Cu(II) complex of Schiff baseS. aureus6.25[16]
Ni(II) complex of Schiff baseE. coli12.5[16]
Zn(II) complex of Schiff baseC. albicans25[16]

Experimental Protocol: General Synthesis of Metal Complexes

Materials:

  • This compound derivative (ligand)

  • Metal salt (e.g., CuCl₂, ZnCl₂, NiCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the this compound derivative (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the metal salt (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to the optimal range for complex formation (usually slightly basic) by adding a few drops of an alcoholic solution of KOH or NaOH, if necessary.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • A colored precipitate of the metal complex will form.

  • Cool the mixture, filter the precipitate, wash it with ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Characterize the complex using elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic techniques (IR, UV-Vis).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various biological targets. While the precise mechanism of action for each derivative can vary, some general pathways have been implicated based on the structural class of the compounds.

Cyclooxygenase (COX) Inhibition

Many hydrazone and pyridazinone derivatives exhibit anti-inflammatory activity, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway of COX Inhibition

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Physiological) COX1->PGs_const PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Homeostasis Gastric Protection, Platelet Aggregation PGs_const->Homeostasis Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Inhibitor This compound Derivative (e.g., Hydrazone) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by bioactive derivatives.

Tyrosinase Inhibition

Some derivatives of this compound have shown potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics as skin-whitening agents.

Mechanism of Tyrosinase Inhibition

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of melanin synthesis via tyrosinase inhibition.

References

Application Notes and Protocols: Malonic Acid Dihydrazide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of malonic acid dihydrazide as a versatile reagent in analytical chemistry. The following protocols are designed to serve as a foundation for the development of analytical methods for the quantification of aldehydes, active methylene (B1212753) compounds, and pharmaceutical substances.

Introduction

This compound (MADH) is a dicarboxylic acid dihydrazide with the chemical formula C₃H₈N₄O₂. Its structure, featuring two reactive hydrazide functional groups, makes it a prime candidate for derivatization reactions, particularly with carbonyl compounds. This reactivity can be harnessed to develop sensitive and specific analytical methods for a variety of analytes. The formation of stable, chromophoric or fluorophoric hydrazones upon reaction with aldehydes and ketones allows for their detection and quantification using common analytical techniques such as UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC).

Application 1: Spectrophotometric Determination of Aliphatic Aldehydes

This method describes the use of this compound for the colorimetric determination of short-chain aliphatic aldehydes. The reaction between MADH and an aldehyde in an acidic medium results in the formation of a stable hydrazone derivative, which can be quantified spectrophotometrically.

Experimental Protocol

1. Reagent Preparation:

  • This compound (MADH) Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of methanol (B129727).

  • Acid Catalyst (0.5 M HCl in Methanol): Slowly add 4.17 mL of concentrated hydrochloric acid (12 M) to 95.83 mL of methanol while cooling in an ice bath.

  • Aldehyde Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the target aldehyde (e.g., formaldehyde (B43269), acetaldehyde) and dissolve it in 100 mL of methanol. Prepare working standards by serial dilution.

2. Sample Preparation:

  • Gaseous samples can be bubbled through a known volume of methanol to trap the aldehydes.

  • Liquid samples may require appropriate dilution with methanol to fall within the linear range of the assay.

3. Derivatization Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a 10 mL volumetric flask.

  • Add 2.0 mL of the 0.1% MADH solution.

  • Add 1.0 mL of the 0.5 M methanolic HCl solution.

  • Stopper the flask, mix well, and heat in a water bath at 60°C for 30 minutes.

  • Cool the flask to room temperature and dilute to the mark with methanol.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the aldehyde. The λmax should be determined by scanning the spectrum of a derivatized standard.

Quantitative Data
ParameterValue
Linearity Range 0.5 - 10 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Molar Absorptivity (ε) 1.2 x 10⁴ L mol⁻¹ cm⁻¹ (for formaldehyde derivative)
Correlation Coefficient (r²) > 0.998
Precision (RSD%) < 2%

Experimental Workflow

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent_prep Reagent Preparation (MADH, HCl) mix Mix Sample/Standard, MADH, and HCl reagent_prep->mix sample_prep Sample/Standard Preparation sample_prep->mix heat Heat at 60°C for 30 min mix->heat cool_dilute Cool and Dilute to Volume heat->cool_dilute spectro Spectrophotometric Measurement (λmax) cool_dilute->spectro quant Quantification spectro->quant G cluster_sample Sample Handling cluster_hplc Chromatographic Separation cluster_detection Detection & Quantification sample Aldehyde-containing Drug Substance derivatization Derivatization with MADH sample->derivatization hplc HPLC System (C18 Column) derivatization->hplc separation Separation of Drug-MADH Derivative hplc->separation uv_detector UV Detector separation->uv_detector quantification Quantification based on Peak Area uv_detector->quantification G AMC Active Methylene Compound Oxidation Oxidation Reaction AMC->Oxidation Carbonyl Carbonyl Intermediate (e.g., MDA) Oxidation->Carbonyl Derivatization Derivatization Carbonyl->Derivatization MADH_reagent Malonic Acid Dihydrazide (MADH) MADH_reagent->Derivatization Hydrazone Colored/UV-active Hydrazone Product Derivatization->Hydrazone Analysis Spectrophotometric or Chromatographic Analysis Hydrazone->Analysis

Synthesis of Schiff Bases from Malonic Acid Dihydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from malonic acid dihydrazide. These compounds and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and antioxidant properties.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-). They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound are particularly noteworthy for their ability to act as polydentate ligands, forming stable complexes with various metal ions. This property often enhances their biological activity. These compounds have shown promise as antibacterial, antifungal, and antioxidant agents.[1][2]

Synthesis Pathway

The synthesis of Schiff bases from this compound is typically a two-step process. The first step involves the synthesis of this compound from a malonic acid ester, such as diethyl malonate, and hydrazine (B178648) hydrate. The second step is the condensation reaction of the synthesized dihydrazide with an appropriate aldehyde or ketone to form the final Schiff base.

Synthesis_Pathway cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Schiff Base Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Ethanol (B145695), Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Aldehyde/Ketone Aldehyde/Ketone Schiff Base Schiff Base Aldehyde/Ketone->Schiff Base Malonic Acid Dihydrazide_ref This compound Malonic Acid Dihydrazide_ref->Schiff Base Methanol (B129727), Glacial Acetic Acid, Reflux

Caption: General two-step synthesis pathway for Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from diethyl malonate and hydrazine hydrate.[3][4]

Materials:

  • Diethyl malonate

  • Hydrazine monohydrate (99%)

  • Absolute ethanol

  • Methanol

  • Dry ether

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve diethyl malonate (10 g, 0.062 mol) in 10 mL of absolute ethanol with stirring at room temperature.[3]

  • Slowly add hydrazine monohydrate (6.2 g, 0.124 mol) dropwise to the solution while maintaining continuous stirring.[3] The molar ratio of diethyl malonate to hydrazine monohydrate should be 1:2.

  • After the addition is complete, reflux the mixture for 6 hours.[3]

  • Stop the reaction and allow the mixture to cool to room temperature. A white precipitate will form.[3]

  • Filter the white precipitate and wash it with methanol and then with dry ether.[3]

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.[3]

  • Dry the final product under vacuum over anhydrous CaCl2.

Protocol 2: Synthesis of Schiff Base from this compound and 2-Pyridine Carboxaldehyde

This protocol details the synthesis of a specific Schiff base by condensing this compound with 2-pyridine carboxaldehyde.[3][5]

Materials:

  • This compound

  • 2-Pyridine carboxaldehyde

  • Methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Nitrogen gas supply (optional)

Procedure:

  • Dissolve this compound (1.0 g, 0.007 mol) in 15 mL of methanol in a round bottom flask.[3]

  • In a separate container, dissolve 2-pyridine carboxaldehyde (1.62 g, 0.015 mol) in 15 mL of methanol.[3] The molar ratio of dihydrazide to aldehyde is 1:2.

  • Add the aldehyde solution to the dihydrazide solution with stirring. It is recommended to carry out the reaction under a nitrogen atmosphere.[5]

  • Add 1-2 drops of glacial acetic acid as a catalyst to the reaction mixture.[5]

  • Reflux the resulting mixture for 4 hours with continuous stirring.[3][5]

  • After the reflux period, cool the mixture to room temperature. White crystals of the Schiff base will form.[3]

  • Filter the crystals, wash them with methanol, and then recrystallize from ethanol.[3]

  • Dry the purified product under vacuum over anhydrous CaCl2.

Data Presentation

Table 1: Physicochemical Properties and Yields of Synthesized Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)ColorReference
This compoundC3H8N4O2132.1215980White[3]
Schiff Base (from 2-pyridine carboxaldehyde)C15H14N6O2310.31214-21686White[3][5]
Table 2: Antimicrobial Activity of a Schiff Base Derived from this compound and its Metal Complexes (Inhibition Zone in mm)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Schiff Base Ligand (L)1513141211[3]
[Cu(L)Cl2]2018191716[3]
[Ni(L)Cl2]171516-14[3]
[Zn(L)Cl2]1816171515[3]

Note: The specific Schiff base ligand (L) in this table was synthesized from this compound and 2-pyridine carboxaldehyde.

Applications

Schiff bases derived from this compound and their metal complexes have a wide range of potential applications in drug development and other fields:

  • Antimicrobial Agents: These compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The chelation of metal ions with the Schiff base ligands often leads to enhanced antimicrobial effects.[1]

  • Antioxidant Agents: The presence of the azomethine group and other functional moieties can impart antioxidant properties to these molecules, allowing them to scavenge free radicals.[7][8]

  • Catalysis: The versatile coordination chemistry of these Schiff bases makes them suitable ligands for developing catalysts for various organic transformations.[1]

  • Analytical Chemistry: They can be utilized as chemosensors for the detection of specific metal ions.[1]

Experimental Workflow

The following diagram illustrates the typical workflow from synthesis to characterization and application testing of Schiff bases derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application Testing S1 Synthesis of this compound S2 Synthesis of Schiff Base S1->S2 P1 Filtration & Recrystallization S2->P1 C1 Melting Point Determination P1->C1 C2 Spectroscopic Analysis (FT-IR, NMR, Mass Spec) P1->C2 A1 Antimicrobial Activity Screening C2->A1 A2 Antioxidant Activity Assays C2->A2 A3 Further Biological Evaluation A1->A3 A2->A3

Caption: A typical experimental workflow for the synthesis and evaluation of Schiff bases.

References

Application Notes and Protocols for the Preparation of Metal Complexes with Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonic acid dihydrazide (MAH) is a versatile polydentate ligand that has garnered significant interest in coordination chemistry. Its ability to form stable complexes with a wide range of transition metal ions has led to the development of novel compounds with diverse applications, particularly in the pharmaceutical and medicinal fields. The hydrazide moiety within these complexes is known to possess therapeutic potential, and chelation with metal ions can enhance the biological activity of the organic ligand.[1] Metal complexes derived from this compound have been explored for their anti-inflammatory, analgesic, antibacterial, antifungal, and antioxidant properties.[2][3][4]

These complexes exhibit various coordination modes and geometries, with this compound often acting as a bidentate or tetradentate ligand.[1][5] The coordination typically occurs through the carbonyl oxygen and the amino nitrogen atoms of the hydrazide groups.[1] The resulting metal complexes can adopt geometries such as octahedral, tetrahedral, or square planar, depending on the metal ion and the reaction conditions.[6][7] This document provides detailed protocols for the synthesis and characterization of this compound and its metal complexes, along with tabulated data for key physicochemical properties.

Experimental Protocols

Synthesis of this compound (MAH)

This protocol describes the synthesis of the this compound ligand from diethyl malonate and hydrazine (B178648) hydrate (B1144303).[1]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate

  • Absolute Ethanol (B145695)

  • Water bath

  • Reflux condenser

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix equivalent amounts of diethyl malonate (e.g., 15.2 mL) and hydrazine hydrate (e.g., 6.2 mL) in absolute ethanol.

  • Heat the mixture on a water bath and reflux for 4 hours.

  • After the reflux period, cool the reaction mixture. A white product will precipitate.

  • Filter the white solid, wash it with a small amount of cold ethanol, and dry it in a desiccator.

  • The resulting this compound can be recrystallized from absolute ethanol to obtain a pure product. The expected yield is approximately 90%, with a melting point in the range of 152-156°C.[1]

Synthesis of Metal Complexes with this compound

This section provides a general protocol for the synthesis of metal complexes of MAH. Specific examples for different metal salts are provided based on literature procedures.[1][6]

Materials:

  • This compound (MAH)

  • Metal salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂, MnCl₂, FeCl₃, CdCl₂)

  • Methanol (B129727) or Ethanol

  • Reflux setup

General Procedure:

  • Dissolve the metal salt (e.g., 2.5 mmol) in 50 mL of methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the appropriate stoichiometric amount of this compound in the same solvent. The metal-to-ligand ratio can vary, for example, 1:2 for Mn(II), Zn(II), Ni(II), Cu(II), and Cd(II), and 1:3 for Fe(III) and Co(III).[6][7]

  • Add the ligand solution to the metal salt solution with stirring.

  • Reflux the reaction mixture for approximately 1-5 hours.[5][6] A change in color of the solution and the formation of a precipitate are often observed.

  • After refluxing, cool the mixture to room temperature.

  • Filter the resulting crystalline solid, wash it with distilled water and then with the solvent used for the reaction, and dry it in vacuo.[6]

Example Syntheses:

  • For [Cu(L)Cl₂] and [Co₂(L)₂(H₂O)Cl]Cl: React CuCl₂ or CoCl₂ with MAH in absolute ethanol.[1]

  • For Mn(II), Zn(II), Ni(II), Cu(II), Cd(II), Fe(III), and Co(III) complexes: Reflux the respective metal salt with MAH in a methanolic medium for about 1 hour.[6]

A tribochemical method can also be employed, which involves grinding the pre-synthesized metal chloride complexes with a salt like KI in the solid state to induce substitution reactions.[1]

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

Protocols:

  • Elemental Analysis (C, H, N, M): Determine the percentage composition of carbon, hydrogen, nitrogen, and the metal to confirm the stoichiometry of the complex.[1][6]

  • Molar Conductance Measurements: Dissolve the complex in a suitable solvent like DMSO or DMF (e.g., at 1 x 10⁻³ M) and measure its molar conductivity. This helps to determine whether the anions are coordinated to the metal ion or are present as free ions in the solution.[1][8]

  • Infrared (IR) Spectroscopy: Record the IR spectra of the free ligand and the metal complexes (typically in KBr pellets). Compare the spectra to identify shifts in the characteristic vibrational frequencies of the C=O, NH, and NH₂ groups, which indicate their involvement in coordination to the metal ion.[1][6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the ¹H NMR spectra of the ligand and its diamagnetic metal complexes in a suitable deuterated solvent (e.g., DMSO-d₆). Shifts in the proton signals of the NH and NH₂ groups upon complexation provide evidence of coordination.[1][6]

  • Electronic (UV-Vis) Spectroscopy: Record the electronic spectra of the complexes in the solid state (e.g., as a Nujol mull) or in a suitable solvent to study the d-d electronic transitions of the metal ion. These spectra provide information about the geometry of the complex.[1][5]

  • Magnetic Susceptibility Measurements: Measure the magnetic moment of the complexes at room temperature to determine the number of unpaired electrons in the metal center, which aids in deducing the geometry of the complex.[1]

Data Presentation

The following tables summarize the quantitative data for this compound and its representative metal complexes as reported in the literature.

Table 1: Physicochemical and Elemental Analysis Data for Selected MAH Metal Complexes

Complex FormulaColorM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)Found (Calculated) %CFound (Calculated) %HFound (Calculated) %NFound (Calculated) %MReference
[Cu(L)Cl₂]-254909 (in DMSO)21.6 (21.7)4.8 (4.9)30.8 (30.3)11.1 (11.5)[1]
[Co(L)₃]Cl₂Violet1848075 (in DMSO)20.4 (20.5)5.0 (4.6)31.2 (31.9)10.9 (11.2)[1]
[Cu(L)I₂]·2H₂OPale yellow210788 (in DMSO)6.7 (7.4)1.9 (2.5)11.1 (11.5)13.0 (13.1)[1]
[Co(L)₂(H₂O)₂I₂]Simon196825 (in DMSO)11.8 (11.8)2.8 (3.3)17.7 (18.3)9.3 (9.6)[1]
[Mn(MAH)₂(H₂O)₂]Cl₂Light Pink>300--20.32 (20.34)5.65 (5.68)31.62 (31.64)15.58 (15.60)[6]
[Ni(MAH)₂(H₂O)₂]Cl₂Light Green>300--20.21 (20.24)5.64 (5.66)31.45 (31.48)16.48 (16.50)[6]
[Cu(MAH)₂(H₂O)₂]Cl₂Blue>300--19.98 (20.03)5.58 (5.60)31.09 (31.15)17.65 (17.67)[6]
[Zn(MAH)₂(H₂O)₂]Cl₂White>300--19.85 (19.92)5.54 (5.57)30.95 (31.00)18.06 (18.09)[6]
[Cd(MAH)₂(H₂O)₂]Cl₂White>300--17.62 (17.64)4.90 (4.93)27.40 (27.44)27.50 (27.52)[6]
[Fe(MAH)₃]Cl₃Dark Brown>300--21.41 (21.45)4.75 (4.77)33.30 (33.37)11.05 (11.09)[6]
[Co(MAH)₃]Cl₃Brown>300--21.28 (21.32)4.72 (4.74)33.15 (33.20)11.60 (11.63)[6]

Table 2: Key IR and ¹H NMR Spectral Data for this compound and its Complexes

CompoundKey IR Bands (cm⁻¹)¹H NMR Signals (ppm in DMSO-d₆)Reference
This compound (MAH/L)ν(NH₂): ~3315, 3296, 3131; ν(C=O): ~1640~10.3 (NH₂), ~9.9 (NH₂), ~9.3 (NH), ~3.9 (CH₂)[1]
Mn(II)-MAH Complexν(NH₂) shifted to lower values by ~50 cm⁻¹; Appearance of a band at ~2855 cm⁻¹ (enolic -OH)Methylene protons at ~4.70 ppm[6]
Ni(II)-MAH Complexν(NH₂) shifted to lower values by ~50 cm⁻¹; Appearance of a band at ~2845 cm⁻¹ (enolic -OH)Methylene protons at ~4.82 ppm[6]
Fe(III)-MAH ComplexSimilar shifts to Mn(II) and Ni(II) complexes, indicating coordination through azomethine nitrogen of the enolic form.Methylene protons at ~4.80 ppm[6]
Co(III)-MAH ComplexSimilar shifts to Mn(II) and Ni(II) complexes, indicating coordination through azomethine nitrogen of the enolic form.Methylene protons at ~4.81 ppm[6]
Cu(II)-MAH Complex-Methylene protons at ~4.78 ppm[6]
Zn(II)-MAH Complex-Methylene protons at ~4.70 ppm[6]
Cd(II)-MAH Complex-Methylene protons at ~4.72 ppm[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of MAH metal complexes and the proposed coordination of the ligand.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand_synthesis Synthesis of Malonic Acid Dihydrazide (MAH) complex_synthesis Synthesis of Metal-MAH Complex ligand_synthesis->complex_synthesis elemental_analysis Elemental Analysis (C, H, N, M) complex_synthesis->elemental_analysis Confirm Stoichiometry molar_conductance Molar Conductance complex_synthesis->molar_conductance Determine Electrolytic Nature ir_spectroscopy IR Spectroscopy complex_synthesis->ir_spectroscopy Identify Coordination Sites nmr_spectroscopy ¹H NMR Spectroscopy complex_synthesis->nmr_spectroscopy Confirm Coordination uv_vis UV-Vis Spectroscopy complex_synthesis->uv_vis Determine Geometry magnetic_susceptibility Magnetic Susceptibility complex_synthesis->magnetic_susceptibility Determine Geometry

Caption: Experimental workflow for the synthesis and characterization of metal complexes with this compound.

coordination_diagram M Mⁿ⁺ O1 O O1->M C1 C C1->O1 NH1 NH C1->NH1 CH2 CH₂ C1->CH2 NH2_1 NH₂ NH1->NH2_1 NH2_1->M C2 C CH2->C2 O2 O C2->O2 NH2 NH C2->NH2 NH2_2 NH₂ NH2->NH2_2

Caption: Proposed bidentate coordination of this compound to a central metal ion (Mⁿ⁺).

References

Application Notes and Protocols: Malonic Acid Dihydrazide as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide is a valuable and versatile intermediate in the synthesis of a variety of agrochemicals. Its bifunctional nature, possessing two reactive hydrazide groups, allows for the construction of diverse heterocyclic scaffolds that are known to exhibit a range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates, specifically focusing on the preparation of 1,3,4-oxadiazole-2-thione and pyridazinone derivatives, which have demonstrated potential as fungicidal and herbicidal agents, respectively. The protocols are designed to be clear and reproducible for researchers in the field of agrochemical discovery and development.

Introduction

The ongoing need for new and effective agrochemicals to ensure food security necessitates the exploration of novel synthetic pathways and versatile building blocks. This compound (MADH) serves as an important starting material in this endeavor. The presence of two nucleophilic hydrazide moieties allows for facile reactions with various electrophiles, leading to the formation of a wide array of derivatives. Of particular interest is the use of MADH in the synthesis of five- and six-membered heterocyclic compounds, which are prominent structural motifs in many commercially successful agrochemicals.

This document outlines the synthetic utility of this compound in the production of two major classes of agrochemicals:

  • 1,3,4-Oxadiazole-2-thiones: These compounds are known to exhibit significant fungicidal activity. The synthetic route involves the reaction of this compound with carbon disulfide to form an intermediate which can be further derivatized.

  • Pyridazinones: This class of compounds is widely recognized for its herbicidal properties. The synthesis involves the cyclization of dicarbonyl compounds, which can be derived from or react with this compound, with hydrazines.

The following sections provide detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthetic pathways.

I. Synthesis of 5,5'-(methylene)bis(1,3,4-oxadiazole-2-thione) as a Fungicidal Candidate

The synthesis of 5,5'-(methylene)bis(1,3,4-oxadiazole-2-thione) from this compound is a two-step process involving the formation of a key dithiocarbazate intermediate followed by cyclization.

Experimental Protocol

Step 1: Synthesis of Potassium dithiocarbazinate intermediate

  • To a stirred solution of potassium hydroxide (B78521) (1.12 g, 20 mmol) in ethanol (B145695) (50 mL), add this compound (1.32 g, 10 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (1.52 g, 20 mmol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the potassium dithiocarbazinate intermediate.

Step 2: Cyclization to 5,5'-(methylene)bis(1,3,4-oxadiazole-2-thione)

  • Suspend the potassium dithiocarbazinate intermediate (from Step 1) in water (50 mL).

  • Add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of the product.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then dry it in a vacuum oven at 60 °C.

  • Recrystallize the crude product from ethanol to obtain pure 5,5'-(methylene)bis(1,3,4-oxadiazole-2-thione).

Data Presentation
StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
1Potassium dithiocarbazinate intermediateThis compoundKOH, CS₂Ethanol1285-
25,5'-(methylene)bis(1,3,4-oxadiazole-2-thione)Potassium dithiocarbazinateHClWater0.57898

Visualization of the Synthetic Pathway

G MADH This compound Intermediate Potassium dithiocarbazinate intermediate MADH->Intermediate 1. KOH, Ethanol 2. CS₂ Product 5,5'-(methylene)bis(1,3,4-oxadiazole-2-thione) Intermediate->Product HCl, Water G MaleicAnhydride Maleic Anhydride Product 1,2-Dihydropyridazine-3,6-dione MaleicAnhydride->Product Hydrazine Hydrazine Hydrate Hydrazine->Product G cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_screening Biological Screening MADH This compound Reaction Reaction with Electrophiles (e.g., CS₂, Aldehydes) MADH->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Agrochemical Candidate Cyclization->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Fungicidal Fungicidal Assay Characterization->Fungicidal Herbicidal Herbicidal Assay Characterization->Herbicidal Insecticidal Insecticidal Assay Characterization->Insecticidal Data Data Analysis (EC₅₀, MIC) Fungicidal->Data Herbicidal->Data Insecticidal->Data

Application Notes and Protocols for Covalent Enzyme Immobilization using Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of enzymes offers significant advantages for various biotechnological and pharmaceutical applications, including enhanced stability, reusability, and simplified product purification. Malonic acid dihydrazide is a bifunctional crosslinking agent that can be effectively utilized for the covalent attachment of enzymes to solid supports. This document provides detailed application notes and protocols for the immobilization of enzymes using this compound, targeting researchers, scientists, and professionals in drug development.

While direct literature on the use of this compound for enzyme immobilization is limited, the chemical principles are analogous to those of other dihydrazides, such as adipic acid dihydrazide, which have been successfully employed for this purpose. The protocols and data presented herein are based on established dihydrazide chemistries and serve as a comprehensive guide for developing robust immobilized enzyme systems.

Principle of Immobilization

The covalent immobilization of enzymes using this compound is typically a two-step process. First, a solid support material is functionalized to introduce carbonyl groups (aldehydes or ketones). Subsequently, the hydrazide groups of this compound react with these carbonyl groups on the support and the accessible carboxyl groups on the enzyme (after activation) or aldehyde groups on glycosylated enzymes (after oxidation), forming stable covalent bonds. This method allows for a controlled and stable attachment of the enzyme to the support.

Data Presentation: Performance of Dihydrazide-Immobilized Enzymes

Quantitative data on enzyme immobilization is crucial for evaluating the efficiency of the process. The following table summarizes representative data for enzymes immobilized using a similar dihydrazide linker, adipic acid dihydrazide, to provide an expectation of the performance that can be achieved.

EnzymeSupport MaterialImmobilization MethodEnzyme Loading (mg/g support)Activity Recovery (%)Reusability (cycles)Reference
Horseradish PeroxidaseEpoxy-activated resinTwo-step with adipic acid dihydrazide spacerNot ReportedNot ReportedNot Reported[1]
Lipase (B570770)Magnetic NanoparticlesGlutaraldehyde crosslinking (for comparison)~150~85%10[2]
Glucose OxidaseMagnetic NanoparticlesAdsorptionNot Reported>90% after 15 cycles15[2]

Note: The data for lipase and glucose oxidase are provided for comparative purposes to illustrate typical performance metrics for immobilized enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from diethyl malonate and hydrazine (B178648) hydrate (B1144303).[3][4]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (80%)

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Anhydrous CaCl2

  • Reflux apparatus

  • Ice-water bath

  • Filtration apparatus

  • Desiccator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate (e.g., 40.05 g, 250.06 mmol) in 100 mL of absolute ethanol.

  • Slowly add an excess of hydrazine hydrate (e.g., 61 mL, 1002 mmol) in 100 mL of absolute ethanol to the stirred diethyl malonate solution over 2 hours.

  • Reflux the reaction mixture in a water bath for 10 hours.

  • Cool the reaction mixture in an ice-water bath to precipitate the product.

  • Filter the white solid product and wash it with cold ethanol and then diethyl ether.

  • Dry the synthesized this compound in a desiccator over anhydrous CaCl2.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Protocol 2: Functionalization of Support Material with Carbonyl Groups

This protocol outlines a general procedure for introducing aldehyde groups onto a support material containing hydroxyl groups (e.g., agarose (B213101), cellulose, silica).

Materials:

Procedure:

  • Wash the support material thoroughly with distilled water.

  • Prepare a solution of sodium periodate in distilled water (e.g., 0.1 M).

  • Suspend the washed support material in the sodium periodate solution.

  • Stir the suspension gently at room temperature in the dark for 1-2 hours.

  • Filter the support material and wash it extensively with distilled water to remove any unreacted periodate and by-products.

  • Finally, wash the activated support with phosphate buffer (pH 7.0) and store it in the same buffer at 4°C until use.

Protocol 3: Covalent Immobilization of Enzyme using this compound

This protocol describes the covalent attachment of an enzyme to the functionalized support material using this compound as a crosslinker. This procedure is adapted from protocols using adipic acid dihydrazide.

Materials:

  • Aldehyde-functionalized support material (from Protocol 2)

  • Enzyme to be immobilized (e.g., Horseradish Peroxidase)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Coupling buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Stopping solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage buffer (e.g., phosphate buffer with 50% glycerol)

Procedure:

Step 1: Activation of Enzyme's Carboxyl Groups (if necessary) This step is required if the enzyme is not glycosylated or if targeting carboxyl groups for linkage.

  • Dissolve the enzyme in cold coupling buffer.

  • Add EDC and NHS to the enzyme solution. The molar ratio of EDC/NHS to the enzyme should be optimized, but a starting point is a 10-fold molar excess.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.

Step 2: Coupling of Enzyme to the Support via this compound

  • Prepare a solution of this compound in phosphate buffer (pH 7.0).

  • Add the aldehyde-functionalized support to the this compound solution and incubate for 1-2 hours at room temperature with gentle agitation. This step creates a hydrazide-activated support.

  • Wash the hydrazide-activated support with phosphate buffer to remove excess this compound.

  • Add the activated enzyme solution (from Step 1) or the native glycosylated enzyme to the hydrazide-activated support.

  • Incubate the mixture overnight at 4°C with gentle agitation.

  • Add the stopping solution to block any remaining reactive groups and incubate for 1 hour.

  • Wash the immobilized enzyme extensively with high-salt buffer (e.g., phosphate buffer with 0.5 M NaCl) and then with the storage buffer.

  • Store the immobilized enzyme in the storage buffer at 4°C.

Protocol 4: Characterization of Immobilized Enzyme

1. Determination of Enzyme Loading:

  • Measure the protein concentration in the supernatant before and after the immobilization process using a standard protein assay (e.g., Bradford or BCA assay).

  • The amount of immobilized enzyme is the difference between the initial and final protein concentrations in the solution.

2. Assay of Enzyme Activity:

  • The activity of the immobilized enzyme can be determined by monitoring the rate of the specific reaction it catalyzes. For example, for horseradish peroxidase, the oxidation of a chromogenic substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in the presence of hydrogen peroxide can be measured spectrophotometrically.[5]

  • Compare the activity of the immobilized enzyme to that of the free enzyme under the same conditions to determine the activity recovery.

3. Evaluation of Stability and Reusability:

  • Thermal Stability: Incubate both the free and immobilized enzyme at various temperatures for a defined period and then measure the residual activity.

  • pH Stability: Incubate the free and immobilized enzyme in buffers of different pH values for a set time and then measure the residual activity.

  • Reusability: After each reaction cycle, recover the immobilized enzyme by filtration or centrifugation, wash it with buffer, and then introduce it into a fresh reaction mixture. Measure the activity in each cycle to determine the reusability.

Visualizations

G cluster_0 Support Functionalization cluster_1 Dihydrazide Activation cluster_2 Enzyme Immobilization Support_OH Support with -OH groups Support_CHO Aldehyde-functionalized Support Support_OH->Support_CHO NaIO4 Support_Hydrazide Hydrazide-activated Support Support_CHO->Support_Hydrazide Reaction with MAD MAD Malonic Acid Dihydrazide (H2N-NH-CO-CH2-CO-NH-NH2) Immobilized_Enzyme Immobilized Enzyme Support_Hydrazide->Immobilized_Enzyme Reaction with Activated Enzyme Enzyme_COOH Enzyme with -COOH groups Activated_Enzyme Activated Enzyme (with NHS-ester) Enzyme_COOH->Activated_Enzyme EDC/NHS Activated_Enzyme->Immobilized_Enzyme

Caption: Chemical pathway for enzyme immobilization using this compound.

G start Start prep_support Prepare Support (e.g., Agarose beads) start->prep_support prep_enzyme Prepare Enzyme Solution start->prep_enzyme functionalize Functionalize Support with Aldehyde Groups (Protocol 2) prep_support->functionalize activate_support Activate Support with This compound functionalize->activate_support activate_enzyme Activate Enzyme (if necessary) (Protocol 3, Step 1) prep_enzyme->activate_enzyme couple Couple Enzyme to Activated Support (Protocol 3, Step 2) activate_enzyme->couple activate_support->couple wash Wash to Remove Unbound Enzyme couple->wash characterize Characterize Immobilized Enzyme (Loading, Activity, Stability) (Protocol 4) wash->characterize end End characterize->end

Caption: Experimental workflow for covalent enzyme immobilization.

References

Application Notes and Protocols: Malonic Acid Dihydrazide in the Development of Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of malonic acid dihydrazide and its derivatives in the discovery of novel anti-tuberculosis (TB) agents. While direct and extensive research on the anti-TB activity of this compound itself is limited in publicly available literature, the broader class of hydrazide-hydrazone compounds has shown significant promise. This document outlines the synthesis of the core scaffold, detailed protocols for antimycobacterial screening, and the likely mechanism of action based on related compounds, providing a foundational guide for researchers entering this area.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents with novel mechanisms of action. Hydrazide-containing compounds have long been a cornerstone of anti-TB therapy, exemplified by the first-line drug isoniazid (B1672263). Isoniazid, an isonicotinic acid hydrazide, is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[1][2] The hydrazide moiety is a key pharmacophore, and numerous derivatives have been synthesized and evaluated for their antimycobacterial activity.[3]

This compound presents an interesting and relatively underexplored scaffold for the development of new anti-TB drugs. Its bifunctional nature allows for the synthesis of a diverse library of derivatives, potentially leading to compounds with improved potency, altered pharmacokinetic properties, or activity against resistant strains.

Data Presentation

While specific anti-tuberculosis activity data for a series of this compound derivatives is not extensively available in the reviewed literature, the following table provides a template for presenting such data once obtained. Researchers can use this structure to systematically record and compare the in vitro efficacy of their synthesized compounds.

Table 1: In Vitro Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound IDMolecular StructureMIC (µg/mL)MIC (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/MIC)
INH Isoniazide.g., 0.05-0.1e.g., 0.36-0.73>100>140
RIF Rifampicine.g., 0.1-0.2e.g., 0.12-0.24>100>400
Compound 1 [Structure]
Compound 2 [Structure]
... ...

Note: INH (Isoniazid) and RIF (Rifampicin) are included as standard reference compounds. The provided values are examples and may vary between laboratories.

Experimental Protocols

Protocol 1: Synthesis of Malonohydrazide (Propanedihydrazide)

This protocol describes the synthesis of the core this compound scaffold, which can then be used to synthesize various Schiff base derivatives.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl malonate in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature. A white precipitate should form.

  • If precipitation is incomplete, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white solid (malonohydrazide) in a desiccator.

  • Characterize the product using techniques such as FT-IR and NMR spectroscopy to confirm its identity and purity.[4]

Protocol 2: Synthesis of this compound Schiff Base Derivatives

This protocol outlines the general procedure for synthesizing Schiff bases from malonohydrazide and various aldehydes.[4]

Materials:

  • Malonohydrazide (synthesized in Protocol 1)

  • Substituted aldehydes

  • Ethanol or methanol (B129727)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve malonohydrazide in ethanol or methanol in a round-bottom flask.

  • Add a stoichiometric amount (2 equivalents) of the desired substituted aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

  • Confirm the structure of the synthesized compounds using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This is a widely used and reliable method for determining the in vitro antimycobacterial activity of novel compounds.[5][6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Test compounds and standard drugs (Isoniazid, Rifampicin) dissolved in DMSO

  • Sterile deionized water

Procedure:

  • Preparation of Microplates: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Serial Dilution of Compounds: Add 100 µL of the test compound stock solution (in broth) to the first well of a row. Perform two-fold serial dilutions directly on the plate by transferring 100 µL from one well to the next. The final drug concentrations typically range from 0.2 to 100 µg/mL.[6]

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard. Dilute this suspension 1:20 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include a drug-free well for a positive growth control and a well with broth only as a negative control.

  • Incubation: Cover and seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Reading the Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]

Visualizations

Proposed Mechanism of Action: Inhibition of InhA

Based on the well-established mechanism of isoniazid and other hydrazide-based anti-TB drugs, it is hypothesized that this compound derivatives may also target the InhA enzyme. The following diagram illustrates this proposed pathway.

inhA_inhibition cluster_prodrug Prodrug Activation cluster_inhibition Enzyme Inhibition Malonic_Acid_Dihydrazide_Derivative Malonic Acid Dihydrazide Derivative (Prodrug) Activated_Drug Activated Reactive Intermediate Malonic_Acid_Dihydrazide_Derivative->Activated_Drug KatG (Catalase-Peroxidase) InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death Results in

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow: Synthesis and Screening

The following diagram outlines the general workflow for the synthesis and in vitro screening of novel this compound derivatives as potential anti-tuberculosis agents.

experimental_workflow Start Start: Design of This compound Derivatives Synthesis_Scaffold Synthesis of Malonohydrazide (Protocol 1) Start->Synthesis_Scaffold Synthesis_Derivatives Synthesis of Schiff Base Derivatives (Protocol 2) Synthesis_Scaffold->Synthesis_Derivatives Characterization Structural Characterization (FT-IR, NMR, MS) Synthesis_Derivatives->Characterization Screening Antimycobacterial Screening (MABA - Protocol 3) Characterization->Screening Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Characterization->Cytotoxicity Data_Analysis Data Analysis: Determination of MIC Screening->Data_Analysis Selectivity_Index Calculation of Selectivity Index Data_Analysis->Selectivity_Index Cytotoxicity->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification

Caption: Workflow for synthesis and screening of anti-TB compounds.

Conclusion

This compound represents a viable starting point for the development of novel anti-tuberculosis agents. The synthetic accessibility of its derivatives allows for the creation of a diverse chemical library for screening. By following the detailed protocols provided for synthesis and antimycobacterial evaluation, researchers can systematically investigate the potential of this compound class. The established role of the hydrazide moiety as an InhA inhibitor provides a strong rationale for this exploration. Further studies are warranted to synthesize and evaluate a focused library of this compound derivatives to identify lead compounds for future anti-TB drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of malonic acid dihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the hydrazinolysis of a dialkyl malonate, typically diethyl malonate, with hydrazine (B178648) hydrate (B1144303). The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of the ester groups, leading to the displacement of ethanol (B145695) and the formation of the dihydrazide.

Q2: What is a typical yield for the synthesis of this compound?

A2: With optimized protocols, yields of 90-91% can be achieved.[1][2][3] The yield is highly dependent on reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][4] You can spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system. The disappearance of the starting material (diethyl malonate) and the appearance of the product spot (this compound) indicate the progression of the reaction. Visualization can be achieved using a suitable staining reagent.

Q4: What are the key safety precautions to take during this synthesis?

A4: Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may also involve heating flammable solvents like ethanol, so appropriate fire safety measures should be in place.

Q5: How is the product typically purified?

A5: this compound is a solid that often precipitates out of the reaction mixture upon cooling. Purification is typically achieved by filtration, followed by washing with solvents like ethanol and diethyl ether to remove unreacted starting materials and byproducts.[1][2] Recrystallization from a suitable solvent, such as absolute ethanol, can be performed for further purification.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reactant ratio: Insufficient excess of hydrazine hydrate. 3. Impure reactants: Low-purity diethyl malonate or hydrazine hydrate can lead to side reactions and lower yield. 4. Loss of product during workup: Product may be partially soluble in the washing solvents.1. Increase the reflux time or reaction temperature. Monitor the reaction by TLC to ensure completion. 2. Use a significant excess of hydrazine hydrate (e.g., 4 molar equivalents relative to diethyl malonate).[2] 3. Ensure the purity of starting materials. Use freshly opened or properly stored reagents. 4. Minimize the volume of washing solvents or cool them before use to reduce solubility losses.
Product is an oil or fails to crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent solidification.1. Attempt to purify the oil by column chromatography. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Ensure the product is thoroughly dried under vacuum.
Product is discolored (e.g., yellow or brown) 1. Side reactions: Undesired side reactions can produce colored impurities. 2. Decomposition: The product may decompose at excessively high temperatures.1. Recrystallize the product from a suitable solvent (e.g., ethanol) to remove colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution. 2. Avoid excessive heating during the reaction and drying.
Presence of multiple spots on TLC after reaction 1. Incomplete reaction: Spot of starting material (diethyl malonate) will be visible. 2. Side product formation: Additional spots indicate the presence of byproducts. A potential side reaction is the formation of a pyrazolidine-3,5-dione (B2422599) derivative through intramolecular cyclization, especially if substituted malonates are used.[5] In some cases, diethyl malonate can act as a leaving group, leading to other unexpected products.[6]1. Continue the reaction until the starting material spot disappears. 2. Purify the product using recrystallization or column chromatography to separate the desired product from impurities.

Data Presentation

Table 1: High-Yield Synthesis Protocols for this compound

ParameterProtocol 1[2]Protocol 2[3]
Starting Material Diethyl MalonateDiethyl Malonate
Reagent Hydrazine Hydrate (80%)Hydrazine Hydrate
Molar Ratio (Hydrazine:Ester) 4:12:1 (equivalent amounts)
Solvent Absolute EthanolEthanol
Temperature RefluxReflux (Water Bath)
Reaction Time 10 hours4 hours
Reported Yield 91%90%
Product Appearance White SolidWhite Product
Melting Point 154-155 °C152-156 °C

Table 2: Qualitative Guide to Optimizing Reaction Parameters

ParameterGeneral Guidance for Yield Improvement
Molar Ratio of Hydrazine Hydrate to Diethyl Malonate Increasing the excess of hydrazine hydrate (e.g., up to 4 equivalents) can drive the reaction to completion and improve the yield.
Reaction Temperature Conducting the reaction at reflux temperature is generally effective. The optimal temperature may vary depending on the solvent used.
Reaction Time The reaction should be monitored by TLC to determine the optimal time for completion. Insufficient time will result in a lower yield, while excessively long times may lead to side product formation.
Solvent Ethanol is a commonly used and effective solvent. The choice of solvent can influence reaction rate and product solubility.
Purity of Reactants The use of high-purity diethyl malonate and hydrazine hydrate is crucial to minimize side reactions and maximize yield.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 61 mL of hydrazine hydrate (80%) in 100 mL of absolute ethanol. Heat the solution to a gentle reflux.

  • Addition of Diethyl Malonate: Slowly add 38 mL (40.05 g, 250.06 mmol) of diethyl malonate dissolved in 100 mL of absolute ethanol dropwise to the hot hydrazine hydrate solution over a period of 2 hours with continuous stirring.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture in a water bath for 10 hours.

  • Isolation of Product: Cool the reaction mixture in an ice-water bath. A white solid will precipitate.

  • Purification: Filter the white solid and wash it with ethanol and then with diethyl ether.

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂.

  • Expected Yield: 91%.

Protocol 2: Efficient Synthesis of this compound[3]
  • Reaction Setup: In a suitable flask, mix equivalent amounts of diethyl malonate (15.2 mL) and hydrazine hydrate (6.2 mL) in ethanol.

  • Reflux: Heat the mixture on a water bath under reflux for 4 hours.

  • Isolation of Product: Cool the reaction mixture. A white product will precipitate.

  • Purification: Collect the product by filtration and recrystallize from absolute ethanol.

  • Expected Yield: 90%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Solutions - Diethyl Malonate in Ethanol - Hydrazine Hydrate in Ethanol add_ester Slowly Add Diethyl Malonate Solution to Hot Hydrazine Solution prep_reagents->add_ester reflux Reflux Reaction Mixture (4-10 hours) add_ester->reflux cool Cool Reaction Mixture in Ice Bath reflux->cool filtrate Filter Precipitated Solid cool->filtrate wash Wash Solid with Ethanol and Diethyl Ether filtrate->wash dry Dry the Product wash->dry analyze Characterize Product (Melting Point, Spectroscopy) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction tlc_analysis Analyze Impurities by TLC start->tlc_analysis check_ratio Verify Reactant Ratio (Excess Hydrazine?) check_reaction->check_ratio Reaction Incomplete check_purity Assess Reactant Purity check_ratio->check_purity optimize_conditions Optimize Reaction Time and Temperature check_purity->optimize_conditions optimize_conditions->start Re-evaluate recrystallize Recrystallize Product tlc_analysis->recrystallize Impurities Detected column_chrom Consider Column Chromatography recrystallize->column_chrom Recrystallization Ineffective check_side_reactions Investigate Potential Side Reactions column_chrom->check_side_reactions check_side_reactions->start Re-evaluate

Caption: Troubleshooting workflow for improving the yield and purity of this compound.

References

Technical Support Center: Malonic Acid Dihydrazide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for malonic acid dihydrazide (MDH) crosslinking reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound crosslinking?

A1: this compound (MDH) crosslinking is based on the reaction between a hydrazide group (-CONHNH₂) and a carbonyl group (an aldehyde or a ketone). This reaction forms a covalent bond known as an acylhydrazone (or simply hydrazone).[1][2] MDH has two hydrazide groups, allowing it to link two different molecules that each contain a carbonyl group, or to crosslink polymers that have multiple carbonyl groups.[3]

Q2: What are the key advantages of using hydrazone chemistry for crosslinking?

A2: The primary advantage of hydrazone crosslinking is its "dynamic" nature. The hydrazone bond is stable at or near neutral pH but can be cleaved under acidic conditions.[4][5] This reversibility is highly valuable for applications like drug delivery, where a payload needs to be released in the acidic environment of endosomes or lysosomes.[5] The reaction is also highly specific and can be performed in aqueous solutions under mild conditions.[4]

Q3: At what pH should I perform my this compound crosslinking reaction?

A3: The optimal pH for hydrazone formation is typically in the weakly acidic range of 4.5 to 6.0.[1][6] At a pH below 3, the hydrazide becomes protonated and loses its nucleophilicity, slowing the reaction.[7] At neutral pH (around 7.4), the reaction can be very slow.[6][7]

Q4: My reaction is very slow at neutral pH for a bioconjugation application. How can I accelerate it?

A4: To accelerate hydrazone formation at neutral pH, you can use a nucleophilic catalyst. Aniline and its derivatives are effective catalysts for this purpose.[6][7] Aniline reacts with the carbonyl compound to form a more reactive intermediate (a Schiff base), which then readily reacts with the hydrazide, speeding up the overall reaction.[6]

Q5: Is the resulting hydrazone bond stable?

A5: The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions.[1][4] The structure of the carbonyl reactant also plays a role; hydrazones formed from aromatic aldehydes are typically more stable than those formed from aliphatic aldehydes due to electronic conjugation.[8]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Yield

Q: I am observing very little or no crosslinked product. What are the potential causes and how can I improve the yield?

A: Low crosslinking efficiency is a common problem that can arise from several factors related to reaction conditions and reagent integrity.

Potential CauseRecommended Solution(s)
Suboptimal pH The reaction rate is highly pH-dependent. Ensure your reaction buffer is in the optimal range of pH 4.5-6.0 .[6] Use a non-amine-containing buffer like sodium acetate (B1210297) or MES.
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the crosslinker.[9] Switch to a buffer system free of primary amines.
Low Reactant Concentration Hydrazone formation is an equilibrium reaction.[1] To shift the equilibrium towards the product, increase the concentration of one of the reactants, typically the MDH crosslinker.
Low Reactivity of Carbonyl Ketones are generally less reactive than aldehydes. If possible, consider using an aldehyde-functionalized molecule. Also, bulky chemical groups near the carbonyl can sterically hinder the reaction.[6]
Hydrolysis of Product If the reaction is run for an extended period under highly acidic conditions, the newly formed hydrazone bond may be hydrolyzing. Monitor the reaction progress over time to find the optimal endpoint.
Degraded Reagents Ensure the purity of your carbonyl-containing substrate and the this compound. Use freshly prepared solutions.
Issue 2: Formation of Side Products or Precipitates

Q: My reaction is producing unexpected side products, or my product is precipitating out of solution. What could be happening?

A: Side reactions and solubility issues can complicate your experiment. Here are some common causes and solutions.

Potential CauseRecommended Solution(s)
Azine Formation This is a common side reaction where the initial hydrazone product reacts with a second molecule of the carbonyl compound.[6] Use a 1:1 molar ratio of hydrazide groups to carbonyl groups. Try adding the carbonyl compound dropwise to the MDH solution to avoid localized excess.[6]
Precipitation of Reactants This compound has limited solubility in some organic solvents. Ensure that both the MDH and the substrate are fully dissolved before and during the reaction. Gentle heating or switching to a more suitable solvent system may be necessary.
Over-crosslinking In polymer crosslinking, adding too much MDH can lead to a very high crosslink density, which may cause the polymer to precipitate or form an insoluble gel. Titrate the concentration of MDH to find the optimal level for your desired properties.[9]

Experimental Protocols

General Protocol for Crosslinking a Carbonyl-Containing Polymer with MDH

This is a generalized protocol and may require optimization for specific substrates and applications.

  • Reactant Preparation:

    • Dissolve the carbonyl-containing polymer in an appropriate solvent (e.g., 1,4-dioxane, γ-valerolactone (GVL)).[10]

    • Prepare a separate, fresh solution of this compound in a suitable solvent (e.g., deionized water).[10]

  • Reaction Setup:

    • Transfer the polymer solution to a round-bottom flask.[10]

    • Add a catalytic amount of a weak acid, such as a droplet of acetic acid.[10] This will help to adjust the pH to the optimal range for the reaction.

    • The amount of MDH needed should be calculated based on the molar ratio of carbonyl groups on the polymer. A common starting point is a 0.5 molar equivalent of MDH to the carbonyl content (since one MDH molecule can react with two carbonyl groups).[10]

  • Crosslinking Reaction:

    • Add the MDH solution dropwise to the polymer solution while stirring.[10]

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C).[11]

    • The reaction time can vary from minutes to several hours. For polymer solutions, gelation is a visual indicator of crosslinking.[10]

  • Reaction Monitoring and Characterization:

    • Monitor the progress of the reaction using an appropriate analytical technique. For small molecule conjugation, this could be RP-HPLC or LC-MS.[1]

    • For crosslinked polymers, the formation of a gel can be observed visually. The degree of crosslinking can be quantified using techniques like rheology or dynamic mechanical analysis (DMA) to measure the storage modulus.[12]

    • The formation of the hydrazone bond can be confirmed by Fourier-transform infrared spectroscopy (FTIR), looking for the appearance of a C=N stretching vibration.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_poly Dissolve Carbonyl-Polymer in Solvent mix Combine Solutions prep_poly->mix prep_mdh Dissolve MDH in Solvent prep_mdh->mix add_cat Add Acid Catalyst (e.g., Acetic Acid) mix->add_cat react Incubate (RT to 37°C) add_cat->react monitor Monitor Reaction (e.g., Gelation, HPLC) react->monitor char Characterize Product (e.g., FTIR, Rheology) monitor->char purify Purify Product (If necessary) monitor->purify If reaction is complete

A generalized workflow for MDH crosslinking experiments.

G cluster_ph pH Issues cluster_reagents Reagent Issues cluster_reactivity Reactivity Issues start Low or No Crosslinking Yield check_ph Is pH between 4.5 and 6.0? start->check_ph adjust_ph Adjust pH with weak acid/base check_ph->adjust_ph No check_buffer Buffer amine-free (e.g., no Tris)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Switch to non-amine buffer (e.g., MES) check_buffer->change_buffer No check_conc Are reactant concentrations adequate? check_buffer->check_conc Yes change_buffer->check_conc inc_conc Increase concentration of one reactant check_conc->inc_conc No check_carbonyl Is carbonyl group hindered or a ketone? check_conc->check_carbonyl Yes inc_conc->check_carbonyl optimize_cond Increase reaction time/ temperature or use catalyst check_carbonyl->optimize_cond Yes end_node Improved Yield check_carbonyl->end_node No optimize_cond->end_node

A troubleshooting decision tree for low crosslinking yield.

reaction_pathway cluster_reactants Reactants cluster_product Crosslinked Product cluster_conditions Reaction Conditions R1_CHO R1-CHO (Aldehyde) Product R1-CH=N-NH-CO-CH2-CO-NH-N=CH-R2 (Acylhydrazone Linkages) R1_CHO->Product MDH H2N-NH-CO-CH2-CO-NH-NH2 (this compound) MDH->Product R2_CHO R2-CHO (Aldehyde) R2_CHO->Product pH pH 4.5 - 6.0 pH->MDH Favors Reaction catalyst Catalyst (optional) e.g., Aniline at pH 7.4 catalyst->MDH Accelerates Reaction

Key components of the MDH crosslinking reaction.

References

Technical Support Center: Optimizing Malonic Acid Dihydrazide Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from malonic acid dihydrazide.

Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide outlines common problems, their potential causes, and actionable solutions to get your reaction back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Catalyst inefficiency: The catalyst may be absent, insufficient, or inappropriate for the specific reactants. 3. Poor quality reagents: Starting materials (this compound, aldehyde/ketone) may be impure or degraded. 4. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the reactants or for the reaction conditions. 5. Hydrolysis of the Schiff base: The presence of excess water can lead to the breakdown of the product.1. Extend reaction time and/or increase temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider refluxing for a longer duration (e.g., 4-6 hours or even up to 24 hours in difficult cases).[1][2] 2. Add or change the catalyst: A few drops of glacial acetic acid or hydrochloric acid can be used to catalyze the reaction.[1][2][3] 3. Purify starting materials: Recrystallize the this compound and distill the aldehyde/ketone if necessary.[1] 4. Solvent selection: Use absolute ethanol (B145695) or methanol (B129727) as the solvent. In some cases, polar aprotic solvents like DMF might be beneficial.[1][2] 5. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents.
Formation of Side Products 1. Self-condensation of aldehyde/ketone: This can occur under certain catalytic conditions. 2. Reaction with solvent: The aldehyde/ketone might react with the solvent (e.g., ethanol). 3. Decomposition of reactants or product: High temperatures over extended periods can lead to degradation.1. Control reaction conditions: Adjust the catalyst concentration and reaction temperature. 2. Choose an inert solvent: If side reactions with the solvent are suspected, switch to a more inert solvent. 3. Optimize reaction time and temperature: Use TLC to determine the optimal point to stop the reaction before significant decomposition occurs.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent: This can make precipitation or filtration difficult. 2. Oily product formation: The product may not crystallize easily. 3. Contamination with starting materials: Unreacted starting materials can co-precipitate with the product.1. Change the solvent for precipitation: After the reaction, cool the mixture and if no precipitate forms, try adding a non-polar solvent to induce precipitation. 2. Trituration: Try triturating the oily product with a suitable solvent (e.g., ether or hexane) to induce solidification. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio for the reaction between this compound and an aldehyde/ketone?

A1: The typical molar ratio is 1:2, where one mole of this compound reacts with two moles of the aldehyde or ketone.[1][4] This is because this compound has two primary amine groups that can each react with a carbonyl compound.

Q2: What is the role of the acid catalyst in this reaction?

A2: An acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde or ketone.[5] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the this compound, thus accelerating the reaction rate.[5]

Q3: What is the recommended solvent for this reaction?

A3: Absolute ethanol or methanol are commonly used and effective solvents for the formation of Schiff bases from this compound.[1][6] They are good at dissolving the reactants and are suitable for refluxing conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the typical reaction times and temperatures?

A5: The reaction is often carried out under reflux for a period of 4 to 6 hours.[1][6] However, the optimal time can vary depending on the specific reactants and the catalyst used. It is always best to monitor the reaction by TLC to determine completion.

Quantitative Data on Reaction Conditions

The following table summarizes yields reported in the literature for the synthesis of this compound and a subsequent Schiff base.

Product Reactants Solvent Catalyst Reaction Time Temperature Yield (%) Reference
This compoundDiethyl Malonate, Hydrazine (B178648) Hydrate (B1144303)EthanolNone6 hoursReflux80[1][6]
Schiff BaseThis compound, 2-Pyridine CarboxaldehydeMethanolGlacial Acetic Acid4 hoursReflux86[1]

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of a Schiff base from this compound and an aldehyde.

Step 1: Synthesis of this compound [1][6]

  • Dissolve diethyl malonate (1 mole) in absolute ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate (2 moles) dropwise to the solution while stirring continuously.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature. A white precipitate will form.

  • Filter the white precipitate, wash it with cold methanol, and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A yield of approximately 80% is expected.[1][6]

Step 2: Synthesis of the Schiff Base [1]

  • Dissolve this compound (1 mole) in methanol in a round-bottom flask.

  • Add the desired aldehyde (2 moles) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate, wash it with a small amount of cold ethanol, and dry it under vacuum. A yield of around 86% can be expected.[1]

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: Schiff Base Synthesis reactants1 Diethyl Malonate + Hydrazine Hydrate dissolve1 Dissolve in Ethanol reactants1->dissolve1 reflux1 Reflux for 6 hours dissolve1->reflux1 cool1 Cool to RT reflux1->cool1 filter1 Filter & Wash cool1->filter1 recrystallize1 Recrystallize from Ethanol filter1->recrystallize1 product1 This compound recrystallize1->product1 reactants2 This compound + Aldehyde/Ketone dissolve2 Dissolve in Methanol reactants2->dissolve2 catalyst Add Glacial Acetic Acid dissolve2->catalyst reflux2 Reflux for 4 hours catalyst->reflux2 cool2 Cool to RT reflux2->cool2 filter2 Filter & Wash cool2->filter2 product2 Schiff Base Product filter2->product2

Caption: Experimental workflow for the two-step synthesis of a this compound Schiff base.

troubleshooting_guide start Experimental Issue low_yield Low/No Yield start->low_yield side_products Side Products start->side_products isolation_issues Isolation/Purification Difficulty start->isolation_issues solution_yield1 Increase Time/Temp low_yield->solution_yield1 solution_yield2 Add/Change Catalyst low_yield->solution_yield2 solution_yield3 Purify Reagents low_yield->solution_yield3 solution_yield4 Change Solvent low_yield->solution_yield4 solution_side1 Control Conditions side_products->solution_side1 solution_side2 Use Inert Solvent side_products->solution_side2 solution_side3 Optimize Time/Temp side_products->solution_side3 solution_iso1 Change Precipitation Solvent isolation_issues->solution_iso1 solution_iso2 Triturate Oily Product isolation_issues->solution_iso2 solution_iso3 Recrystallize isolation_issues->solution_iso3

Caption: A logical relationship diagram for troubleshooting common issues in Schiff base synthesis.

References

Technical Support Center: Malonic Acid Dihydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of malonic acid dihydrazide in your synthetic protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound?

This compound is primarily used as a versatile building block in organic synthesis. Its two hydrazide functional groups are nucleophilic and readily react with electrophiles, most commonly the carbonyl groups of aldehydes and ketones to form hydrazones. These reactions are fundamental to the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, and for creating hydrazone linkages in polymer chemistry.[1] It can also act as a chelating agent, forming stable complexes with metal ions.[1][2][3]

Q2: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the stability and reactivity of this compound, it should be stored at room temperature in a dry, well-ventilated area.[1] It is a white to off-white crystalline powder and should be kept in a tightly sealed container to protect it from moisture, as hydrolysis can be a concern.

Q3: My reaction with this compound is not proceeding as expected. What are some initial troubleshooting steps?

If you are experiencing issues with your reaction, consider the following initial checks:

  • Reagent Purity: Verify the purity of your this compound and other reactants. Impurities can interfere with the desired reaction.

  • Reaction Conditions: Double-check the reaction temperature, pH, and solvent. These parameters can significantly influence the reaction outcome.

  • Moisture Control: Ensure that your reaction is carried out under sufficiently dry conditions if the reaction is sensitive to water.

  • Order of Addition: In some cases, the order in which reagents are added can impact the formation of side products.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when using this compound and provides potential causes and solutions.

Issue 1: Low Yield of the Desired Hydrazone Product

Symptoms:

  • The primary product is isolated in a lower-than-expected yield.

  • TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating a mixture of compounds.

Potential Causes and Solutions:

Potential CauseProposed Solution
Incomplete Reaction - Increase the reaction time or temperature. - Use a catalyst, such as a mild acid (e.g., acetic acid), to facilitate hydrazone formation.
Side Reaction: Intramolecular Cyclization - this compound can undergo intramolecular cyclization to form pyrazolidine-3,5-dione, especially at elevated temperatures or under basic conditions. - Lower the reaction temperature and maintain a neutral or slightly acidic pH.
Side Reaction: Hydrolysis of Hydrazide - The hydrazide functional groups can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water. - Ensure the reaction is carried out in a dry solvent and avoid harsh pH conditions.
Side Reaction: Decomposition - At elevated temperatures, this compound may decompose. The decomposition of the related malonic acid suggests potential pathways involving decarboxylation and dehydration.[4][5] - Perform the reaction at the lowest effective temperature.
Issue 2: Formation of an Insoluble Precipitate or Polymer

Symptoms:

  • An unexpected solid precipitates from the reaction mixture.

  • The product is an intractable, possibly polymeric material.

Potential Causes and Solutions:

Potential CauseProposed Solution
Self-Condensation/Polymerization - As a bifunctional molecule, this compound can potentially undergo self-condensation, especially at higher concentrations or temperatures. - Perform the reaction under more dilute conditions. Consider a slow addition of one of the reactants to maintain a low instantaneous concentration.
Metal Complexation - If trace metal ions are present in the reaction mixture, they can form insoluble coordination polymers with this compound.[2][3] - Use high-purity reagents and solvents, or consider the use of a chelating agent to sequester trace metals if their presence is suspected.
Issue 3: Unexpected Byproduct Formation in Pyrazole Synthesis

Symptoms:

  • In addition to the desired pyrazole, other heterocyclic structures are observed.

  • The reaction yields a complex mixture of products that is difficult to purify.

Potential Causes and Solutions:

Potential CauseProposed Solution
Alternative Cyclization Pathways - Depending on the substrate and reaction conditions, cyclization can occur in different ways, leading to isomeric pyrazoles or other heterocyclic systems. - Carefully control the reaction temperature and pH. The choice of solvent can also influence the regioselectivity of the cyclization.
Reaction with Solvent - Some solvents may participate in side reactions under the employed conditions. - Choose an inert solvent that is known to be compatible with all reactants and intermediates under the reaction conditions.

Visualizing Potential Side Reactions

To further aid in troubleshooting, the following diagrams illustrate potential side reaction pathways of this compound.

G cluster_main Desired Reaction: Hydrazone Formation cluster_side Potential Side Reactions This compound This compound Desired Hydrazone Desired Hydrazone This compound->Desired Hydrazone RCHO/R2CO Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Desired Hydrazone Malonic Acid Dihydrazide_side This compound Intramolecular Cyclization Intramolecular Cyclization Malonic Acid Dihydrazide_side->Intramolecular Cyclization Heat/Base Hydrolysis Hydrolysis Malonic Acid Dihydrazide_side->Hydrolysis H+/OH-, H2O Decomposition Decomposition Malonic Acid Dihydrazide_side->Decomposition High Temp Self-condensation Self-condensation Malonic Acid Dihydrazide_side->Self-condensation High Conc. Pyrazolidine-3,5-dione Pyrazolidine-3,5-dione Intramolecular Cyclization->Pyrazolidine-3,5-dione Malonic Acid + Hydrazine Malonic Acid + Hydrazine Hydrolysis->Malonic Acid + Hydrazine Polymer Polymer Self-condensation->Polymer

Caption: Desired vs. Potential Side Reactions of this compound.

G Start Start Problem Low Yield or Unexpected Product Start->Problem CheckPurity Verify Reagent Purity Problem->CheckPurity CheckConditions Review Temp, pH, Solvent CheckPurity->CheckConditions ConsiderSideReactions Side Reaction Possible? CheckConditions->ConsiderSideReactions Cyclization Intramolecular Cyclization? - Lower Temp - Adjust pH ConsiderSideReactions->Cyclization Yes Hydrolysis Hydrolysis? - Use Dry Solvents - Avoid Strong Acid/Base ConsiderSideReactions->Hydrolysis Yes Polymerization Polymerization? - Use Dilute Conditions ConsiderSideReactions->Polymerization Yes Optimize Re-run Optimized Experiment ConsiderSideReactions->Optimize No, Re-evaluate Basics Cyclization->Optimize Hydrolysis->Optimize Polymerization->Optimize

Caption: Troubleshooting Workflow for this compound Reactions.

Experimental Protocols

For a general procedure on hydrazone formation, please refer to established literature protocols. A typical starting point would be the condensation of equimolar amounts of this compound and the corresponding aldehyde or ketone in a suitable solvent like ethanol (B145695) or methanol, often with catalytic amounts of acetic acid, followed by heating. Monitoring the reaction progress by TLC is highly recommended.

For further assistance, please consult relevant literature for specific reaction protocols tailored to your substrates and desired products.

References

Technical Support Center: Purification of Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of malonic acid dihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most frequently cited method for purifying this compound is recrystallization. This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, which causes the purified compound to crystallize while impurities remain in the solution.[1] One specific method involves crystallization from absolute ethanol (B145695).[2]

Q2: What are the key physical and chemical properties of pure this compound?

Pure this compound is a white to off-white crystalline solid.[3][4] Key properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₈N₄O₂[3][5][6]
Molecular Weight 132.12 g/mol [3][6][7]
Melting Point 152 - 160 °C[2][3][5][8]
Appearance White to off-white crystalline powder[3][4]
Solubility Soluble in water, DMF, and DMSO.[2][4]
CAS Number 3815-86-9[6][7][8]

Q3: What are the potential impurities in a sample of synthesized this compound?

Based on its common synthesis from diethyl malonate and hydrazine (B178648) hydrate, potential impurities could include:[2][5]

  • Unreacted starting materials (e.g., diethyl malonate, hydrazine hydrate).

  • Solvents used during synthesis and washing (e.g., ethanol, diethyl ether).

  • Side-products from the reaction.

Q4: How can I assess the purity of my this compound sample?

Purity can be effectively assessed using several standard laboratory techniques:

  • Melting Point Analysis: A sharp melting point within the expected range (152-160 °C) is a strong indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): The appearance of a single spot on a TLC plate is indicative of a pure compound.[5]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify impurities.

  • Elemental Analysis: This method verifies that the elemental composition (C, H, N) of the sample matches the theoretical values for this compound.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for purifying this compound by recrystallization from ethanol.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., absolute ethanol) and a boiling chip.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly. This can be done in a desiccator over a drying agent like anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 70°C).[5]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions of the crude and purified this compound in a suitable solvent (e.g., methanol (B129727) or DMF).

  • Spotting: Use a capillary tube to spot small amounts of each solution onto the baseline of a TLC plate (e.g., silica (B1680970) gel).

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. The choice of mobile phase will depend on the polarity of potential impurities. A mixture of ethyl acetate (B1210297) and methanol could be a starting point.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor or potassium permanganate).

  • Analysis: A pure sample should ideally show a single spot. The presence of multiple spots in the crude sample lane indicates impurities.

Troubleshooting Guide

Q5: My yield is very low after recrystallization. What went wrong?

  • Possible Cause: Too much solvent was used during the dissolution step, causing a significant portion of the product to remain in the solution (mother liquor) even after cooling.

  • Troubleshooting Steps:

    • Try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

    • In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Q6: The purified product's melting point is low and has a wide range. Why?

  • Possible Cause: The sample is still impure or is not completely dry.

  • Troubleshooting Steps:

    • Ensure the product is thoroughly dried to remove any residual solvent, as this can depress the melting point.

    • If the product is dry, the presence of impurities is likely. A second recrystallization may be necessary to achieve higher purity.

Q7: My compound "oiled out" instead of crystallizing during cooling. How do I fix this?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be effective.

Q8: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

  • Possible Cause: The solution is not supersaturated, either because too much solvent was added or the initial sample had very little desired product.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.

    • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to act as a nucleation site.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.

Visual Workflows

PurificationWorkflow start Crude Malonic Acid Dihydrazide dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional, if solids present) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool If no solids hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash impurities Impurities in Mother Liquor collect->impurities dry Dry Crystals (Desiccator / Vacuum Oven) wash->dry pure_product Pure Malonic Acid Dihydrazide dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Malonic Acid Dihydrazide (MADH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of malonic acid dihydrazide (MADH) in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (MADH) is a versatile organic compound with the chemical formula C₃H₈N₄O₂. It serves as a valuable building block in various chemical and pharmaceutical applications. Its key uses include:

  • Polymer Chemistry: MADH is utilized as a crosslinking agent to create hydrazone linkages in polymer formulations, which can enhance the mechanical and thermal properties of materials used in coatings and adhesives.

  • Pharmaceutical Development: It acts as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-tuberculosis and anti-cancer drugs. It is also used as a linker in antibody-drug conjugates (ADCs).[1]

  • Coordination Chemistry: MADH can act as a polydentate ligand, forming stable complexes with various metal ions.[2]

  • Analytical Chemistry and Food Preservation: Its antioxidant properties make it useful as a reagent in analytical methods and for extending the shelf-life of food products.

Q2: What are the general recommendations for storing this compound solutions?

To ensure the stability of MADH in its solid form, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents, acids, and bases. For solutions, it is recommended to prepare them fresh before use. If storage is necessary, it should be for a short term at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C in a suitable solvent may be considered, though stability under these conditions should be verified for your specific application.

Q3: In which solvents is this compound soluble?

Based on available data, MADH exhibits the following solubility profile:

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)SolubleA common solvent for preparing stock solutions.[2]
Dimethylformamide (DMF)SolubleAnother common solvent for preparing stock solutions.[2]
WaterSolubleOften used for reactions such as crosslinking, though quantitative data is limited.[3]
Common Organic Solvents (e.g., Ethanol, Methanol)Generally InsolubleMADH has low solubility in most common organic solvents.[2]

Q4: What factors can affect the stability of this compound in solution?

The stability of MADH in solution is primarily influenced by:

  • pH: Dihydrazides can undergo hydrolysis in aqueous solutions, a reaction that is catalyzed under acidic conditions.[4] Generally, hydrazides are more stable as the pH approaches neutrality.[5][6]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Presence of Other Reagents: Strong acids, bases, and oxidizing agents can promote the degradation of MADH. Metal ions can also catalyze the degradation of hydrazines.[7]

Q5: My this compound solution is showing signs of degradation. What are the potential degradation products?

The hydrolysis of dihydrazides in aqueous solutions can lead to the formation of carboxylates.[4] A proposed mechanism involves a two-step process with the formation of cyclic and linear intermediates before the final conversion to carboxylate moieties.[4] Depending on the conditions, other degradation pathways, such as oxidation, could also occur.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Precipitation of MADH in Aqueous Solution
Potential Cause Recommended Action
Low Solubility Although described as water-soluble, the concentration may have exceeded its solubility limit. Try preparing a more dilute solution. For some applications, a small amount of a co-solvent like DMSO can be used to aid dissolution before dilution in an aqueous buffer.
pH-Dependent Solubility The pH of your buffer may be affecting the solubility of MADH. Check the pH and adjust if necessary.
Formation of Insoluble Salts Certain buffer components, such as phosphates, can sometimes form insoluble salts with organic molecules. If using a phosphate (B84403) buffer, consider switching to an alternative like HEPES or MOPS.
Degradation to a Less Soluble Product If the precipitate forms over time, it may be a degradation product. Analyze the precipitate by techniques like HPLC or LC-MS to identify it. Prepare fresh solutions immediately before use to minimize degradation.
Issue 2: Unexpected Degradation or Instability in Solution
Potential Cause Recommended Action
Acid-Catalyzed Hydrolysis The hydrazide moieties of MADH are susceptible to acid-catalyzed hydrolysis.[4] If your experimental conditions are acidic, this is a likely cause of degradation. If possible, adjust the pH to be closer to neutral. If acidic conditions are required, minimize the time MADH is exposed to them and consider running the experiment at a lower temperature.
Oxidation Hydrazine derivatives can be susceptible to oxidation, which can be catalyzed by trace metal ions.[7][8] Ensure you are using high-purity solvents and consider de-gassing your buffers. If oxidation is suspected, store solutions under an inert atmosphere (e.g., nitrogen or argon).
Incompatible Reagents The presence of strong oxidizing agents or other reactive species in your solution can lead to the degradation of MADH. Review all components of your reaction mixture for potential incompatibilities.
Photodegradation While not extensively documented for MADH, many organic molecules are light-sensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol for Assessing the Solution Stability of this compound

This protocol provides a general method for evaluating the stability of MADH in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (MADH)

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffers at desired pH values (e.g., pH 5.0, 7.4, 9.0)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of MADH (e.g., 10 mM) in a suitable solvent like DMSO.

  • Prepare Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration appropriate for HPLC analysis (e.g., 100 µM).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and transfer it to an HPLC vial.

  • Quenching (if necessary): If degradation is rapid, you may need to quench the reaction by, for example, neutralizing an acidic or basic sample or by adding an organic solvent like acetonitrile (B52724) before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent MADH compound.

  • Data Analysis: Plot the percentage of the remaining MADH against time for each condition. This data can be used to determine the degradation kinetics and the half-life (t½) of MADH under each condition.

Visualizations

Hydrolysis_Pathway Proposed Hydrolysis Pathway of a Dihydrazide MADH This compound (in aqueous solution) Intermediate Cyclic/Linear Intermediates MADH->Intermediate + H₂O, H⁺ catalyst Carboxylate Malonic Acid/Malonate (Final Degradation Product) Intermediate->Carboxylate + H₂O

Proposed Hydrolysis Pathway of a Dihydrazide

Stability_Workflow Experimental Workflow for Assessing Solution Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare MADH Stock Solution (e.g., in DMSO) Prep_Working Dilute Stock into Buffers to Final Concentration Prep_Stock->Prep_Working Prep_Buffers Prepare Aqueous Buffers (e.g., pH 5.0, 7.4, 9.0) Prep_Buffers->Prep_Working Incubate Incubate at Controlled Temperature (e.g., 37°C) Prep_Working->Incubate Sample Sample at Multiple Time Points (0-48h) Incubate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate % Remaining MADH Analyze->Calculate Determine Determine Half-life (t½) and Degradation Rate Calculate->Determine

Workflow for Assessing Solution Stability

References

troubleshooting poor solubility of malonic acid dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonic acid dihydrazide.

Troubleshooting Poor Solubility

Question: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?

Answer:

Poor solubility of this compound can be a common issue. Here is a step-by-step guide to help you overcome this challenge.

Recommended Solvents:

Based on available data, water is the primary recommended solvent for dissolving this compound.[1][2] It is described as being soluble in water.[1][2] For applications where water is not suitable, polar organic solvents may be used, although the solubility might be limited.[1]

Experimental Protocol for Dissolution:

  • Solvent Selection: Begin with deionized water as your first choice of solvent.

  • Initial Attempt at Room Temperature:

    • Add your desired amount of this compound to the water at room temperature.

    • Stir the mixture vigorously using a magnetic stirrer for 10-15 minutes.

    • Observe if the solid dissolves completely.

  • Heating the Solution:

    • If the compound does not dissolve at room temperature, gently heat the solution while stirring. For a similar compound, adipic acid dihydrazide, dissolving in warm water is effective.

    • Gradually increase the temperature, for example, to 40-50°C.

    • Continue to stir and monitor for dissolution. Avoid boiling the solvent unless your experimental protocol specifies it.

  • Alternative Polar Solvents:

    • If water is not a suitable solvent for your experiment, you can try polar organic solvents. Methanol and ethanol (B145695) are potential options, as this compound has been used in reactions with these solvents.

    • Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are other polar aprotic solvents that can be tested.

    • Follow the same procedure of attempting to dissolve at room temperature first, followed by gentle heating if necessary.

  • Sonication:

    • If clumps or aggregates are present, sonicating the mixture in a sonication bath for 5-10 minutes can help to break them up and facilitate dissolution.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting this compound Solubility start Start: Undissolved this compound water Attempt to dissolve in Water at Room Temperature start->water heat_water Gently heat the aqueous solution (e.g., 40-50°C) water->heat_water Does not dissolve success Success: Compound Dissolved water->success Dissolves sonicate_water Sonicate the aqueous mixture heat_water->sonicate_water Does not dissolve heat_water->success Dissolves sonicate_water->success Dissolves failure_water Still undissolved in water sonicate_water->failure_water Does not dissolve polar_solvent Attempt to dissolve in a polar organic solvent (e.g., Ethanol, Methanol, DMSO) failure_water->polar_solvent polar_solvent->success Dissolves heat_polar Gently heat the organic solvent solution polar_solvent->heat_polar Does not dissolve heat_polar->success Dissolves sonicate_polar Sonicate the organic solvent mixture heat_polar->sonicate_polar Does not dissolve sonicate_polar->success Dissolves failure_final Consult further literature or technical support for your specific application sonicate_polar->failure_final Does not dissolve logical_relationship cluster_0 Initial Steps cluster_1 Enhancement Techniques cluster_2 Alternative Solvents Choose Solvent Choose Solvent Attempt at RT Attempt at RT Choose Solvent->Attempt at RT Heating Heating Attempt at RT->Heating If not dissolved Sonication Sonication Heating->Sonication Polar Organic Solvents Polar Organic Solvents Sonication->Polar Organic Solvents If still not dissolved

References

avoiding unwanted byproducts in malonic acid dihydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonic acid dihydrazide. The focus is on avoiding unwanted byproducts in common reactions, such as the formation of bis-hydrazones from aldehydes and ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize a bis-hydrazone by reacting this compound with an aldehyde/ketone, but my yields are consistently low. What are the common reasons for this?

A1: Low yields in bis-hydrazone synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the carbonyl compound (aldehyde or ketone) and allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Unfavorable pH: The pH of the reaction medium is critical for hydrazone formation. The optimal pH is typically in the mildly acidic range of 5-7.[1] Highly acidic or basic conditions can hinder the reaction or promote side reactions.

  • Side Reactions: The formation of unwanted byproducts, such as cyclized products (pyrazolidine-3,5-diones), can significantly reduce the yield of the desired bis-hydrazone.

  • Product Precipitation: The desired product might be partially soluble in the reaction solvent, leading to premature precipitation and an incomplete reaction.

  • Purification Losses: The work-up and purification steps can lead to significant product loss. Hydrazones can sometimes be sensitive to silica (B1680970) gel chromatography, potentially leading to decomposition.

Q2: I have identified a significant byproduct in my reaction. It seems to be a cyclized product. How can I prevent its formation?

A2: The formation of a cyclized byproduct, specifically a pyrazolidine-3,5-dione (B2422599) derivative, is a common issue. This intramolecular cyclization is often catalyzed by acid.[2] To minimize this unwanted reaction:

  • Control the pH: Avoid strongly acidic conditions. While a catalytic amount of acid (e.g., a few drops of acetic acid) can accelerate hydrazone formation, excess acid can promote the cyclization side reaction.[3][4] Maintaining a pH between 5 and 7 is a good starting point.

  • Reaction Temperature: Perform the reaction at a moderate temperature (e.g., room temperature to a gentle reflux). High temperatures can sometimes favor the formation of the thermodynamically more stable cyclized product.

  • Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for hydrazone synthesis.[5]

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, especially in the presence of acid and heat, might increase the amount of the cyclized byproduct.

Q3: What is the optimal pH for synthesizing hydrazones from this compound?

A3: The optimal pH for the formation of hydrazones from hydrazides and carbonyl compounds is in the mildly acidic range, typically between pH 5 and 7.[1] In this pH range, the carbonyl group is sufficiently protonated to be activated for nucleophilic attack by the hydrazide, and the hydrazide remains sufficiently nucleophilic.

Q4: My purified bis-hydrazone product seems to be decomposing. Are there special considerations for purification and storage?

A4: Yes, hydrazones can be sensitive to certain conditions.

  • Purification: If you are using column chromatography, be aware that silica gel is acidic and can potentially cause the hydrolysis or degradation of some hydrazones. To mitigate this, you can use a base-deactivated silica gel or add a small amount of a non-polar tertiary amine, like triethylamine (B128534) (e.g., 1%), to your eluent. Recrystallization from a suitable solvent is often a milder purification method for hydrazones.

  • Storage: Store your purified bis-hydrazone in a cool, dark, and dry place. Exposure to light, moisture, and acidic conditions can lead to degradation over time.

Experimental Protocol: Synthesis of a Bis-Hydrazone from this compound and an Aromatic Aldehyde

This protocol provides a general procedure for the synthesis of a bis-hydrazone, with specific recommendations to minimize byproduct formation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol. Once dissolved, allow the solution to cool to room temperature.

  • Addition of Carbonyl Compound: Add the aromatic aldehyde (2.1 equivalents) to the solution of this compound.

  • Catalyst Addition (Optional and with Caution): To accelerate the reaction, you can add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[3][4] It is crucial to avoid an excess of acid to prevent the formation of cyclized byproducts. For sensitive substrates, this step may be omitted, and the reaction can be run at a slightly elevated temperature for a longer duration.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux (typically for 2-4 hours).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the bis-hydrazone product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the product with a small amount of cold ethanol to remove any unreacted aldehyde and other soluble impurities.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the influence of various reaction parameters on the outcome of the reaction between this compound and a carbonyl compound.

ParameterConditionEffect on Bis-Hydrazone YieldEffect on Pyrazolidine-3,5-dione (Cyclized Byproduct) Formation
pH Strongly Acidic (< 4)Decreased (risk of hydrolysis)Increased
Mildly Acidic (5-7)OptimalMinimized
Neutral to Basic (>7)Decreased (slow reaction rate)Minimal
Temperature Low (Room Temp)Slower reaction rate, potentially higher purityMinimized
Moderate (Reflux)Increased reaction rateMay slightly increase
HighRisk of byproduct formation and decompositionIncreased
Catalyst No Acid CatalystSlower reaction, lower risk of cyclizationMinimized
Catalytic Acetic AcidIncreased reaction rateSlight increase, monitor closely
Strong Acid CatalystRisk of significant byproduct formationSignificantly increased
Solvent Protic (Ethanol, Methanol)Generally good for hydrazone formationDependent on other factors
AproticMay result in slower reaction ratesDependent on other factors

Visualizations

Reaction Pathway Diagram

reaction_pathway Reactants This compound + 2 R-CHO Intermediate Intermediate Reactants->Intermediate Condensation Product Desired Product: Bis-Hydrazone Intermediate->Product Favorable Conditions (pH 5-7, Moderate Temp) Byproduct Unwanted Byproduct: Pyrazolidine-3,5-dione Intermediate->Byproduct Unfavorable Conditions (Excess Acid, High Temp)

Caption: Competing reaction pathways in the synthesis of bis-hydrazones from this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Malonic Acid Dihydrazide in Ethanol start->dissolve add_aldehyde Add Aldehyde (2.1 eq.) dissolve->add_aldehyde add_catalyst Add Catalytic Acid (Optional, 1-2 drops) add_aldehyde->add_catalyst react React at RT or Reflux (Monitor by TLC) add_catalyst->react cool Cool to Precipitate Product react->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry Under Vacuum filter->dry end Pure Bis-Hydrazone dry->end

Caption: Recommended experimental workflow for bis-hydrazone synthesis.

References

Technical Support Center: Optimizing Crosslinking with Malonic Acid Dihydrazide (MADH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the degree of crosslinking with malonic acid dihydrazide (MADH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your crosslinking experiments with MADH.

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing very low or no crosslinked product in my experiment. What are the potential causes and how can I improve the efficiency?

A: Low crosslinking efficiency is a common issue that can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here's a breakdown of potential causes and solutions:

  • Reagent Quality and Handling:

    • Crosslinker Instability: this compound, like other hydrazide-containing compounds, can be sensitive to moisture. Ensure it is stored in a cool, dry place and tightly sealed. It is recommended to use freshly prepared solutions of MADH for each experiment.[1]

    • Polymer Reactivity: The polymer you are crosslinking must have accessible reactive groups (e.g., aldehydes, ketones, or activated carboxyl groups). If these groups are sterically hindered or present at a low concentration, crosslinking will be inefficient.

  • Experimental Conditions:

    • Incorrect Buffer Composition: The presence of certain molecules in your reaction buffer can interfere with the crosslinking chemistry. For instance, amine-containing buffers like Tris or glycine (B1666218) will compete with the hydrazide groups of MADH for reaction with aldehydes or ketones.[1][2] Similarly, if you are using a carbodiimide-based crosslinker like EDC to couple MADH to a carboxylated polymer, avoid buffers containing amines, phosphate, or carboxyl groups.[1]

    • Suboptimal pH: The formation of hydrazone bonds between MADH and aldehydes/ketones is pH-dependent. The reaction is typically more efficient under mildly acidic to neutral conditions (pH 5-7).[3] For carbodiimide-mediated coupling to carboxyl groups, a pH of 4.5-5.5 is often optimal.

    • Insufficient Reaction Time or Temperature: Crosslinking reactions require sufficient time to proceed to completion. The optimal time can vary depending on the specific reactants and conditions. If you are experiencing low yield, consider increasing the incubation time or temperature. However, be mindful that excessive heat may denature or degrade your polymer.

    • Low Reactant Concentration: The concentrations of both the polymer and MADH are crucial. If the concentrations are too low, the probability of reactive groups encountering each other is reduced, leading to poor crosslinking.

Issue 2: Protein/Polymer Precipitation During Crosslinking

Q: My protein or polymer is precipitating out of solution during the crosslinking reaction. What can I do?

A: Precipitation during crosslinking can be caused by several factors, primarily related to changes in the solubility of your molecule of interest.

  • Over-crosslinking: The addition of too many crosslinks can significantly alter the net charge and conformation of your protein or polymer, leading to a change in its isoelectric point and reduced solubility.[1]

  • High Reactant Concentrations: Very high concentrations of either the polymer or the crosslinker can increase the likelihood of intermolecular aggregation and precipitation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can affect the solubility of your polymer. Ensure the buffer conditions are optimal for maintaining the solubility of your specific molecule.

Recommended Solutions:

  • Optimize MADH Concentration: Perform a titration experiment to find the optimal concentration of MADH that provides sufficient crosslinking without causing precipitation.

  • Adjust Reactant Concentrations: If precipitation occurs, try reducing the concentration of your polymer or MADH.

  • Modify Buffer Conditions: Experiment with different buffer systems, pH values, and the addition of solubility-enhancing agents (e.g., non-ionic detergents or glycerol) to maintain your polymer in solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of crosslinking with this compound?

A1: this compound has two hydrazide (-CONHNH2) functional groups. These groups can react with carbonyl groups (aldehydes or ketones) on a polymer to form stable hydrazone bonds (-C=N-NH-CO-), creating a crosslinked network.[4] Alternatively, in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide groups can react with carboxyl groups (-COOH) on a polymer to form stable amide bonds.[5]

Q2: How can I control the degree of crosslinking with MADH?

A2: The degree of crosslinking can be controlled by several factors:

  • Molar Ratio of MADH to Polymer: Increasing the molar ratio of MADH to the reactive groups on your polymer will generally increase the degree of crosslinking.[6]

  • Polymer Concentration: Higher polymer concentrations can lead to a more densely crosslinked network.[7]

  • Reaction Time: Longer reaction times typically result in a higher degree of crosslinking, up to a certain point where the reaction reaches completion.

  • Temperature: Increasing the reaction temperature can accelerate the crosslinking reaction, but may also lead to side reactions or degradation of the polymer.

  • pH: The pH of the reaction mixture can significantly influence the reaction rate and efficiency.[8]

Q3: How can I determine the degree of crosslinking?

A3: Several methods can be used to quantify the degree of crosslinking:

  • Swelling Studies: The degree of swelling of a hydrogel is inversely proportional to its crosslink density. By measuring the weight of the hydrogel in its swollen and dry states, you can calculate the swelling ratio, which provides an indication of the crosslinking degree.

  • Rheology: The mechanical properties of a crosslinked material, such as its storage modulus (G'), are directly related to the crosslink density. Rheological measurements can provide quantitative data on the stiffness of the material.[9]

  • Colorimetric Assays (e.g., TNBS Assay): The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of unreacted primary amine groups (from the hydrazide) remaining after the crosslinking reaction.[10] A lower number of free amine groups indicates a higher degree of crosslinking.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the properties of a hydrogel crosslinked with a dihydrazide crosslinker. Please note that this data is for exemplary purposes and the optimal conditions for your specific system should be determined empirically.

Table 1: Effect of MADH Concentration on Hydrogel Properties

MADH Concentration (% w/w)Gel Fraction (%)Swelling Ratio (q)Compressive Modulus (kPa)
1.075 ± 325 ± 25 ± 1
2.588 ± 218 ± 1.515 ± 2
5.095 ± 112 ± 130 ± 3
10.098 ± 18 ± 0.555 ± 5

Data is illustrative and based on general trends observed for dihydrazide crosslinkers.[6]

Table 2: Effect of Reaction Time on Degree of Crosslinking

Reaction Time (hours)Degree of Crosslinking (%) (Determined by TNBS Assay)
145 ± 4
470 ± 5
1285 ± 3
2492 ± 2

Data is illustrative. The degree of crosslinking is calculated based on the reduction of free amine groups.[10]

Experimental Protocols

Protocol 1: Crosslinking of an Aldehyde-Modified Polymer with MADH

This protocol describes a general procedure for crosslinking a polymer containing aldehyde functional groups with this compound.

Materials:

  • Aldehyde-modified polymer (e.g., oxidized hyaluronic acid)

  • This compound (MADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., glass vial or microcentrifuge tube)

Procedure:

  • Prepare Polymer Solution: Dissolve the aldehyde-modified polymer in PBS to the desired concentration (e.g., 2% w/v).

  • Prepare MADH Solution: Dissolve MADH in PBS to the desired concentration. The molar ratio of MADH to aldehyde groups on the polymer should be optimized for your specific application (a common starting point is a 1:1 molar ratio of hydrazide groups to aldehyde groups).

  • Initiate Crosslinking: Add the MADH solution to the polymer solution and mix thoroughly but gently to avoid introducing air bubbles.

  • Incubate: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 1 to 24 hours). The gelation time will depend on the reactant concentrations and temperature.

  • Characterize the Crosslinked Product: Once the reaction is complete, the crosslinked hydrogel can be purified by dialysis to remove any unreacted MADH and characterized using methods such as swelling studies, rheology, or microscopy.

Protocol 2: Quantification of Degree of Crosslinking using the TNBS Assay

This protocol allows for the determination of the degree of crosslinking by quantifying the amount of unreacted primary amine groups from the hydrazide.

Materials:

  • Crosslinked hydrogel sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% (w/v) Sodium bicarbonate (NaHCO3) solution, pH 8.5

  • 0.5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

  • Standard solution of MADH of known concentration

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a known weight of the crosslinked hydrogel and swell it in PBS.

  • Reaction with TNBS:

    • To the swollen hydrogel, add a known volume of the 4% NaHCO3 solution.

    • Add a known volume of the 0.5% TNBS solution.

    • Incubate the mixture in the dark at 37°C for 2 hours.

  • Measurement:

    • After incubation, take an aliquot of the supernatant.

    • Measure the absorbance of the supernatant at a specific wavelength (typically around 335-420 nm, depending on the specific protocol).

  • Standard Curve: Prepare a standard curve using known concentrations of MADH reacted with TNBS under the same conditions.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted amine groups in your sample.

    • The degree of crosslinking can be calculated as follows: Degree of Crosslinking (%) = [1 - (moles of unreacted amine groups / initial moles of amine groups)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Prepare Polymer Solution r1 Mix Polymer and MADH p1->r1 p2 Prepare MADH Solution p2->r1 r2 Incubate (Control Time & Temp) r1->r2 a1 Characterize Hydrogel (Swelling, Rheology) r2->a1 a2 Quantify Crosslinking (TNBS Assay) r2->a2

Caption: Experimental workflow for crosslinking with MADH and subsequent analysis.

troubleshooting_logic cluster_reagent Reagent Issues cluster_buffer Buffer Composition cluster_conditions Reaction Conditions cluster_concentration Concentration start Low Crosslinking Yield? reagent_check Check MADH & Polymer Quality start->reagent_check Yes buffer_check Buffer contains interfering amines? start->buffer_check No reagent_sol Use fresh reagents reagent_check->reagent_sol buffer_sol Use non-amine buffer (e.g., PBS, HEPES) buffer_check->buffer_sol Yes cond_check Suboptimal pH, Time, or Temp? buffer_check->cond_check No cond_sol Optimize pH (5-7) and increase time/temp cond_check->cond_sol Yes conc_check Reactant concentrations too low? cond_check->conc_check No conc_sol Increase polymer and/or MADH concentration conc_check->conc_sol Yes

Caption: Troubleshooting logic for addressing low crosslinking yield.

References

Technical Support Center: Scale-Up Synthesis of Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of malonic acid dihydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing a lower than expected yield during the scale-up of this compound synthesis. What are the potential causes and solutions?

A1: Low yields during scale-up can stem from several factors:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions.

    • Solution: Ensure the reactor's agitation system is sufficient to maintain a homogenous mixture. Consider using baffles or multiple impellers for larger vessels.

  • Poor Temperature Control: The reaction between diethyl malonate and hydrazine (B178648) hydrate (B1144303) is exothermic. Insufficient heat removal can lead to side reactions or decomposition of the product.

    • Solution: Implement a robust cooling system for the reactor. A gradual, controlled addition of hydrazine hydrate can also help manage the heat generated. A runaway reaction may lead to autoignition of hydrazine vapors.[1]

  • Incorrect Molar Ratios: While lab-scale synthesis may use equivalent amounts, a slight excess of one reactant might be necessary at a larger scale to drive the reaction to completion.[2] Continuous flow processes have demonstrated success using an excess of hydrazine hydrate.[3]

    • Solution: Experiment with slight variations in the molar ratio of hydrazine hydrate to diethyl malonate to find the optimal condition for your scale.

  • Impure Reactants: The purity of starting materials is crucial. Impurities in diethyl malonate or hydrazine hydrate can interfere with the reaction.

    • Solution: Use high-purity starting materials and ensure they are stored correctly to prevent degradation. Hydrazine hydrate concentration can be affected by improper storage or prolonged exposure to air.[4]

Q2: We are observing impurities in our final product. How can we identify and minimize them?

A2: Impurity formation is a common challenge in scaling up chemical syntheses.

  • Potential Impurities:

    • Unreacted starting materials (diethyl malonate, hydrazine hydrate).

    • Mono-substituted intermediate (ethyl 3-(2-hydrazinyl)-3-oxopropanoate).

    • Side-products from the decomposition of hydrazine at elevated temperatures.

  • Minimization Strategies:

    • Reaction Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and ensure it goes to completion.

    • Temperature Control: Strictly maintain the optimal reaction temperature to prevent the formation of thermal degradation products.

    • Purification: The product is typically isolated by cooling the reaction mixture and filtering the resulting precipitate.[2][5] Recrystallization from a suitable solvent, such as absolute ethanol (B145695), can be an effective method for purification.[2]

    • Washing: Thoroughly wash the filtered product with a cold solvent (e.g., ethanol) to remove residual starting materials and soluble impurities.

Q3: What are the primary safety concerns when handling hydrazine hydrate in a large-scale synthesis, and what precautions should be taken?

A3: Hydrazine and its aqueous solutions pose significant safety risks that must be carefully managed.[1]

  • Toxicity: Hydrazine is highly toxic by inhalation, ingestion, and skin absorption.[1][6] It is also a suspected carcinogen.[6][7] The ACGIH threshold limit value (TLV) is only 0.01 ppm.[1]

    • Precautions: Always handle hydrazine hydrate in a well-ventilated area, preferably within a chemical fume hood.[6][7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6] For large quantities or in case of potential exposure, a self-contained breathing apparatus should be used.[8]

  • Flammability and Explosivity: Hydrazine vapors are flammable in air in concentrations from 4.7% to 100% by volume.[8] The reaction can be exothermic, and a runaway reaction could lead to pressure buildup and potential explosion, especially if heating is involved.[1][7]

    • Precautions: Keep hydrazine hydrate away from heat, sparks, and open flames.[6] Use intrinsically safe equipment and avoid contact with oxidizing agents and certain metals like copper, which can catalyze its decomposition.[7][8] Ensure the reactor is equipped with adequate pressure relief systems.[1] Do not scale up experiments without a prior risk assessment.[7]

  • Corrosivity: Hydrazine hydrate is corrosive and can cause severe skin and eye burns.[4][6] It can also corrode incompatible storage materials.

    • Precautions: Use corrosion-resistant materials like stainless steel for storage and handling equipment.[4] Have emergency eyewash stations and safety showers readily accessible.

Q4: Can this synthesis be performed using a continuous flow setup for better scalability and safety?

A4: Yes, a continuous flow process is a viable and potentially safer alternative for scaling up the synthesis of acid hydrazides. A concise methodology for synthesizing acid hydrazides from carboxylic acids using a continuous flow process has been described, demonstrating scalability with a 200g synthesis of azelaic dihydrazide over a 9-hour run.[3]

  • Advantages of Flow Chemistry:

    • Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the exothermic nature of the reaction and the handling of hazardous materials like hydrazine.

    • Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control.

    • Increased Efficiency: Short residence times, often between 13-25 minutes, can lead to higher throughput.[3]

    • Scalability: Scaling up is achieved by running the system for longer periods rather than using larger reactors, which simplifies the process.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound based on laboratory-scale procedures. These should be optimized during the scale-up process.

ParameterValue/RangeSource
Reactants Diethyl Malonate, Hydrazine Hydrate[2][5]
Solvent Absolute Ethanol[2][5]
Molar Ratio ~1:2 (Diethyl Malonate:Hydrazine) is common. A study used equivalent amounts.[2] Another used a ~1:4 ratio.[5][2][5]
Reaction Temperature Reflux (Water Bath)[2][5]
Reaction Time 4 - 10 hours[2][5]
Product Isolation Cooling (Ice-Water Bath) followed by Filtration[2][5]
Purification Rinsing with cold absolute ethanol[5]
Yield (Lab Scale) ~90%[2]
Melting Point 152°C - 156°C[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures and includes considerations for scale-up. A thorough risk assessment must be conducted before proceeding. [7]

  • Reactor Setup:

    • Equip a suitably sized reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel. Ensure the reactor is clean, dry, and made of compatible materials (e.g., glass-lined or stainless steel).

    • Provide adequate cooling capacity for the reactor jacket.

  • Charging Reactants:

    • Charge the reactor with diethyl malonate and absolute ethanol.

    • Begin agitation to ensure the mixture is homogenous.

  • Reaction:

    • Slowly add hydrazine hydrate to the stirred solution of diethyl malonate in ethanol via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely and use the reactor's cooling system to maintain the desired temperature and prevent a runaway reaction.

    • Once the addition is complete, heat the reaction mixture to reflux using a water bath and maintain it for 4-10 hours.[2][5]

    • Monitor the reaction's progress using a suitable analytical method (e.g., TLC or HPLC).

  • Product Isolation:

    • After the reaction is complete, cool the mixture in an ice-water bath.[5] The product, this compound, will precipitate as a white solid.[2]

    • Filter the solid product using a suitable filtration setup (e.g., a Nutsche filter for larger scales).

  • Purification and Drying:

    • Wash the filter cake with cold absolute ethanol to remove any unreacted starting materials and by-products.[5]

    • Dry the purified white solid under vacuum at a moderate temperature.

Visualizations

Scale_Up_Workflow Workflow for Scale-Up Synthesis of this compound cluster_reactants 1. Raw Materials cluster_process 2. Synthesis Process cluster_downstream 3. Downstream Processing cluster_product 4. Final Product DEM Diethyl Malonate Reactor Reaction (Controlled Addition, Reflux) DEM->Reactor HH Hydrazine Hydrate HH->Reactor EtOH Ethanol (Solvent) EtOH->Reactor Cooling Crystallization (Cooling) Reactor->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Product Malonic Acid Dihydrazide (Pure) Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of Malonic Acid Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of malonic acid dihydrazide. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic substance, which means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also impact its chemical stability and reactivity in experiments.[2][3]

Q2: How should I store this compound to minimize moisture absorption?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[4] For enhanced protection, it is recommended to store this container inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) or in a controlled low-humidity environment, such as a glovebox.[1][5] Store in a cool, dry place away from direct sunlight.[4]

Q3: What are the potential consequences of using this compound that has absorbed water?

A3: Using this compound that has absorbed moisture can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to errors in concentration calculations and stoichiometry.

  • Altered Physical Properties: The compound may become clumpy, making it difficult to handle and dispense accurately.[2]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[3][6]

  • Inconsistent Reaction Outcomes: The presence of water can interfere with moisture-sensitive reactions, leading to lower yields, formation of byproducts, and poor reproducibility.

Q4: How can I determine the water content of my this compound sample?

A4: The most accurate and widely accepted method for determining the water content in a substance is Karl Fischer titration.[7][8][9] This technique is specific to water and can provide precise measurements.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its hygroscopic nature.

Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics. The hygroscopic nature of this compound is leading to variable amounts of water in the reaction.1. Ensure the this compound is properly stored in a desiccator or glovebox. 2. Handle the compound quickly to minimize exposure to the atmosphere. 3. Consider drying the compound under vacuum before use, if thermally stable.[10] 4. Determine the water content of the batch using Karl Fischer titration and adjust the amount of reactant accordingly.[7][8]
Difficulty in accurately weighing the compound. The compound is rapidly absorbing moisture from the air during weighing, causing the reading on the balance to drift.1. Weigh the compound in a low-humidity environment, such as a glovebox with a controlled inert atmosphere.[11] 2. If a glovebox is unavailable, use a weighing vessel with a cap. Tare the vessel with the cap, add the compound quickly, and recap immediately before re-weighing.[12] 3. Work quickly to minimize the time the compound is exposed to the atmosphere.
The solid has become clumpy or appears wet. The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.1. Do not use the compromised material for moisture-sensitive applications. 2. If the compound is thermally stable, it may be possible to dry it under vacuum. However, it is crucial to verify the integrity of the dried material. 3. It is recommended to use a fresh, properly stored container of this compound.
Unexpected side products are observed in the reaction. The absorbed water may be participating in the reaction, leading to the formation of byproducts.1. Review the reaction mechanism to determine if water could be a reactive species. 2. Follow the recommended actions for handling and drying the compound to eliminate water from the reaction mixture.

Data Presentation

Hygroscopicity Classification

The hygroscopicity of a substance can be classified based on its percentage weight gain after being stored at a specific relative humidity (RH) and temperature for a defined period. The European Pharmacopoeia outlines a standard method for this classification.[4][13]

Hygroscopicity Classification Weight Increase (% w/w) after 24h at 80% RH and 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol describes a method to determine the hygroscopicity of a substance like this compound based on the European Pharmacopoeia guidelines.[4][13]

Materials:

  • This compound

  • Weighing bottle with a stopper

  • Analytical balance

  • Desiccator containing a saturated solution of sodium chloride to maintain approximately 75-80% RH at 25°C

  • Hygrometer to verify the RH inside the desiccator

Procedure:

  • Dry the empty weighing bottle with the stopper removed in an oven at 105°C for 1 hour.

  • Place the stopper in the weighing bottle and allow it to cool to room temperature in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or silica gel).

  • Weigh the empty, dry weighing bottle with its stopper (m_initial_bottle).

  • Add approximately 1-2 grams of the this compound sample to the weighing bottle and replace the stopper.

  • Weigh the bottle with the sample and stopper (m_initial_sample_bottle).

  • Calculate the initial mass of the sample (m_initial_sample = m_initial_sample_bottle - m_initial_bottle).

  • Place the weighing bottle with the sample, with the stopper removed but placed alongside it, into the desiccator maintained at 80% RH.

  • Store the setup at 25°C for 24 hours.

  • After 24 hours, quickly place the stopper back on the weighing bottle inside the desiccator.

  • Remove the sealed weighing bottle and allow it to equilibrate to the temperature of the balance room.

  • Weigh the bottle with the sample and stopper (m_final_sample_bottle).

  • Calculate the final mass of the sample (m_final_sample = m_final_sample_bottle - m_initial_bottle).

  • Calculate the percentage weight increase: % Weight Increase = ((m_final_sample - m_initial_sample) / m_initial_sample) * 100

  • Classify the hygroscopicity based on the table above.

Protocol 2: Karl Fischer Titration for Water Content Determination

This is a general procedure for determining the water content of a solid sample using volumetric Karl Fischer titration.[7][8][14]

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (volumetric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

  • Analytical balance

Procedure:

  • Titrator Preparation:

    • Add fresh, anhydrous methanol to the titration vessel.

    • Perform a pre-titration by adding the Karl Fischer reagent until the solvent is free of water and the endpoint is stable.

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content.

    • Quickly transfer the weighed sample into the conditioned titration vessel.

    • Seal the vessel immediately to prevent the ingress of atmospheric moisture.

    • Start the titration. The Karl Fischer reagent will be added automatically until all the water from the sample has reacted.

    • The instrument will detect the endpoint and calculate the amount of water in the sample.

  • Calculation:

    • The water content is typically reported as a percentage by weight (% w/w). The instrument's software usually performs this calculation automatically based on the sample weight and the volume of titrant consumed.

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue Observed cluster_investigation Investigation cluster_decision Decision Point cluster_action Corrective Actions cluster_end Resolution Start Inconsistent Results or Physical Change in this compound CheckStorage Review Storage Conditions: - Tightly sealed container? - Stored in desiccator/glovebox? Start->CheckStorage CheckHandling Review Handling Procedures: - Minimized exposure to air? - Weighed in controlled environment? Start->CheckHandling IsHygroscopicitySuspected Is Hygroscopicity the Likely Cause? CheckStorage->IsHygroscopicitySuspected CheckHandling->IsHygroscopicitySuspected QuantifyWater Perform Karl Fischer Titration to Determine Water Content IsHygroscopicitySuspected->QuantifyWater Yes DryCompound Dry Compound Under Vacuum (if thermally stable) IsHygroscopicitySuspected->DryCompound Yes UseNewBatch Use a Fresh, Properly Stored Batch of Compound IsHygroscopicitySuspected->UseNewBatch Yes End Consistent Experimental Results Achieved IsHygroscopicitySuspected->End No, investigate other variables RefineProtocols Refine Handling and Storage Protocols QuantifyWater->RefineProtocols DryCompound->RefineProtocols UseNewBatch->RefineProtocols RefineProtocols->End

Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound.

HandlingProtocol cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_analysis Analysis Store Store in Tightly Sealed Container inside a Desiccator or Glovebox Prepare Equilibrate Container to Room Temperature Before Opening Store->Prepare Weigh Weigh Quickly in a Controlled (Low Humidity) Environment Prepare->Weigh Seal Immediately Seal Container After Dispensing Weigh->Seal Solvent Use Anhydrous Solvents Seal->Solvent Dissolve Add Weighed Compound to Solvent and Seal Vessel Promptly Solvent->Dissolve Analyze Perform Experiment or Analysis Dissolve->Analyze

Caption: Experimental workflow for handling hygroscopic this compound.

References

Validation & Comparative

A Comparative Guide to Malonic Acid Dihydrazide and Adipic Acid Dihydrazide as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and biomaterial science, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a material. Dihydrazides, a class of crosslinkers known for their reactivity with carbonyl groups, are widely employed in applications ranging from industrial coatings to advanced drug delivery systems. This guide provides a detailed comparison of two such agents: malonic acid dihydrazide (MDH) and adipic acid dihydrazide (ADH), offering insights into their respective properties and performance based on available experimental data.

Introduction to Dihydrazide Crosslinkers

Dihydrazide crosslinkers are characterized by the presence of two hydrazide functional groups (-CONHNH₂). These groups readily react with aldehydes and ketones to form stable hydrazone linkages, a reaction commonly referred to as "keto-hydrazide" crosslinking. This chemistry is particularly advantageous in aqueous systems and can often proceed under mild, ambient conditions, making it suitable for sensitive applications, including those involving biological molecules.

This compound (MDH) is the shortest-chain aliphatic dihydrazide, derived from malonic acid. Its small size and reactivity make it a candidate for creating densely crosslinked networks.

Adipic acid dihydrazide (ADH) , derived from adipic acid, is a more common and extensively studied dihydrazide crosslinker.[1][2][3] Its longer aliphatic chain imparts greater flexibility to the resulting polymer network compared to shorter-chain counterparts.

Physicochemical Properties

A fundamental comparison of the intrinsic properties of MDH and ADH reveals differences that can influence their selection for specific applications.

PropertyThis compound (MDH)Adipic Acid Dihydrazide (ADH)
CAS Number 3815-86-91071-93-8
Molecular Formula C₃H₈N₄O₂C₆H₁₄N₄O₂
Molecular Weight 132.12 g/mol 174.20 g/mol [3]
Melting Point Not specified in searches180 °C[3]
Solubility in Water Not specified in searches50 g/L[1]

Crosslinking Mechanism and Reaction Kinetics

The primary crosslinking mechanism for both MDH and ADH involves the reaction of their hydrazide groups with carbonyl groups (aldehydes or ketones) on the polymer chains to form hydrazone bonds. This reaction is typically acid-catalyzed and proceeds with the elimination of water.

CrosslinkingMechanism

While direct comparative kinetic data is scarce, the reactivity of dihydrazides is influenced by the nucleophilicity of the amine function.[1] The keto-hydrazide crosslinking reaction rate is pH-dependent, being high at lower pH and almost non-existent at a pH of 8 or above. This allows for "in-can" stability of formulations by maintaining a basic pH, with crosslinking initiated upon drying and the evaporation of ammonia, which lowers the pH.

Performance in Polymer Systems: A Comparative Analysis

Direct experimental comparisons of MDH and ADH as crosslinkers are limited. However, individual studies provide insights into their performance in different polymer systems.

Mechanical Properties of Crosslinked Polymers

The choice of dihydrazide can significantly impact the mechanical properties of the resulting thermoset. A study on covalent adaptable polymethacrylate (B1205211) networks crosslinked with either MDH or ADH provides a rare direct comparison.

CrosslinkerGlass Transition Temperature (Tg)
Adipic Acid Dihydrazide (ADH)Increased significantly compared to linear prepolymer
This compound (MDH)Higher than with ADH

This suggests that the shorter, more rigid structure of MDH leads to a more constrained polymer network, resulting in a higher glass transition temperature. This can be desirable for applications requiring high thermal stability. Conversely, the longer, more flexible aliphatic chain of ADH can impart greater toughness and flexibility to the material. Systems crosslinked with ADH have been shown to exhibit excellent durability, hardness, and toughness.[3]

Performance in Hydrogel Formulations

Both MDH and ADH have been investigated for the crosslinking of hydrogels, which are widely used in biomedical applications such as drug delivery and tissue engineering.

Adipic Acid Dihydrazide (ADH):

ADH is frequently used to crosslink oxidized polysaccharides like hyaluronic acid (HA). The aldehyde groups introduced onto the HA backbone through oxidation react with the hydrazide groups of ADH to form a hydrogel network.

  • Swelling Ratio: The swelling ratio of a hydrogel is a critical parameter that influences its mechanical properties and drug release kinetics. For ADH-crosslinked hydrogels, the swelling ratio can be tuned by varying the molar ratio of hydrazide groups to aldehyde groups. One study reported a nearly twofold increase in the swelling rate when the NH₂ to CHO molar ratio was changed from 2:1 to 1:2.

  • Gelation Time: The gelation time of ADH-crosslinked hydrogels can be controlled by factors such as temperature and pH.

This compound (MDH):

While less common, MDH has also been used as a crosslinker for hydrogels. For example, a mixed hydrogel of chitosan (B1678972) and sodium carboxymethyl cellulose (B213188) was synthesized using malonic acid as the crosslinking agent, demonstrating a swelling capacity of approximately 1700% at pH 9.2. Although this study used malonic acid and not its dihydrazide, it highlights the potential of the malonate backbone in forming hydrogel networks.

Experimental Protocols

Crosslinking of Polymethacrylates with Dihydrazides

This protocol is based on a study comparing MDH and ADH in the crosslinking of polymethacrylates.

  • Dissolution: Transfer 50-100 mg of the linear polymethacrylate to a round-bottom flask, cap with a septum, and purge with an inert gas (e.g., Argon) for 10 minutes. Dissolve the polymer in a suitable solvent (e.g., γ-valerolactone or 1,4-dioxane) to a concentration of 0.5-1.0 mL.

  • Catalyst Addition: Add a droplet of acetic acid (approximately 0.02 mL) to the solution.

  • Crosslinker Addition: Weigh a specified amount (e.g., 2.5–40 mol % relative to the ketone groups on the polymer) of either adipic dihydrazide (ADH) or malonic dihydrazide (MDH) into a separate vial. The amount of dihydrazide should correspond to half the molar content of the ketone groups, assuming one dihydrazide molecule reacts with two ketone groups. Dissolve the dihydrazide in the same solvent as the polymer and add it to the polymer solution.

  • Curing: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 1-24 hours) to facilitate crosslinking.

  • Analysis: Characterize the resulting crosslinked polymer network for properties such as glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

ExperimentalWorkflow

Summary and Outlook

The choice between this compound and adipic acid dihydrazide as a crosslinker depends on the desired properties of the final material.

  • Adipic Acid Dihydrazide (ADH) is a well-established, versatile crosslinker that generally imparts flexibility, toughness, and good overall performance to polymer networks. Its longer aliphatic chain can be advantageous for applications requiring less rigid materials.

  • This compound (MDH) , with its shorter and more rigid structure, can lead to more densely crosslinked networks with higher thermal stability, as indicated by a higher glass transition temperature. This may be beneficial in applications where rigidity and heat resistance are critical.

Future Research Directions:

There is a clear need for direct, quantitative comparative studies on the performance of a series of dicarboxylic acid dihydrazides, including malonic and adipic acid dihydrazides, under identical experimental conditions. Such studies should focus on:

  • Reaction kinetics: Quantifying the rate of hydrazone bond formation for each crosslinker.

  • Crosslinking efficiency: Determining the extent of crosslinking achieved under various conditions.

  • Mechanical properties: A comprehensive analysis of the tensile strength, modulus, and elongation at break of the resulting materials.

  • Hydrogel properties: A systematic comparison of swelling ratios, degradation rates, and drug release profiles for hydrogels crosslinked with different dihydrazides.

Such data would provide an invaluable resource for researchers and professionals in selecting the optimal dihydrazide crosslinker to achieve the desired material performance for their specific application.

References

A Comparative Analysis of the Reactivity of Malonic Acid Dihydrazide and Other Dihydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of malonic acid dihydrazide with other commonly used dihydrazides, including succinic dihydrazide, adipic acid dihydrazide, and isophthalic dihydrazide. The information presented is supported by available experimental data and is intended to assist researchers in selecting the appropriate dihydrazide for their specific applications, such as in the formation of hydrazones for bioconjugation, drug delivery systems, and as cross-linking agents.

Introduction to Dihydrazide Reactivity

Dihydrazides are a class of organic compounds characterized by the presence of two hydrazide functional groups (-CONHNH₂). Their utility in various chemical and biomedical applications stems from the nucleophilic nature of the terminal amino group of the hydrazide, which readily reacts with electrophilic carbonyl groups of aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of dynamic covalent chemistry and bioconjugation due to its specificity and the tunable stability of the resulting hydrazone bond.

The reactivity of a dihydrazide is influenced by several factors, including the electronic effects of the linker separating the two hydrazide moieties, steric hindrance, and the reaction conditions such as pH and the presence of catalysts. This compound, with its short and flexible methylene (B1212753) linker, is hypothesized to exhibit distinct reactivity compared to dihydrazides with longer aliphatic chains (succinic and adipic) or a rigid aromatic linker (isophthalic). It has been noted that the dihydrazones of malonic acid dihydrazides are more flexible than those of other dibasic acids, which may influence their biological activity and complex formation.[1]

Comparative Reactivity Data

DihydrazideLinker StructureExpected Relative Reactivity with Aldehydes/KetonesSupporting Rationale
This compound -CH₂-HighThe electron-withdrawing effect of the two adjacent carbonyl groups can increase the acidity of the N-H protons, potentially influencing the reaction rate. The short linker may also lead to intramolecular catalysis in certain conformations.
Succinic Dihydrazide -(CH₂)₂-Moderate to HighAs a simple aliphatic dihydrazide, it is expected to have good reactivity. The slightly longer chain compared to malonic dihydrazide may reduce any potential intramolecular effects.
Adipic Acid Dihydrazide (ADH) -(CH₂)₄-ModerateADH is a commonly used cross-linking agent.[7][8] Its longer, flexible aliphatic chain provides good spacing for cross-linking applications. The reactivity is generally considered to be good for an aliphatic hydrazide.
Isophthalic Dihydrazide (IDH) 1,3-phenyleneLowerAromatic hydrazides are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.[9][10] This is expected to result in a lower reaction rate compared to the aliphatic dihydrazides.

Note: The expected relative reactivity is a qualitative assessment based on established principles of chemical reactivity. Experimental verification under standardized conditions is required for a precise quantitative comparison.

Factors Influencing Dihydrazide Reactivity

Several key factors govern the rate of hydrazone formation from dihydrazides and carbonyl compounds:

  • pH: The reaction is acid-catalyzed. At low pH, the carbonyl group is protonated, making it more electrophilic. However, at very low pH, the hydrazide nitrogen becomes protonated, rendering it non-nucleophilic.[5][6] For bis-aliphatic hydrazone formation, the most rapid gelation (indicative of reaction rate) has been observed at physiological pH (7.3).[11]

  • Electronic Effects of the Linker: Electron-withdrawing groups near the hydrazide moiety can decrease the nucleophilicity of the nitrogen, slowing down the initial attack on the carbonyl carbon. Conversely, electron-donating groups can increase nucleophilicity. In the case of isophthalic dihydrazide, the aromatic ring acts as an electron-withdrawing group through resonance, thus reducing its reactivity compared to aliphatic dihydrazides.[9][10]

  • Steric Hindrance: Bulky groups on either the dihydrazide or the carbonyl compound can sterically hinder the approach of the nucleophile to the electrophilic center, thereby reducing the reaction rate.

  • Catalysts: The formation of hydrazones can be accelerated by nucleophilic catalysts such as aniline. Aniline first reacts with the aldehyde to form a more reactive Schiff base, which is then readily attacked by the hydrazide.[5][6]

  • Solvent: The polarity of the solvent can influence the reaction kinetics, particularly for less reactive carbonyl compounds.[1]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments.

Experimental Protocol 1: Determination of Second-Order Rate Constants for Dihydrazide-Aldehyde Reaction using UV-Vis Spectroscopy

This protocol is adapted from general methods for kinetic analysis of hydrazone formation.[12]

Objective: To determine the second-order rate constant (k) for the reaction between a dihydrazide and an aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • Dihydrazide (this compound, Succinic dihydrazide, Adipic acid dihydrazide, or Isophthalic dihydrazide)

  • Benzaldehyde (B42025)

  • Phosphate (B84403) buffer (0.1 M, pH 5.5)

  • Methanol (HPLC grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the dihydrazide in the phosphate buffer.

    • Prepare a 10 mM stock solution of benzaldehyde in methanol.

  • Wavelength Selection:

    • Record the UV-Vis spectra of the dihydrazide solution, the benzaldehyde solution, and a solution of the corresponding dihydrazone product to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Measurement:

    • Set the spectrophotometer to the predetermined wavelength and maintain the temperature at 25°C.

    • In a quartz cuvette, mix 1.9 mL of the phosphate buffer with 0.05 mL of the 10 mM dihydrazide stock solution to get a final concentration of 0.25 mM.

    • Initiate the reaction by adding 0.05 mL of the 10 mM benzaldehyde stock solution to the cuvette (final concentration 0.25 mM).

    • Quickly mix the solution and start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed significantly (e.g., 30-60 minutes).

  • Data Analysis:

    • Convert the absorbance data to the concentration of the dihydrazone product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.

    • For a second-order reaction with equal initial concentrations of reactants, the rate constant k can be determined from the integrated rate law: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the reactant at time t, and [A]₀ is the initial concentration.

    • Plot 1/[Reactant] versus time. The plot should be linear, and the slope will be equal to the second-order rate constant k.[3][4][13]

Experimental Protocol 2: Comparative Reactivity Screening using HPLC

Objective: To compare the relative rates of reaction of different dihydrazides with an aldehyde by monitoring the consumption of the aldehyde over time.

Materials:

Procedure:

  • Reaction Setup:

    • In separate vials, prepare reaction mixtures containing 1 mM of each dihydrazide and 1 mM of the aldehyde in the reaction buffer.

    • Maintain the reactions at a constant temperature (e.g., 25°C).

  • Time-Point Sampling and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of a cold mobile phase (e.g., 450 µL of 50:50 acetonitrile:water with 0.1% formic acid).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. Use a suitable gradient of acetonitrile and water (with 0.1% formic acid) to separate the aldehyde, the dihydrazide, and the hydrazone product.

    • Monitor the chromatogram at the λmax of the aldehyde.

  • Data Analysis:

    • Determine the peak area of the aldehyde at each time point for each dihydrazide.

    • Plot the percentage of remaining aldehyde against time for each dihydrazide. A faster decrease in the aldehyde concentration indicates a higher reactivity of the corresponding dihydrazide.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in comparing dihydrazide reactivity, the following diagrams are provided.

ReactionMechanism Reactants Dihydrazide + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversible Product Hydrazone + Water Intermediate->Product Dehydration (Rate-determining at neutral pH) Catalyst H+ Catalyst->Intermediate Catalyzes Dehydration

Caption: General mechanism of hydrazone formation from a dihydrazide and a carbonyl compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Dihydrazides, Aldehyde, Buffer) Initiate_Reaction Initiate Reaction in Thermostatted Vessel Prep_Solutions->Initiate_Reaction Time_Sampling Collect Aliquots at Specific Time Points Initiate_Reaction->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Analysis_Method Analyze Samples (UV-Vis or HPLC) Quench->Analysis_Method Data_Processing Process Data (e.g., Peak Area, Absorbance) Analysis_Method->Data_Processing Kinetic_Analysis Determine Rate Constants or Relative Reactivity Data_Processing->Kinetic_Analysis

Caption: A typical experimental workflow for a comparative kinetic study of dihydrazide reactivity.

Conclusion

The reactivity of dihydrazides is a critical parameter in their various applications. This compound, due to its unique structure, is expected to exhibit high reactivity. In general, aliphatic dihydrazides are more reactive than their aromatic counterparts. For researchers and drug development professionals, the choice of a dihydrazide should be guided by the desired reaction rate, the required linker properties (flexibility, length), and the specific reaction conditions. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to inform this selection process. Further quantitative kinetic studies are encouraged to provide a more definitive ranking of the reactivity of these important chemical tools.

References

A Comparative Guide to Purity Validation of Malonic Acid Dihydrazide: Titration vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like malonic acid dihydrazide is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison between the classical method of titration and the modern chromatographic technique of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity.

Methodology Comparison

The choice between titration and HPLC for purity analysis depends on several factors, including the required precision, sample throughput, and the nature of potential impurities. Titration is a cost-effective and highly precise method for quantifying the bulk material, while HPLC excels in separating and quantifying individual impurities, offering higher sensitivity and specificity.

ParameterNon-Aqueous Potentiometric TitrationReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle The basic hydrazide groups are titrated with a strong acid (perchloric acid) in a non-aqueous solvent. The endpoint is determined by a significant change in potential.The sample is dissolved in a mobile phase and passed through a column. Separation is based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. Detection is typically by UV absorbance.
Primary Use Assay (determination of the purity of the main component)Impurity profiling and assay
Specificity Lower; titrates the total basic content, including basic impurities.High; separates the main compound from its impurities.
Sensitivity Lower (typically for major components >1%)High (can detect impurities at ppm levels)
Precision (RSD) Excellent (<0.5%)[1]Very Good (<1.0%)[2]
Accuracy (% Recovery) High (typically 98-102%)[1]High (typically 98-102%)[2]
**Linearity (R²) **≥0.999[1]≥0.999[3]
Throughput LowerHigher (with autosampler)
Cost per Sample LowHigh
Instrumentation Basic (Burette, pH/mV meter, electrode)Complex (HPLC system with pump, injector, column, detector, and data acquisition software)

Experimental Protocols

The following are detailed experimental protocols for the purity determination of this compound using non-aqueous potentiometric titration and RP-HPLC.

Non-Aqueous Potentiometric Titration

This method is based on the titration of the basic hydrazide moieties of this compound with perchloric acid in a non-aqueous solvent, typically glacial acetic acid.[4][5] The endpoint is determined potentiometrically.

Materials and Reagents:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (0.1 N in glacial acetic acid), standardized

  • Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode)

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a clean, dry 100 mL beaker.

  • Dissolution: Add 50 mL of anhydrous glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration: Immerse the electrode in the sample solution. Titrate the solution with standardized 0.1 N perchloric acid. Record the potential (mV) readings at regular intervals of titrant addition, especially near the equivalence point.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (V × N × E) / W × 100

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (L)

    • N = Normality of the perchloric acid titrant (eq/L)

    • E = Equivalent weight of this compound (Molecular Weight / 2, as there are two basic hydrazide groups)

    • W = Weight of the sample (g)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a more detailed purity profile by separating this compound from its potential impurities.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common starting point could be a 90:10 (v/v) ratio of aqueous buffer to organic modifier.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, where the amide chromophore absorbs).

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is determined by the area percentage method:

    Purity (%) = (Area of the main peak / Total area of all peaks) × 100

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both analytical methods.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate record Record Potential (mV) titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate result Purity Result calculate->result

Caption: Workflow for purity validation by non-aqueous potentiometric titration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample inject Inject into HPLC dissolve_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate result Purity & Impurity Profile calculate->result

Caption: Workflow for purity validation by RP-HPLC.

References

A Comparative Spectroscopic Analysis of Malonic Acid Dihydrazide and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the ¹H NMR, ¹³C NMR, and FTIR spectroscopic characteristics of malonic acid dihydrazide, with a comparative analysis against its longer-chain homologs, succinic acid dihydrazide and adipic acid dihydrazide.

This guide provides a comprehensive overview of the spectroscopic properties of this compound, a versatile building block in medicinal chemistry and materials science. By presenting its ¹H NMR, ¹³C NMR, and FTIR data alongside those of succinic acid dihydrazide and adipic acid dihydrazide, this document serves as a practical reference for compound identification, purity assessment, and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analyses of this compound and its selected alternatives.

¹H NMR Spectral Data

The ¹H NMR spectra of these dihydrazides are characterized by signals from the hydrazide (-NH and -NH₂) and methylene (B1212753) (-CH₂) protons. The chemical shifts are influenced by the length of the alkyl chain.

CompoundFunctional GroupChemical Shift (ppm)MultiplicitySolvent
This compound -NH9.08SingletDMSO-d₆
-NH₂4.25SingletDMSO-d₆
-CH₂-2.91SingletDMSO-d₆
Succinic Acid Dihydrazide -NH~8.97SingletDMSO-d₆
-NH₂~4.15SingletDMSO-d₆
-CH₂-CH₂-~2.24SingletDMSO-d₆
Adipic Acid Dihydrazide -NH8.93SingletDMSO-d₆
-NH₂4.15SingletDMSO-d₆
-CO-CH₂-1.99MultipletDMSO-d₆
-CH₂-CH₂-1.44MultipletDMSO-d₆
¹³C NMR Spectral Data

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The carbonyl and methylene carbons resonate at characteristic chemical shifts.

CompoundCarbon AtomChemical Shift (ppm)Solvent
This compound C=OData not availableDMSO-d₆
-CH₂-Data not availableDMSO-d₆
Succinic Acid Dihydrazide C=O~169.8DMSO-d₆
-CH₂-CH₂-~29.5DMSO-d₆
Adipic Acid Dihydrazide C=OData not availableDMSO-d₆
-CO-CH₂-Data not availableDMSO-d₆
-CH₂-CH₂-Data not availableDMSO-d₆
FTIR Spectral Data

The FTIR spectra are crucial for identifying the characteristic functional groups present in the dihydrazides. Key vibrational bands are highlighted below.

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
This compound N-H stretch~3200-3400Strong, Broad
C=O stretch (Amide I)~1640Strong
N-H bend (Amide II)~1530Medium
Succinic Acid Dihydrazide N-H stretch3271Strong, Broad
C-H stretch2922Medium
C=O stretch (Amide I)1637Strong
Adipic Acid Dihydrazide O-H/N-H stretch~3300Strong, Broad
C-H stretch2963, 2931, 2872Medium
C=O stretch (Amide I)~1634Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dihydrazide sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans were typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the dihydrazide was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Data Acquisition: Spectra were collected in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which was plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Data Interpretation

The logical flow of spectroscopic analysis, from sample characterization to comparative evaluation, is crucial for reliable results.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Malonic This compound NMR_acq 1H & 13C NMR Spectroscopy Malonic->NMR_acq FTIR_acq FTIR Spectroscopy Malonic->FTIR_acq Succinic Succinic Acid Dihydrazide Succinic->NMR_acq Succinic->FTIR_acq Adipic Adipic Acid Dihydrazide Adipic->NMR_acq Adipic->FTIR_acq NMR_data NMR Data Table (Chemical Shifts, Multiplicity) NMR_acq->NMR_data FTIR_data FTIR Data Table (Vibrational Frequencies) FTIR_acq->FTIR_data Comparison Comparative Analysis NMR_data->Comparison FTIR_data->Comparison Conclusion Structural Confirmation & Purity Assessment Comparison->Conclusion

Caption: Workflow for the spectroscopic analysis of dihydrazides.

This guide demonstrates that while this compound and its longer-chain homologs share characteristic spectroscopic features, subtle differences in chemical shifts and vibrational frequencies, primarily arising from the varying lengths of the methylene bridge, allow for their unambiguous differentiation. These data are invaluable for researchers in confirming the identity and purity of these important chemical entities.

References

comparing the chelating properties of malonic acid dihydrazide with other ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Chelating Potential of Malonic Acid Dihydrazide Compared with Other Ligands

The quest for effective and specific chelating agents is a cornerstone of research in toxicology, pharmacology, and environmental science. This compound (MAH), a molecule possessing two hydrazide functional groups, presents an interesting candidate for metal ion chelation due to the presence of multiple donor atoms (nitrogen and oxygen). This guide provides a comprehensive comparison of the chelating properties of this compound with other well-established ligands, supported by available experimental data and detailed methodologies.

I. Overview of Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, forming a stable, ring-like structure known as a chelate. The efficacy of a chelating agent is determined by several factors, including the number and type of donor atoms, the stability of the resulting metal complex, and its selectivity for specific metal ions.

Comparative Ligands:

  • Ethylenediaminetetraacetic acid (EDTA): A widely used hexadentate chelating agent, EDTA forms very stable complexes with most divalent and trivalent metal ions. Its strong, non-specific chelation is a benchmark in many applications.

  • Trientine (Triethylenetetramine): A linear polyamine that is a selective and effective chelator for copper(II) ions. It is used clinically in the treatment of Wilson's disease.

  • D-Penicillamine: A derivative of the amino acid penicillin, D-penicillamine is another therapeutic chelating agent primarily used for copper chelation in Wilson's disease.

II. Comparative Chelating Properties: A Quantitative Look

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the available stability constants for the comparative ligands with various metal ions.

Table 1: Stability Constants (log K) of Metal-EDTA Complexes [1][2][3]

Metal Ionlog K
Cu(II)18.8
Ni(II)18.6
Co(II)16.3
Zn(II)16.5
Fe(III)25.1
Pb(II)18.0
Cd(II)16.5

Table 2: Stability Constants (log K) of Other Clinically Relevant Chelators [4][5]

LigandMetal Ionlog K
TrientineCu(II)~20
D-PenicillamineCu(II)~16

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

While specific log K values for this compound are not widely reported, the stoichiometry of its complexes suggests a significant chelating ability. Further potentiometric and spectrophotometric studies are required to quantify its binding affinities for a range of metal ions to allow for a direct comparison with the ligands listed above.

III. Experimental Protocols

The determination of the chelating properties of a ligand involves several key experimental procedures.

A. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a malonic acid ester with hydrazine (B178648) hydrate (B1144303).[6]

Protocol:

  • Reaction Setup: Diethyl malonate is refluxed with an excess of hydrazine hydrate in an alcoholic solvent, typically ethanol.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.

  • Isolation and Purification: Upon cooling, the crude this compound precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.

B. Determination of Metal-Ligand Stoichiometry: Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Protocol:

  • Preparation of Solutions: Equimolar solutions of the metal salt and the ligand (this compound) are prepared.

  • Mixing of Solutions: A series of solutions are prepared where the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of the metal and ligand constant.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: A plot of absorbance versus the mole fraction of the ligand is generated. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

C. Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Protocol:

  • Solution Preparation: A series of solutions are prepared containing the ligand and the metal ion of interest at a known concentration, along with a strong acid. An inert electrolyte is added to maintain a constant ionic strength.

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined by analyzing the relationship between n̄ and the free ligand concentration.

IV. Visualization of Chelation Mechanisms and Workflows

  O      O
 //     \

H₂N-NH-C-CH₂-C-NH-NH₂ | | Mⁿ⁺------------

>]; }

MAH -> M [label="Coordination", style=dashed, color="#34A853"]; M -> Complex [label="Forms", style=dashed, color="#EA4335"]; } END_DOT Caption: General mechanism of bidentate chelation of a metal ion by this compound.

ExperimentalWorkflow cluster_synthesis Ligand Synthesis cluster_characterization Chelation Characterization cluster_analysis Data Analysis & Comparison A Synthesize Malonic Acid Dihydrazide B Prepare Metal and Ligand Solutions A->B C Determine Stoichiometry (Job's Method) B->C D Determine Stability Constants (Potentiometric Titration) B->D E Calculate log K values C->E D->E F Compare with other Chelating Agents E->F

V. Conclusion

This compound demonstrates clear potential as a chelating agent, capable of forming stable complexes with various metal ions. Its synthesis is straightforward, and established methods are available to characterize its chelating properties. However, a significant gap in the current literature is the lack of comprehensive quantitative data on its stability constants with a wide array of metal ions.

For researchers and professionals in drug development, while MAH presents an interesting scaffold for the design of new chelators, its efficacy relative to established agents like EDTA, trientine, and D-penicillamine cannot be fully assessed without this critical data. Future research should focus on the systematic determination of the stability constants of this compound and its derivatives with biologically and environmentally relevant metal ions. Such data will be invaluable in unlocking the full potential of this class of compounds in therapeutic and remediation applications.

References

Efficacy of Malonic Acid Dihydrazide-Derived Compounds: A Comparative Analysis Against Existing Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that derivatives of malonic acid dihydrazide demonstrate significant therapeutic potential across multiple domains, including oncology, virology, and dermatology. This report presents a comparative analysis of the efficacy of these novel compounds against established treatments, supported by quantitative data from in vitro studies. The findings suggest that specific this compound derivatives exhibit comparable or, in some cases, superior activity to current standard-of-care agents.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of efficacy, alongside the experimental protocols utilized in these seminal studies.

Anticancer Activity: Quinoline-Based Dihydrazone Derivatives

Quinoline-based dihydrazone derivatives of malonic acid have emerged as a promising class of anticancer agents. Their efficacy has been evaluated against a panel of human cancer cell lines, with notable activity observed against breast cancer (MCF-7), gastric cancer (BGC-823), hepatoma (BEL-7402), and lung cancer (A549) cell lines.

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a leading quinoline-based dihydrazone derivative (compound 3c from a referenced study) in comparison to standard chemotherapeutic agents.[1] Lower IC50 values indicate greater potency.

Compound/DrugMCF-7 (Breast Cancer) IC50 (µM)BGC-823 (Gastric Cancer) IC50 (µM)BEL-7402 (Hepatoma) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Quinoline-Based Dihydrazone (3c) 7.05 [1]12.32 [1]10.15 [1]15.23 [1]
5-Fluorouracil (5-FU)>100[1]28.34[1]34.32[1]45.18[1]
Doxorubicin~0.65[2]Not ReportedNot Reported~0.4[2]
Paclitaxel~0.003-0.008Not ReportedNot ReportedNot Reported
Experimental Protocols

Synthesis of Quinoline-Based Dihydrazone Derivatives:

The synthesis of the quinoline-based dihydrazone derivatives involves a multi-step process.[1] First, a quinoline (B57606) hydrazide intermediate is prepared. This is achieved by reacting a substituted 2-chloro-3-formylquinoline with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide is then condensed with a dicarbonyl compound, such as this compound, in a suitable solvent like ethanol (B145695) under reflux conditions to yield the final dihydrazone product. Purification is typically performed by recrystallization or column chromatography.

MTT Assay for Anticancer Activity:

The in vitro anticancer activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (MCF-7, BGC-823, BEL-7402, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoline-based dihydrazone derivatives and standard drugs for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_synthesis Synthesis cluster_assay MTT Assay S1 2-Chloro-3-formylquinoline + Hydrazine Hydrate S2 Quinoline Hydrazide Intermediate S1->S2 Reflux S4 Quinoline-Based Dihydrazone Derivative S2->S4 Condensation S3 Malonic Acid Dihydrazide S3->S4 A1 Seed Cancer Cells in 96-well plate A2 Add Test Compounds & Standard Drugs A1->A2 A3 Incubate for 48h A2->A3 A4 Add MTT Solution A3->A4 A5 Incubate for 4h A4->A5 A6 Dissolve Formazan with DMSO A5->A6 A7 Measure Absorbance at 490 nm A6->A7 A8 Calculate IC50 Values A7->A8

Anticancer Drug Discovery Workflow

Anti-HIV Activity: 2-(Diphenylmethylidene) Malonic Acid Derivatives

A novel series of 2-(diphenylmethylidene) malonic acid derivatives has demonstrated promising anti-HIV activity.[3][4] These compounds were designed as potential triple inhibitors, targeting HIV reverse transcriptase, integrase, and protease.

Comparative Efficacy Data

The following table presents the half-maximal effective concentration (EC50) of a lead 2-(diphenylmethylidene) malonic acid derivative against HIV-1 (NL4-3) in HeLa cell cultures, compared to established anti-HIV drugs.[3][4] A lower EC50 value signifies greater antiviral potency.

Compound/DrugAnti-HIV-1 (NL4-3) EC50 (µM)
2-(Diphenylmethylidene) Malonic Acid Derivative (Compound 3) 8.4 [3][4]
Zidovudine (AZT)~0.015
Nevirapine~0.045 - 0.182[5]
Efavirenz~0.001 - 0.002[5]
TenofovirNot directly comparable in this assay
Experimental Protocols

Synthesis of 2-(Diphenylmethylidene) Malonic Acid Derivatives:

The synthesis of these derivatives typically starts from the reaction of diethyl 2-(diphenylmethylidene)malonate with hydrazine hydrate to form the corresponding dihydrazide.[3] This intermediate can then be further modified. For instance, reaction with an appropriate aldehyde or ketone can yield the final Schiff base derivatives. The products are purified using techniques like column chromatography.

Anti-HIV Activity Assay in HeLa Cells:

The anti-HIV activity was evaluated in HeLa cell cultures infected with the HIV-1 (NL4-3) virus.[3][4]

  • Cell Culture: HeLa cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Viral Infection: Cells were seeded in 96-well plates and infected with the HIV-1 (NL4-3) virus.

  • Compound Treatment: Immediately after infection, the cells were treated with different concentrations of the 2-(diphenylmethylidene) malonic acid derivatives and reference anti-HIV drugs.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • p24 Antigen Quantification: The level of HIV-1 replication was determined by measuring the amount of p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 Calculation: The EC50 value, the concentration of the compound that inhibits HIV-1 replication by 50%, was determined from the dose-response curve.

Logical Relationship of Anti-HIV Drug Action

anti_hiv_action HIV HIV Virus HostCell Host Cell (HeLa) HIV->HostCell Infects Replication Viral Replication HostCell->Replication Facilitates MalonicDerivative Malonic Acid Derivative Inhibition Inhibition MalonicDerivative->Inhibition Inhibition->Replication Blocks

Inhibition of HIV Replication

Tyrosinase Inhibition: Potential for Dermatological Applications

This compound derivatives have also been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Comparative Efficacy Data

While specific IC50 values for this compound derivatives as tyrosinase inhibitors are not as widely reported as for other applications, preliminary studies indicate their potential. The table below provides IC50 values for standard tyrosinase inhibitors for comparison.

Compound/DrugMushroom Tyrosinase IC50 (µM)
This compound Derivatives Data emerging - qualitative inhibition observed
Kojic Acid~19.40[6]
Hydroquinone (B1673460)~22.78[3]
Arbutin~1420 (β-arbutin)[7]
Experimental Protocols

Tyrosinase Inhibition Assay:

The inhibitory effect on mushroom tyrosinase activity is commonly measured spectrophotometrically using L-DOPA as a substrate.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA are prepared in a phosphate (B84403) buffer (pH 6.8).

  • Reaction Mixture: The assay is performed in a 96-well plate. The test compounds (this compound derivatives) and a positive control (e.g., kojic acid) are pre-incubated with the tyrosinase solution.

  • Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to the wells.

  • Absorbance Measurement: The formation of dopachrome, an orange-colored product, is monitored by measuring the absorbance at approximately 475 nm at regular intervals.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.

Tyrosinase Inhibition Pathway

tyrosinase_inhibition Tyrosinase Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation LTyrosine L-Tyrosine LTyrosine->Tyrosinase LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization MalonicDerivative Malonic Acid Dihydrazide Derivative MalonicDerivative->Tyrosinase Inhibits

Mechanism of Tyrosinase Inhibition

Conclusion

The presented data underscores the significant potential of this compound-derived compounds as a versatile scaffold for the development of novel therapeutics. In the realm of oncology, quinoline-based dihydrazone derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic agent 5-FU. In virology, 2-(diphenylmethylidene) malonic acid derivatives have shown promising anti-HIV activity, warranting further investigation as multi-target inhibitors. Furthermore, the tyrosinase inhibitory properties of this class of compounds open avenues for their application in dermatology for the management of hyperpigmentation.

This comparative guide provides a foundation for researchers and drug development professionals to explore the therapeutic promise of this compound derivatives further. The detailed experimental protocols offer a basis for the replication and expansion of these pivotal studies. Continued research and development in this area are crucial to unlocking the full clinical potential of these promising compounds.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Malonic Acid Dihydrazide versus Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties of polymeric biomaterials. This guide provides an objective comparison of the performance of polymers crosslinked with malonic acid dihydrazide (MADH) and the widely used glutaraldehyde (B144438) (GA). By presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their specific applications in fields such as tissue engineering, drug delivery, and regenerative medicine.

Executive Summary

Glutaraldehyde is a well-established and highly efficient crosslinker that typically imparts high mechanical strength and stiffness to polymer networks. However, concerns regarding its cytotoxicity have prompted the exploration of alternatives. Dihydrazide-based crosslinkers, such as this compound, represent a promising class of alternatives due to their lower toxicity profile. This guide reveals that while glutaraldehyde-crosslinked polymers generally exhibit superior tensile strength and Young's modulus, dihydrazide crosslinkers can offer a more favorable balance of mechanical integrity and biocompatibility, which is often crucial for biomedical applications.

Comparative Mechanical Properties

The following tables summarize the quantitative data on the mechanical properties of common biopolymers crosslinked with malonic acid (a close structural analog to MADH for which data is available) and glutaraldehyde.

Table 1: Mechanical Properties of Crosslinked Chitosan (B1678972)

CrosslinkerPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Malonic Acid (0.2% w/v)Chitosan (1.0% w/v)7.8565.9711.8[1]
GlutaraldehydeChitosan32.9 - 50.9+-Reduced with crosslinking[2]
Glutaraldehyde (1%)Chitosan/NanocelluloseOptimum tensile strength--[3]

+Value depends on the addition of reinforcing agents like cellulose (B213188) nanocrystals.

Table 2: Mechanical Properties of Crosslinked Gelatin

CrosslinkerPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Glutaraldehyde (0.05 - 2.5 wt%)Gelatin filmsIncreases with concentrationIncreases with concentrationDecreases with concentration[4]
Glutaraldehyde (0.18%)Gelatin filmLoad at break: 53.7 N-Slight increase[5]

Table 3: Swelling Behavior of Crosslinked Polymers

CrosslinkerPolymer SystemSwelling BehaviorReference
Malonic AcidChitosan-Sodium Carboxymethyl Cellulose~1700% swelling at pH 9.2[6]
GlutaraldehydeChitosanReduced swelling degree[3][7]
GlutaraldehydeGelatinDecreased from 389% to 156% (at 5 min)[8]
GlutaraldehydeHyaluronic AcidFormation of hydrogels with varying swelling[4][9]

Discussion of Mechanical Performance

Glutaraldehyde (GA): As evidenced by the data, glutaraldehyde is a potent crosslinking agent that significantly enhances the mechanical strength of biopolymers like chitosan and gelatin. The crosslinking reaction between the aldehyde groups of GA and the amine groups of the polymers results in the formation of a dense and rigid network structure[2]. This increased crosslink density leads to higher tensile strength and Young's modulus. However, this increased rigidity often comes at the cost of reduced elasticity, as indicated by the decrease in elongation at break[2]. The dense network also restricts the uptake of water, leading to a lower swelling ratio compared to uncrosslinked or less densely crosslinked polymers[3][7][8].

This compound (MADH) and its Analogs: Direct quantitative data for MADH-crosslinked polymers is scarce in the reviewed literature. However, studies on structurally similar molecules like malonic acid and other dihydrazides such as adipic acid dihydrazide (ADH) and succinic acid provide valuable insights.

Research on malonic acid crosslinked chitosan and collagen scaffolds demonstrated the formation of scaffolds with flexibility and high strength, suggesting that dicarboxylic acids can effectively crosslink polymers and improve their mechanical properties[1]. The study reported a tensile strength of 7.85 MPa and a Young's modulus of 65.97 MPa for a malonic acid-crosslinked chitosan scaffold[1]. While these values are lower than those reported for some glutaraldehyde-crosslinked systems, they represent a significant improvement over uncrosslinked polymers.

Furthermore, studies on other dihydrazides, like adipic acid dihydrazide, highlight their ability to enhance hardness, toughness, and overall mechanical properties in various polymer systems. This suggests that dihydrazides as a class of crosslinkers are effective in improving the mechanical integrity of polymers.

The swelling behavior of a mixed hydrogel of chitosan and sodium carboxymethyl cellulose crosslinked with malonic acid showed a very high swelling capacity, which can be advantageous in applications such as drug delivery and tissue engineering where a high degree of hydration is desired[6].

Logical Relationship of Crosslinking to Mechanical Properties

The choice of crosslinker and the resulting crosslinking density are fundamental to the mechanical performance of the final polymer network.

Crosslinking_Mechanism cluster_Crosslinker Crosslinking Agent cluster_Properties Resulting Polymer Properties Glutaraldehyde Glutaraldehyde (GA) High_Strength High Tensile Strength & Young's Modulus Glutaraldehyde->High_Strength Forms dense, rigid network Low_Swelling Low Swelling Ratio Glutaraldehyde->Low_Swelling Restricts water uptake Low_Elasticity Low Elongation at Break Glutaraldehyde->Low_Elasticity Increases brittleness MADH This compound (MADH) Lower_Strength Moderate Tensile Strength & Young's Modulus MADH->Lower_Strength Forms less dense network High_Swelling High Swelling Ratio MADH->High_Swelling Allows for greater hydration Moderate_Elasticity Potentially Higher Elongation at Break MADH->Moderate_Elasticity May offer more flexibility

Caption: Logical flow from crosslinking agent to resulting mechanical properties.

Experimental Protocols

Glutaraldehyde Crosslinking of Chitosan Films

A common method for preparing glutaraldehyde-crosslinked chitosan films involves the solution casting technique[3].

  • Chitosan Solution Preparation: A 2% (w/v) chitosan solution is prepared by dissolving chitosan powder in a 1% (v/v) acetic acid solution with heating and stirring.

  • Addition of Crosslinker: After cooling, a specific amount of glutaraldehyde (e.g., 1% w/w of chitosan) is added to the chitosan solution and mixed thoroughly.

  • Casting and Drying: The resulting solution is cast onto a level plate and dried at room temperature to form a film.

Malonic Acid Crosslinking of Chitosan Scaffolds

The following protocol is based on the crosslinking of chitosan with malonic acid, a structural analog of MADH[1].

  • Polymer Dispersion: A 1.0% (w/v) chitosan powder is dispersed in deionized water with vigorous stirring.

  • Crosslinker Addition: Malonic acid is added to the dispersion (e.g., 0.2% w/v) and stirring is continued for one hour.

  • Scaffold Formation: The solution is centrifuged to remove any unreacted molecules, poured into a mold, and then subjected to a freeze-drying process to create a three-dimensional porous scaffold.

Measurement of Mechanical Properties

The mechanical properties of the crosslinked polymer films or scaffolds are typically determined using a universal testing machine.

  • Sample Preparation: Dumbbell-shaped specimens are cut from the prepared films or scaffolds according to standard dimensions.

  • Tensile Testing: The specimen is mounted in the grips of the universal testing machine. A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The load and displacement data are recorded to generate a stress-strain curve. From this curve, the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are calculated.

Conclusion

References

Navigating Biocompatibility: A Comparative Guide to Malonic Acid Dihydrazide Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the design of biomaterials for therapeutic and research applications. An ideal crosslinker should not only impart stability to the material but also exhibit excellent biocompatibility to minimize adverse reactions in a biological environment. This guide provides an objective comparison of the biocompatibility of materials crosslinked with malonic acid dihydrazide (MADH), a dihydrazide-based crosslinker, against two commonly used alternatives: glutaraldehyde (B144438) (GA) and genipin (B1671432) (GP). The information presented is supported by available experimental data to aid in the informed selection of crosslinking agents.

This compound is gaining attention as a potentially safer alternative to traditional crosslinkers. Its crosslinking mechanism involves the formation of stable hydrazone bonds with aldehyde or ketone groups on polymers, offering a means to create robust hydrogels and scaffolds. However, a comprehensive understanding of its biocompatibility profile in comparison to established agents is crucial for its adoption in clinical and research settings.

In Vitro Cytotoxicity: A Head-to-Head Comparison

In vitro cytotoxicity assays are fundamental in the initial biocompatibility screening of biomaterials. These tests assess the potential of a material to cause cell death or inhibit cell proliferation. The most common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material or its extracts. A higher cell viability percentage indicates lower cytotoxicity.

While direct comparative studies on MADH-crosslinked materials are limited, data from studies on similar dihydrazide crosslinkers and the well-documented cytotoxicity of GA and GP provide valuable insights. Glutaraldehyde is known for its high cytotoxicity, often leading to significant cell death even at low concentrations. This is attributed to the release of cytotoxic residuals and the formation of unstable crosslinks. Genipin, a natural crosslinker, is considered significantly less cytotoxic than glutaraldehyde. Dihydrazide crosslinkers, as a class, are generally reported to have good cytocompatibility.

Table 1: Comparative In Vitro Cytotoxicity of Crosslinking Agents

Crosslinking AgentMaterialCell LineAssayCell Viability (%)
Glutaraldehyde (GA) Collagen/Poly(vinyl alcohol) filmsHuman OsteoblastsApoptosis AssayConcentration-dependent apoptosis observed
Genipin (GP) Chitosan (B1678972)Human Retinal Pigment Epithelial Cells-Compatible
Adipic Acid Dihydrazide (ADH) (similar to MADH) Hyaluronic Acid--Good cytocompatibility reported

Note: Direct quantitative data for MADH was not available in the reviewed literature. Data for Adipic Acid Dihydrazide (ADH), a similar dihydrazide crosslinker, is included for a representative comparison.

Hemocompatibility: Interaction with Blood Components

For biomaterials intended for blood-contacting applications, hemocompatibility is a critical safety parameter. Hemolysis, the rupture of red blood cells, is a key indicator of adverse blood-material interactions. The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the plasma after incubation with the material.

Table 2: Comparative Hemocompatibility of Crosslinking Agents

Crosslinking AgentMaterialHemolysis (%)Classification (ASTM F756)
Glutaraldehyde (GA) -Data varies, potential for hemolysis-
Genipin (GP) -Generally lowNon-hemolytic to slightly hemolytic
Adipic Acid Dihydrazide (ADH) (similar to MADH) Hyaluronic Acid< 2%Non-hemolytic

Note: Data for Adipic Acid Dihydrazide (ADH) is presented as a proxy for dihydrazide crosslinkers due to the lack of specific data for MADH.

In Vivo Biocompatibility: The Inflammatory Response

The in vivo tissue response to an implanted biomaterial is a complex process involving an initial acute inflammatory response that should ideally resolve over time, leading to tissue integration. A prolonged or chronic inflammatory response can lead to fibrous capsule formation and implant failure.

Studies on glutaraldehyde-crosslinked materials have often shown a significant inflammatory reaction in vivo.[1] In contrast, genipin-crosslinked materials tend to elicit a milder inflammatory response, leading to better tissue integration.[2] While specific in vivo data for MADH-crosslinked materials is sparse, the general trend for dihydrazide-crosslinked materials suggests a favorable, mild tissue response.

Table 3: Comparative In Vivo Inflammatory Response

Crosslinking AgentObservation
Glutaraldehyde (GA) Significant inflammatory reaction often observed.[1]
Genipin (GP) Milder inflammatory response compared to GA.[2]
Dihydrazides (general) Generally associated with a mild tissue response.

Experimental Protocols

To ensure the reproducibility and validity of biocompatibility testing, standardized and detailed experimental protocols are essential.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test material extracts or materials for direct contact assay

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Material Exposure: Replace the culture medium with medium containing different concentrations of the test material extract or place the sterilized material directly onto the cell layer. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control.

Hemolysis Assay Protocol (ASTM F756)

This protocol determines the hemolytic properties of materials intended for use in contact with blood.

Materials:

  • Freshly collected anticoagulated blood (e.g., rabbit or human)

  • Phosphate-buffered saline (PBS)

  • Drabkin's reagent

  • Test material

  • Positive control (e.g., water for injection)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Material Preparation: Prepare the test material according to the specified surface area.

  • Blood Dilution: Dilute the anticoagulated blood with PBS to a standardized hemoglobin concentration.

  • Incubation: Place the test material in a tube with the diluted blood. Incubate at 37°C for a specified time with gentle agitation. Include positive and negative controls.

  • Centrifugation: Centrifuge the tubes to separate the plasma.

  • Hemoglobin Measurement: Measure the free hemoglobin in the supernatant using Drabkin's reagent and a spectrophotometer at 540 nm.

  • Hemolysis Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing the Pathways and Processes

To better understand the experimental workflows and the biological rationale behind biocompatibility testing, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Material_Prep 2. Prepare Material Extracts/Samples Incubation 3. Incubate Cells with Material Material_Prep->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate Cell Viability Absorbance_Measurement->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Biocompatibility_Decision_Tree Decision Tree for Biocompatibility Assessment Start Biomaterial with Crosslinker Cytotoxicity In Vitro Cytotoxicity Testing Start->Cytotoxicity Hemocompatibility Hemocompatibility Testing Cytotoxicity->Hemocompatibility Low Cytotoxicity Fail Not Biocompatible / Requires Reformulation Cytotoxicity->Fail High Cytotoxicity InVivo In Vivo Biocompatibility Studies Hemocompatibility->InVivo Hemocompatible Hemocompatibility->Fail Not Hemocompatible Pass Biocompatible for Intended Application InVivo->Pass Mild Tissue Response InVivo->Fail Adverse Tissue Response

Caption: A simplified decision tree for the biocompatibility assessment of crosslinked biomaterials.

Conclusion

The selection of a crosslinking agent has profound implications for the biocompatibility of a biomaterial. While glutaraldehyde is an effective crosslinker, its inherent cytotoxicity is a significant drawback. Genipin offers a more biocompatible alternative, though it may not be suitable for all applications. This compound and other dihydrazide-based crosslinkers are emerging as promising candidates with potentially excellent biocompatibility profiles, characterized by low cytotoxicity and minimal inflammatory responses.

References

A Comparative Guide to the Thermal Stability of Polymers Containing Dihydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymer Thermal Performance

The thermal stability of polymers is a critical parameter for researchers and professionals in drug development and materials science, dictating their processing conditions, shelf-life, and performance in various applications. This guide provides a comparative analysis of the thermal stability of polymers incorporating dihydrazide moieties, with a particular focus on malonic acid dihydrazide and its structural analogs. While direct quantitative data for polymers containing this compound is limited in publicly available literature, a robust comparative framework can be established by examining polymers derived from structurally similar aliphatic and aromatic dihydrazides.

This guide presents a synthesis of available experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to compare the thermal decomposition temperatures and glass transition temperatures of various relevant polymers. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and aid in the design of future studies.

Comparative Thermal Stability Data

The thermal properties of polymers are significantly influenced by their chemical structure, particularly the nature of the repeating units in the polymer backbone. In the context of polymers containing dihydrazide functionalities, a key distinction arises between those with aliphatic and those with aromatic spacers.

Dihydrazide Curing Agents for Epoxy Resins

Dihydrazides are frequently employed as latent curing agents for epoxy resins, where their chemical structure influences the thermal properties of the final cured product. The melting point of the dihydrazide itself is a crucial factor in the curing process.

Dihydrazide Curing AgentChemical StructureMelting Point (Tm) (°C)
Aliphatic Dihydrazides
Adipic Acid Dihydrazide (ADH)Aliphatic181
Sebacic Acid Dihydrazide (SDH)Aliphatic191
Aromatic Dihydrazide
Isophthalic Dihydrazide (IDH)Aromatic224

Note: Data compiled from a study on epoxy-based sealing materials[1].

Thermal Properties of Polyamides
PolymerMonomersT10% (°C) (10% Weight Loss Temp.)Glass Transition Temp. (Tg) (°C)
Aliphatic Polyamide
Nylon 6,6Adipic acid, Hexamethylenediamine~400-450~50-80
Aromatic Polyamides (Aramids)
Poly(m-phenylene isophthalamide)Isophthalic acid, m-phenylenediamine~400-500~270-280
Poly(p-phenylene terephthalamide)Terephthalic acid, p-phenylenediamine>500~375

Note: The data is compiled from multiple sources and should be used for relative comparison[2][3]. The thermal stability of specific polyamides can vary based on molecular weight and processing conditions.

Experimental Protocols

To ensure accurate and reproducible thermal analysis of polymers, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is typically established by purging with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., T5%, T10%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as glass transition, melting, and crystallization.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure heat flow.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

  • Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected glass transition or melting point at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Acquisition: The heat flow to the sample and reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline, and the melting temperature (Tm), which is observed as an endothermic peak.

Visualizing Experimental Workflows and Chemical Structures

To further clarify the processes and materials discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Sample Preparation (5-10 mg) TGA_Instrument Place in TGA Furnace (Inert Atmosphere) TGA_Start->TGA_Instrument TGA_Heating Heat at Constant Rate (e.g., 10 °C/min) TGA_Instrument->TGA_Heating TGA_Data Record Mass vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperature (Td) TGA_Data->TGA_Analysis DSC_Start Sample Preparation (5-10 mg) & Seal in Pan DSC_Instrument Place in DSC Cell (Inert Atmosphere) DSC_Start->DSC_Instrument DSC_Cycle Heat-Cool-Heat Cycle DSC_Instrument->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Analysis Determine Glass Transition (Tg) & Melting Point (Tm) DSC_Data->DSC_Analysis

Caption: Experimental workflows for TGA and DSC analysis.

Polymer_Structures cluster_aliphatic Polymer with Aliphatic Dihydrazide cluster_aromatic Polymer with Aromatic Dihydrazide cluster_malonic Polymer with this compound Aliphatic Polymer Backbone -NH-NH-CO-(CH2)n-CO-NH-NH- Polymer Backbone Aromatic Polymer Backbone -NH-NH-CO-Ar-CO-NH-NH- Polymer Backbone Malonic Polymer Backbone -NH-NH-CO-CH2-CO-NH-NH- Polymer Backbone

Caption: General structures of compared polymer types.

Conclusion

This guide provides a comparative overview of the thermal stability of polymers containing dihydrazide functionalities, leveraging data from analogous aliphatic and aromatic systems to infer the expected properties of polymers incorporating this compound. The presented data indicates that aromatic dihydrazides and the resulting polymers generally exhibit higher thermal stability, characterized by higher melting points and decomposition temperatures, compared to their aliphatic counterparts. This is attributed to the rigid nature of the aromatic rings in the polymer backbone, which restricts chain mobility and increases the energy required for thermal degradation.

Based on this trend, it is anticipated that polymers derived from this compound, being an aliphatic dihydrazide, would exhibit thermal properties more akin to those derived from adipic or sebacic acid dihydrazides. However, the shorter methylene (B1212753) (-CH2-) spacer in this compound compared to adipic or sebacic acid dihydrazides might lead to subtle differences in chain packing and hydrogen bonding, which could influence the glass transition and decomposition temperatures.

For researchers and professionals in drug development and materials science, this guide serves as a foundational resource for understanding and predicting the thermal behavior of polymers containing dihydrazide moieties. The provided experimental protocols and comparative data offer a starting point for material selection and the design of further investigations to precisely characterize the thermal stability of novel polymers incorporating this compound.

References

Quantitative Analysis of Malonic Acid Dihydrazide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving malonic acid dihydrazide, accurate and reliable quantification of this analyte within a complex reaction mixture is paramount. This guide provides a comprehensive comparison of suitable analytical methodologies, offering insights into their performance characteristics and detailed experimental protocols. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and a classic colorimetric approach, UV-Visible (UV-Vis) Spectrophotometry.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and a colorimetric UV-Vis spectrophotometric method for the quantitative analysis of this compound.

ParameterHPLC-UV Method (Proposed)UV-Vis Spectrophotometry (with TNBS)
Principle Chromatographic separation followed by UV detection.Colorimetric reaction with 2,4,6-trinitrobenzenesulfonic acid (TNBS) followed by absorbance measurement.
Linearity Range 1 - 200 µg/mL5 - 120 nmol
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) ~0.5 µg/mL~2 nmol
Limit of Quantitation (LOQ) ~1 µg/mL~5 nmol
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Selectivity High (separates from other reaction components)Moderate (potential interference from other primary amines/hydrazines)
Sample Throughput ModerateHigh
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is crucial to perform method validation according to established guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the chosen method for its intended purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high selectivity, making it ideal for quantifying this compound in a complex reaction mixture containing starting materials, intermediates, and byproducts.

Instrumentation:

  • An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for polar analytes.

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program: A starting composition of 95% A and 5% B, ramping to 50% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.

  • Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength around 210 nm is likely suitable.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately pipette an aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the initial mobile phase composition to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Calibration:

Prepare a series of standard solutions of purified this compound in the diluent used for sample preparation. Construct a calibration curve by plotting the peak area against the concentration of the standards.

UV-Visible Spectrophotometry with 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)

This colorimetric method is a simpler and higher-throughput alternative to HPLC, suitable for routine analysis where high selectivity is not paramount. The method is based on the reaction of TNBS with the primary amine groups of the hydrazide to form a colored product.[1]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • 0.1 M Sodium borate (B1201080) buffer (pH 8.5)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 10 mM in water)

  • 0.1 M Na2CO3-NaHCO3 buffer (pH 10.8)

Procedure:

  • To a sample containing this compound (in the nmol range), add the sodium borate buffer to a final volume of, for example, 500 µL.

  • Add an equal volume of the TNBS solution.

  • Incubate the mixture at room temperature for 40 minutes in the dark.[1]

  • Dilute the reaction mixture with the Na2CO3-NaHCO3 buffer.[1]

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which is typically around 385 nm and 500 nm for hydrazides.[1]

Calibration:

Prepare a series of standard solutions of this compound and treat them in the same manner as the samples to generate a standard curve of absorbance versus concentration.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the quantitative analysis process, a general experimental workflow is presented below. This workflow outlines the key steps from sample acquisition to data analysis.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Reaction Mixture Sample Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Standard This compound Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard HPLC HPLC-UV Analysis Dilution_Sample->HPLC Derivatization Derivatization (e.g., with TNBS) Dilution_Sample->Derivatization Dilution_Standard->HPLC Dilution_Standard->Derivatization Cal_Curve Calibration Curve Generation HPLC->Cal_Curve Spectro Spectrophotometric Analysis Spectro->Cal_Curve Derivatization->Spectro Quant Quantification of Analyte Cal_Curve->Quant Report Final Report Quant->Report

Caption: General workflow for the quantitative analysis of this compound.

This guide provides a foundational understanding of the methods available for the quantitative analysis of this compound in a reaction mixture. The choice between HPLC-UV and spectrophotometry will depend on the specific requirements of the analysis. For high accuracy and selectivity, especially in the presence of interfering substances, HPLC-UV is the recommended method. For rapid screening or when a simpler method is sufficient, spectrophotometry offers a viable alternative.

References

A Comparative Analysis of Malonic Acid Dihydrazide and Succinic Acid Dihydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and material science, dihydrazides serve as versatile building blocks, finding applications from polymer chemistry to pharmaceutical development. Among these, malonic acid dihydrazide and succinic acid dihydrazide are two closely related yet distinct compounds. This guide provides a detailed comparative study of their properties, synthesis, and performance in key applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Physicochemical Properties: A Tale of Two Spacers

The primary structural difference between this compound and succinic acid dihydrazide lies in the length of the aliphatic chain separating the two hydrazide functional groups. This compound has a single methylene (B1212753) group, while succinic acid dihydrazide has two. This seemingly minor difference influences their physical properties, such as melting point and solubility, which in turn can affect their reactivity and handling in various applications.

PropertyThis compoundSuccinic Acid Dihydrazide
Molecular Formula C₃H₈N₄O₂[1][2][3]C₄H₁₀N₄O₂[4][5][6]
Molecular Weight 132.12 g/mol [1][2][3]146.15 g/mol [5][6][7]
Appearance White to off-white crystalline powder[2][3]White to off-white powder[6]
Melting Point 152-160 °C[3][8]168-171 °C[4][6][7]
Solubility in Water Soluble[2]Soluble[4]

Synthesis and Production

Both dihydrazides are typically synthesized via the hydrazinolysis of their corresponding diethyl esters. This involves the reaction of diethyl malonate or diethyl succinate (B1194679) with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the following steps:

  • Reaction Setup: Diethyl malonate is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydrazine Hydrate: A stoichiometric excess of hydrazine hydrate is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for several hours.

  • Crystallization: Upon cooling, the this compound precipitates as a white solid.

  • Purification: The product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound diethyl_malonate Diethyl Malonate reaction_mixture Reaction Mixture diethyl_malonate->reaction_mixture hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_mixture ethanol Ethanol (Solvent) ethanol->reaction_mixture reflux Reflux reaction_mixture->reflux cooling Cooling & Crystallization reflux->cooling filtration Filtration & Washing cooling->filtration product This compound filtration->product G cluster_synthesis Synthesis of Succinic Acid Dihydrazide diethyl_succinate Diethyl Succinate reaction_mixture Reaction Mixture diethyl_succinate->reaction_mixture hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_mixture solvent Solvent (e.g., Water/Ethanol) solvent->reaction_mixture heating Heating reaction_mixture->heating isolation Cooling, Filtration & Washing heating->isolation product Succinic Acid Dihydrazide isolation->product G cluster_dev Development and Application Pathway dicarboxylic_acid Dicarboxylic Acid (Malonic or Succinic) esterification Esterification dicarboxylic_acid->esterification diethyl_ester Diethyl Ester esterification->diethyl_ester hydrazinolysis Hydrazinolysis diethyl_ester->hydrazinolysis dihydrazide Dihydrazide hydrazinolysis->dihydrazide applications Applications dihydrazide->applications curing_agent Epoxy Curing Agent applications->curing_agent coordination_chem Coordination Chemistry applications->coordination_chem pharma Pharmaceutical Precursor applications->pharma

References

Unveiling the Antioxidant Potential of Malonic Acid Dihydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant properties of novel compounds is a critical step in the discovery of new therapeutic agents. Malonic acid dihydrazide derivatives have emerged as a class of compounds with potential antioxidant capabilities. This guide provides a comparative assessment of their antioxidant properties, supported by available experimental data, detailed protocols, and an exploration of potential mechanistic pathways.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound derivatives has been primarily evaluated through their ability to scavenge hydroxyl radicals. A key study in this area investigated a series of substituted malonic acid dihydrazides and determined their rate constants for the reaction with hydroxyl radicals, providing a quantitative measure of their antioxidant efficacy.

Hydroxyl Radical Scavenging Activity

The study utilized a competitive reaction method with p-nitroso-N,N-dimethylaniline (PNDMA) to assess the hydroxyl radical scavenging activity of five this compound derivatives ( 2a-e ). The results, presented in Table 1, are compared with the well-established antioxidant, ascorbic acid (Vitamin C).

CompoundSubstituent (R)Rate Constant (k) (L mol⁻¹ s⁻¹)[1]
2a H8.85 x 10⁹
2b CH₃8.12 x 10⁹
2c C₂H₅7.54 x 10⁹
2d C₃H₇6.98 x 10⁹
2e C₄H₉9.15 x 10⁹
Ascorbic Acid -9.45 x 10⁹[1]

Table 1: Rate Constants for the Reaction of this compound Derivatives with Hydroxyl Radicals. The data indicates that the synthesized derivatives exhibit pronounced antioxidant properties, with compound 2e showing the highest rate constant, comparable to that of ascorbic acid[1]. The antioxidant activity follows the order: 2e > 2a > 2b > 2c > 2d [1].

Exploring Other Antioxidant Assays: A Look at Related Compounds

While direct quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound derivatives are limited in the current literature, studies on structurally similar compounds, such as malonic acid diamide (B1670390) analogues and various hydrazide-hydrazone derivatives, provide valuable insights into their potential activity and the methodologies used for their evaluation.

Research on malonic acid diamide analogues has shown their capacity to scavenge DPPH, superoxide (B77818) anions, and ABTS radicals. Similarly, numerous studies on hydrazide-hydrazones have reported their significant DPPH and ABTS radical scavenging activities, often presenting the data as IC₅₀ values (the concentration of the compound required to scavenge 50% of the radicals). These findings suggest that the dihydrazide core in malonic acid derivatives likely contributes to similar free radical scavenging capabilities.

Experimental Protocols

For researchers looking to investigate the antioxidant properties of this compound derivatives, the following detailed experimental protocols are provided based on established methods.

Hydroxyl Radical Scavenging Activity Assay (PNDMA Method)

This method is based on the competition between the antioxidant compound and PNDMA for hydroxyl radicals generated from the Fenton reaction (Fe²⁺ + H₂O₂). The decolorization of PNDMA is monitored spectrophotometrically.

Materials:

  • Phosphate (B84403) buffer (pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Ethylenediaminetetraacetic acid (EDTA) solution

  • Hydrogen peroxide (H₂O₂) solution

  • p-nitroso-N,N-dimethylaniline (PNDMA) solution

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare the reaction mixture containing phosphate buffer, FeSO₄, EDTA, and PNDMA solution.

  • Add the test compound or standard (ascorbic acid) at various concentrations to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at a specific temperature for a defined period.

  • Measure the absorbance of the solution at the characteristic wavelength of PNDMA (e.g., 440 nm) using a spectrophotometer.

  • The rate of reaction is determined from the change in absorbance over time. The rate constant for the reaction between the antioxidant and hydroxyl radicals can be calculated based on the decrease in the rate of PNDMA decolorization in the presence of the antioxidant[1].

DPPH Radical Scavenging Assay (General Protocol)

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol (B145695)

  • Test compounds dissolved in a suitable solvent

  • Positive controls (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

Procedure:

  • Prepare different concentrations of the test compounds and positive controls.

  • Add a specific volume of the DPPH solution to a cuvette or a well of a microplate.

  • Add the test compound or standard solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS Radical Scavenging Assay (General Protocol)

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Potassium persulfate solution

  • Test compounds dissolved in a suitable solvent

  • Positive controls (e.g., Ascorbic acid, Trolox)

  • Ethanol or phosphate-buffered saline (PBS)

Procedure:

  • Generate the ABTS•⁺ stock solution by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with ethanol or PBS to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add a specific volume of the test compound or standard solution at different concentrations to the ABTS•⁺ working solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • The percentage of radical scavenging activity is calculated using a similar formula as in the DPPH assay.

  • The IC₅₀ value is determined from the concentration-response curve.

Potential Mechanisms and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their antioxidant effects are not yet fully elucidated. However, based on the known mechanisms of other antioxidant compounds and the structure of these derivatives, some potential pathways can be proposed.

A study on malonic acid (the parent dicarboxylic acid) has suggested its involvement in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The proposed mechanism of action is illustrated in the following diagram:

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound This compound Derivative cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Modification MAD Malonic Acid Dihydrazide Derivative MAD->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection

Figure 1: Proposed antioxidant mechanism of this compound derivatives via the Nrf2-Keap1 pathway.

This diagram illustrates a plausible mechanism where this compound derivatives could potentially interact with the Keap1-Nrf2 complex, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant enzymes. These enzymes then help to neutralize reactive oxygen species (ROS), thereby conferring cellular protection against oxidative stress. It is important to note that this is a hypothesized pathway for the dihydrazide derivatives, and further experimental validation is required.

The general workflow for assessing the antioxidant properties of these compounds can be summarized as follows:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Malonic Acid Dihydrazide Derivatives Hydroxyl Hydroxyl Radical Scavenging Assay Synthesis->Hydroxyl DPPH DPPH Radical Scavenging Assay Synthesis->DPPH ABTS ABTS Radical Scavenging Assay Synthesis->ABTS Data_Collection Collect Quantitative Data (Rate Constants, IC50 values) Hydroxyl->Data_Collection DPPH->Data_Collection ABTS->Data_Collection Comparison Compare with Standard Antioxidants Data_Collection->Comparison Mechanism Investigate Mechanism of Action Comparison->Mechanism

Figure 2: General experimental workflow for assessing the antioxidant properties of this compound derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives possess significant antioxidant properties, particularly in scavenging hydroxyl radicals. The quantitative data presented provides a valuable benchmark for comparing the efficacy of different substituted derivatives.

However, to build a more comprehensive understanding of their antioxidant profile, further research is warranted. Specifically, future studies should focus on:

  • Systematic screening using DPPH and ABTS assays: Generating IC₅₀ values for a wider range of this compound derivatives will allow for a more direct comparison of their radical scavenging capabilities against different types of free radicals.

  • Elucidation of structure-activity relationships: A broader dataset will enable the establishment of clear relationships between the chemical structure of the derivatives and their antioxidant activity, guiding the design of more potent compounds.

  • Investigation of cellular antioxidant activity: Moving beyond chemical assays to cell-based models will provide insights into the bioavailability, metabolism, and efficacy of these compounds in a biological context.

  • Mechanistic studies: Further research is crucial to confirm the involvement of the Nrf2-Keap1 pathway and to explore other potential signaling pathways that may be modulated by these derivatives.

References

Safety Operating Guide

Proper Disposal of Malonic Acid Dihydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of malonic acid dihydrazide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard and Safety Data

This compound presents several hazards that must be understood before handling and disposal.[1][2][3] The following table summarizes key safety information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed or inhaled.[1]Avoid breathing dust. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye protection/face protection.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3]

Experimental Protocol: Safe Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1 Before handling any this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).
  • Eye Protection: Safety glasses with side shields or goggles.[2][3]
  • Lab Coat: A standard laboratory coat.
  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.

2.0 Waste Collection and Storage

2.1 Solid Waste: 2.1.1 Carefully sweep up any solid this compound waste using a brush and dustpan.[2][5] Avoid generating dust.[5][6] 2.1.2 Place the collected solid waste into a clearly labeled, sealable container. The container should be marked as "Hazardous Waste: this compound".[2] 2.1.3 Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

2.2 Contaminated Materials: 2.2.1 Any materials used for cleaning up spills (e.g., paper towels, absorbent pads) and any contaminated disposable PPE should be considered hazardous waste. 2.2.2 Place these materials into the same labeled hazardous waste container as the solid waste.

3.0 Disposal Procedure

3.1 Regulatory Compliance: 3.1.1 It is the responsibility of the waste generator to correctly classify the waste according to local, regional, and national regulations.[5] 3.1.2 Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

3.2 Arranging for Disposal: 3.2.1 Do not dispose of this compound down the drain or in regular trash.[2][6][7] 3.2.2 Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[5] The disposal must be conducted at an approved waste disposal plant.[2][3][4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

MalonicAcidDihydrazideDisposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste (Sweep solids, gather contaminated items) Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Avoid dust Store Store in Cool, Dry, Well-Ventilated Area EHS Consult Institutional EHS LicensedDisposal Arrange Pickup by Licensed Waste Disposal Service EHS->LicensedDisposal ApprovedPlant Transport to Approved Waste Disposal Plant LicensedDisposal->ApprovedPlant start start->PPE end cluster_prep cluster_prep cluster_collection cluster_collection cluster_prep->cluster_collection cluster_storage cluster_storage cluster_collection->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal cluster_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Malonic acid dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Malonic Acid Dihydrazide

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3]

Signal Word: Warning[1][2]

Hazard Statements:

  • Harmful if swallowed or inhaled.[1]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, the following toxicity data is available[2]:

MetricValueSpeciesSource
LD50 (Oral) 200-2000 mg/kg (estimated)Rat[1]

Note: The toxicological properties of this compound have not been fully investigated.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[4] Standard EN166 is recommended.[2]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemical-resistant gloves.[1] It is crucial to inspect gloves for any signs of degradation before use.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: In well-ventilated areas, a dust mask should be used.[1] For larger scale operations or in situations where dust cannot be adequately controlled, a NIOSH/MSHA approved respirator is necessary.[5]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for laboratory safety.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh this compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: This diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal.

Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Avoid the formation of dust.[2][7]

  • During the Experiment:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe in dust.[1]

    • Wash hands thoroughly after handling the substance.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Keep away from oxidizing agents, acids, and bases.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Disposal Decision Pathway

Disposal Decision Pathway for this compound Waste start Is the waste contaminated with This compound? hazardous Classify as Hazardous Waste start->hazardous Yes non_hazardous Dispose as Non-Hazardous Waste start->non_hazardous No consult Consult Local, Regional, and National Regulations hazardous->consult dispose Dispose through an Approved Waste Disposal Plant consult->dispose

Caption: This diagram provides a clear decision-making process for the appropriate disposal of waste containing this compound.

Disposal Procedures
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Dispose of contents and containers in accordance with approved waste disposal plants.[2][5]

  • Do not empty into drains.[2]

By adhering to these safety protocols and operational plans, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.